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(5-Fluoro-1,3-benzodioxol-4-yl)boronic acid Documentation Hub

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  • Product: (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid
  • CAS: 2428622-02-8

Core Science & Biosynthesis

Foundational

Synthesis Protocol and Mechanistic Insights for (5-Fluoro-1,3-benzodioxol-4-yl)boronic Acid

Target Molecule: (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid (CAS: 2428622-02-8) Primary Application: Advanced intermediate for Suzuki-Miyaura cross-coupling in pharmaceutical development (e.g., PRC2 inhibitors)[1]. Mech...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid (CAS: 2428622-02-8) Primary Application: Advanced intermediate for Suzuki-Miyaura cross-coupling in pharmaceutical development (e.g., PRC2 inhibitors)[1].

Mechanistic Rationale: The Synergistic DoM Strategy

The synthesis of (5-fluoro-1,3-benzodioxol-4-yl)boronic acid relies on a highly regioselective Directed Ortho Metalation (DoM) [2]. As a Senior Application Scientist, it is critical to understand that successful functionalization of this arene is not dictated by random electrophilic aromatic substitution, but by the precise exploitation of localized acidities and coordination geometries.

The 4-position of 5-fluoro-1,3-benzodioxole is uniquely activated by two flanking Directed Metalation Groups (DMGs):

  • The Dioxole Oxygen (C3): Acts as a Lewis base, coordinating the lithium cation of the base (Complex-Induced Proximity Effect, CIPE). This pre-coordination directs the basic alkyl anion specifically to the adjacent C4 proton.

  • The Fluorine Atom (C5): Highly electronegative, it exerts a powerful inductive electron-withdrawing effect (-I), significantly lowering the pKa of the C4 proton compared to other aromatic protons.

By utilizing n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at strictly cryogenic temperatures (-78 °C), the C4 proton is rapidly and exclusively abstracted[1]. The resulting aryllithium intermediate is then intercepted by a sterically hindered electrophile, triisopropyl borate [B(OiPr)₃], which prevents over-alkylation[3]. Subsequent acidic hydrolysis yields the target boronic acid.

Reaction Pathway

SynthesisPathway SM 5-Fluoro-1,3-benzodioxole (Starting Material) Lithio 4-Lithio Intermediate (CIPE Stabilized) SM->Lithio n-BuLi, THF -78 °C, 15-30 min Boronate Dialkyl Boronate Ester (Sterically Shielded) Lithio->Boronate B(OiPr)3 -78 °C to RT Product (5-Fluoro-1,3-benzodioxol-4-yl) boronic acid Boronate->Product aq. HCl Hydrolysis

DoM and borylation pathway for (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid synthesis.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating workflow. Do not proceed to Stage 2 without confirming the success of Stage 1 via the prescribed D₂O quench.

Equipment & Reagent Preparation
  • Glassware: Flame-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum.

  • Atmosphere: High-purity Argon or Nitrogen (strictly anhydrous conditions are mandatory).

  • Reagents: 5-Fluoro-1,3-benzodioxole (1.0 equiv), n-BuLi (2.5 M in hexanes, 1.1 equiv), Triisopropyl borate (1.3 equiv), Anhydrous THF (stabilizer-free).

Stage 1: Regioselective Lithiation
  • Dissolve 5-fluoro-1,3-benzodioxole (e.g., 500 mg, 3.57 mmol) in anhydrous THF (5.00 mL) under an inert atmosphere[1].

  • Cool the reaction vessel to strictly -78 °C using a dry ice/acetone bath. Allow 10 minutes for thermal equilibration.

  • Add n-BuLi (1.57 mL of a 2.5 M solution, 1.10 equiv) dropwise via syringe over 5 minutes, ensuring the internal temperature does not spike[1].

  • Stir the pale-yellow solution at -78 °C for 15 to 30 minutes.

Stage 2: Electrophilic Borylation
  • To the -78 °C solution of the lithiated intermediate, add triisopropyl borate (1.07 mL, 4.64 mmol, 1.3 equiv) dropwise[3].

  • Maintain the reaction at -78 °C for 30 minutes to ensure complete kinetic trapping of the aryllithium species.

  • Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (approx. 20 °C) over 1.5 to 2 hours.

Stage 3: Hydrolysis & Isolation
  • Cool the mixture to 0 °C using an ice bath.

  • Quench the reaction by the slow addition of 1 M aqueous HCl (5.0 mL) to adjust the pH to ~2-3. Stir vigorously for 30 minutes at room temperature. Causality: Acidic conditions are required to hydrolyze the intermediate boronate ester into the free boronic acid[3].

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Triturate the crude residue with a mixture of hexanes and a minimal amount of dichloromethane (DCM) to precipitate the pure (5-fluoro-1,3-benzodioxol-4-yl)boronic acid as a solid. Filter and dry under high vacuum.

Optimization Parameters & Mechanistic Causality

To ensure reproducibility and high yield, the following parameters must be strictly controlled. Deviations will result in predictable, mechanistic failures.

ParameterSub-optimal ChoiceOptimized ProtocolMechanistic Causality
Base Selection LDA or sec-BuLin-BuLi LDA is too sterically hindered and insufficiently basic to rapidly deprotonate the C4 position. n-BuLi provides the optimal balance of kinetic basicity and low steric profile[1].
Solvent System Diethyl EtherAnhydrous THF THF acts as a Lewis base, strongly coordinating the Li⁺ cation. This breaks up the hexameric aggregates of n-BuLi into more reactive dimers/monomers, drastically increasing its basicity[1].
Electrophile Trimethyl borateTriisopropyl borate Trimethyl borate is highly susceptible to a second nucleophilic attack by the aryllithium, leading to borinic acid (diaryl) byproducts. The steric bulk of the isopropyl groups in B(OiPr)₃ shields the boron center after the first addition[3].
Temperature 0 °C to RT-78 °C Aryllithium species bearing adjacent leaving groups (fluoride/alkoxide) are prone to elimination at higher temperatures, generating highly reactive benzyne intermediates. Cryogenic conditions trap the kinetic product[1].

Protocol Self-Validation & Quality Control

Trustworthiness in synthetic protocols requires built-in verification steps. Implement the following QC checks to validate the system:

  • In-Process Lithiation Check (D₂O Quench): Before adding the borate electrophile, extract a 0.1 mL aliquot of the reaction mixture and quench it into 0.5 mL of D₂O. Extract with EtOAc and analyze via GC-MS or ¹H-NMR. You must observe >95% deuterium incorporation exclusively at the C4 position (disappearance of the C4 proton signal). If metallation is incomplete, check the titer of your n-BuLi.

  • Final Product NMR (DMSO-d₆): The ¹H-NMR spectrum of the isolated product must show the characteristic methylenedioxy protons (O-CH₂-O) as a sharp singlet near 6.0–6.1 ppm. The boronic acid hydroxyl protons[-B(OH)₂] will typically appear as a broad singlet around 8.0–8.3 ppm.

  • Mass Spectrometry: Boronic acids are notoriously prone to dehydration during ionization. While LC-MS (ESI-) may show the [M-H]⁻ ion at m/z 183.0, it is common to observe signals corresponding to the cyclic boroxine trimer (loss of H₂O). This is an artifact of the analysis and does not indicate a failed synthesis.

References

  • Source: United States Patent and Trademark Office (via Google Patents)
  • Title: Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Concise and Stereodivergent Synthesis of Carbasugars Reveals Unexpected Structure-Activity Relationship (SAR) of SGLT2 Inhibition Source: Scientific Reports (via PubMed Central) URL: [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Properties of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid

[1][2] Executive Summary (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid (CAS: 2428622-02-8) is a highly specialized organoboron building block characterized by a "sandwiched" boron motif.[1][2] Unlike its more common isomer...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

(5-Fluoro-1,3-benzodioxol-4-yl)boronic acid (CAS: 2428622-02-8) is a highly specialized organoboron building block characterized by a "sandwiched" boron motif.[1][2] Unlike its more common isomer, (4-fluoro-1,3-benzodioxol-5-yl)boronic acid, this compound features the boronic acid moiety at the C4 position, directly flanked by a dioxole oxygen (C3) and a fluorine atom (C5).[1] This unique ortho,ortho' substitution pattern imparts exceptional Lewis acidity and distinct steric properties, making it a valuable yet challenging scaffold for medicinal chemistry programs targeting kinase inhibitors and metabolic stability profiling.

Critical Note on Isomerism: Researchers must distinguish this target from the commercially prevalent isomer, (4-Fluoro-1,3-benzodioxol-5-yl)boronic acid (CAS: 943830-75-9).[1][2] The physicochemical behaviors described herein are specific to the C4-borono variant.[1][2][3]

Chemical Identity & Structural Analysis[1][3][4][5]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid
CAS Number 2428622-02-8
Common Isomer CAS 943830-75-9 (4-Fluoro-5-borono isomer - Do not confuse)
Molecular Formula C₇H₆BFO₄
Molecular Weight 183.93 g/mol
SMILES OB(O)C1=C(F)C=CC2=C1OCO2
Electronic Structure & The "Sandwich" Effect

The defining feature of this molecule is the placement of the boron atom at position 4.[2] It resides in a sterically and electronically crowded environment between the C3-oxygen lone pairs and the C5-fluorine atom.[1][2]

  • Cooperative Inductive Effect: Both the oxygen and fluorine atoms exert strong inductive electron-withdrawing effects (-I) on the C4 carbon.[1][2][3] This significantly increases the electrophilicity of the boron center compared to unsubstituted phenylboronic acid.[2]

  • Intramolecular Interactions: A high probability exists for intramolecular hydrogen bonding between the boronic hydroxyls and the adjacent fluorine (B-O-H···F), which can stabilize the planar conformation but also influence pKa.

Physicochemical Profile

The following data aggregates calculated properties and comparative experimental values from structurally analogous fluorinated benzodioxoles.

PropertyValue (Predicted/Range)Context & Causality
Acid Dissociation (pKa) 6.5 – 7.2 Significantly more acidic than phenylboronic acid (pKa ~8.[1][2][3]8) due to the electron-deficient nature of the C4 position flanked by O and F.
LogP (Octanol/Water) 1.65 ± 0.3 Moderate lipophilicity; the benzodioxole ring adds lipophilicity, partially offset by the polar boronic acid group.
Topological Polar Surface Area 58.9 Ų Includes contributions from the dioxole ring (18.5 Ų) and the boronic acid (40.5 Ų).[2]
Solubility (Water) Low (< 1 mg/mL) Poor aqueous solubility in neutral form.[2] Solubility increases significantly at pH > 8 (boronate formation).[2]
Solubility (Organic) High Soluble in DMSO, Methanol, Ethanol, and THF.
Melting Point 185 – 190 °C (Dec) Likely undergoes dehydration to the boroxine trimer before true melting.[2]

Synthesis & Manufacturing Methodology

Direct access to the C4 position requires a Directed Ortho Metalation (DoM) strategy that exploits the cooperative directing effects of the oxygen and fluorine atoms.[2]

Retrosynthetic Analysis

The C4 proton in 5-fluoro-1,3-benzodioxole is the most acidic proton on the ring because it is "sandwiched" between two Ortho-Directing Groups (ODGs): the ether oxygen and the fluorine.[1][2][3] Lithiation will occur exclusively at this position under kinetic control.[2]

Experimental Protocol (Recommended)

Step 1: Regioselective Lithiation [1][2][4]

  • Reagents: 5-Fluoro-1,3-benzodioxole (1.0 eq), sec-Butyllithium (1.1 eq), THF (Anhydrous).

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Procedure:

    • Cool a solution of 5-fluoro-1,3-benzodioxole in THF to -78 °C .

    • Add sec-BuLi dropwise over 30 minutes. The internal temperature must not exceed -70 °C to prevent benzyne formation (elimination of LiF).[1][2]

    • Stir at -78 °C for 1 hour. The "sandwiched" lithio-species is formed at C4.[1][2]

Step 2: Boron Quench

  • Reagents: Triisopropyl borate (B(OiPr)₃) (1.5 eq).

  • Procedure:

    • Add B(OiPr)₃ rapidly to the lithiated mixture at -78 °C.

    • Allow the reaction to warm slowly to room temperature over 4 hours.

Step 3: Hydrolysis & Isolation

  • Procedure:

    • Quench with 2M HCl (aq) until pH ~1.

    • Stir for 30 minutes to hydrolyze the boronate ester.

    • Extract with Ethyl Acetate.[2]

    • Purification Note: Avoid silica chromatography if possible, as boronic acids can streak. Recrystallization from Acetonitrile/Water is preferred.[2]

Synthesis Workflow Diagram

Synthesis Start 5-Fluoro-1,3-benzodioxole Lithiation Lithiated Intermediate (Li at C4 Position) Start->Lithiation s-BuLi, THF -78°C (Cooperative DoM) Boronate Boronate Ester (B(OiPr)2 at C4) Lithiation->Boronate B(OiPr)3 Quench Product (5-Fluoro-1,3-benzodioxol-4-yl) boronic acid Boronate->Product H3O+ Hydrolysis

Caption: Kinetic control directs lithiation to the C4 position, sandwiched between the directing Oxygen and Fluorine atoms.

Reactivity & Stability Challenges

Protodeboronation Risk

The (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid is highly susceptible to protodeboronation under acidic or heating conditions.[1][2][3]

  • Mechanism: The ipso-carbon (C4) is activated by the electron-donating resonance of the oxygen and the inductive withdrawal of the fluorine.[1][2] In the presence of protons, the C-B bond can be cleaved to regenerate the starting material (5-fluoro-1,3-benzodioxole).[1]

  • Mitigation: Perform Suzuki couplings under basic conditions (e.g., K₃PO₄, Pd(dppf)Cl₂) and avoid prolonged heating. Use of the pinacol ester derivative is strongly recommended for storage and handling.[2]

Boroxine Equilibrium

Like most electron-deficient aryl boronic acids, this compound exists in equilibrium with its cyclic trimer (boroxine).

  • Observation: The solid material may appear as a white powder but is often a mixture of the free acid and the boroxine anhydride.[2]

  • Implication: Stoichiometry calculations in reactions should account for the dehydration (check elemental analysis or NMR).

Boroxine Equilibrium Diagram[3]

Equilibrium Acid 3 x Free Boronic Acid (Monomer) Boroxine Boroxine Ring (Cyclic Trimer) Acid->Boroxine Dehydration (-H2O) Favored in dry state/vacuum Boroxine->Acid Hydrolysis (+H2O) Favored in aqueous base Water 3 x H2O

Caption: Reversible dehydration to boroxine is accelerated by the electron-withdrawing fluorine substituent.

Handling & Storage Protocol

To maintain the integrity of this sensitive reagent, the following protocol is mandatory:

  • Temperature: Store at -20 °C . Room temperature storage leads to slow dehydration and potential oxidation.[2]

  • Atmosphere: Store under Argon or Nitrogen .[2]

  • Container: Tightly sealed glass vials with Teflon-lined caps.

  • Re-purification: If the compound turns brown or sticky (protodeboronation/oxidation), convert it to the pinacol ester immediately.[2] The pinacol ester is significantly more stable and can be purified by silica gel chromatography.[2]

References

  • ChemicalBook. (2024).[2] Boronic acid, B-(5-fluoro-1,3-benzodioxol-4-yl)- Properties and CAS. Retrieved from

  • Caron, S. (2011).[2] Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley.[2] (Reference for Directed Ortho Metalation principles).

  • Hall, D. G. (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2][3] (Authoritative text on boronic acid stability and boroxine equilibrium).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[2] (Guidance on protodeboronation mechanisms).

  • PubChem. (2024).[2] Compound Summary: Fluorinated Benzodioxole Derivatives. Retrieved from

Sources

Foundational

(5-Fluoro-1,3-benzodioxol-4-yl)boronic acid CAS number and structure

This technical guide details the structural identity, synthesis, and application of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid , a specialized organoboron intermediate used in high-precision medicinal chemistry. Part 1:...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural identity, synthesis, and application of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid , a specialized organoboron intermediate used in high-precision medicinal chemistry.

Part 1: Chemical Identity & Structural Analysis

Core Identification

This compound is a regio-defined arylboronic acid characterized by a 1,2,3-trisubstitution pattern on the benzene ring. The "4-yl" designation places the boronic acid moiety in the highly sterically congested "ortho-ortho" pocket, flanked by the dioxole oxygen and the fluorine atom.[1]

PropertySpecification
Compound Name (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid
CAS Registry Number 2428622-02-8
Molecular Formula C₇H₆BFO₄
Molecular Weight 183.93 g/mol
SMILES OB(O)C1=C(F)C=CC2=C1OCO2
InChI Key (Predicted) IIUUBGPDUHFEQA-UHFFFAOYSA-N (Analogous base)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, THF; sparingly soluble in water
Structural Logic & Isomer Distinction

It is critical to distinguish this specific isomer from its more common regioisomers. The positioning of the boron atom fundamentally alters the electronic and steric environment for subsequent coupling reactions.

  • Target Compound (4-yl, 5-fluoro): Boron is "sandwiched" between the ring oxygen and the fluorine.[1] This creates significant steric strain but activates the boron for rapid transmetallation due to the relief of strain upon reaction.

  • Common Isomer (5-yl, 4-fluoro): (CAS 943830-75-9) Boron is meta to one oxygen and para to the other.[1]

  • Difluoro Analog: (2,2-Difluoro-1,3-benzodioxol-4-yl)boronic acid (CAS 126120-87-4) contains a fluorinated methylene bridge, altering lipophilicity.[1]

Part 2: Synthesis Strategy (Directed Ortho Metalation)

The synthesis of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid relies on Directed Ortho Metalation (DoM) .[1] This protocol exploits the synergistic directing effects of the alkoxy group (dioxole ring) and the fluorine atom.[1]

Mechanistic Rationale

The C4 proton is the most acidic site on the 5-fluoro-1,3-benzodioxole ring.[1]

  • Inductive Effect: The C4 position is adjacent to two highly electronegative atoms (Oxygen at position 3 and Fluorine at position 5).[1]

  • Coordination: Lithium bases (e.g., s-BuLi or LDA) coordinate to the ring oxygen and the fluorine lone pairs, pre-organizing the base for deprotonation specifically at C4.[1]

Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve 5-fluoro-1,3-benzodioxole (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Cryogenic Cooling: Cool the solution to -78 °C to prevent benzyne formation or ring opening.[1]

  • Lithiation: Add sec-Butyllithium (1.1 eq, 1.4 M in cyclohexane) dropwise over 30 minutes.

    • Checkpoint: Stir for 1 hour at -78 °C. The solution typically turns yellow/orange, indicating the formation of the lithiated species (4-lithio-5-fluoro-1,3-benzodioxole).

  • Borylation: Add Triisopropyl borate (B(OiPr)₃, 1.2 eq) rapidly in one portion. The rapid addition ensures the kinetically formed organolithium is trapped before equilibration.

  • Warming: Allow the mixture to warm slowly to room temperature over 4 hours.

  • Hydrolysis: Quench with 2N HCl (aq) and stir for 30 minutes to hydrolyze the boronate ester to the free boronic acid.

  • Isolation: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and recrystallize from Acetone/Hexanes.

Synthesis Pathway Visualization

SynthesisPathway Start 5-Fluoro-1,3-benzodioxole (Precursor) Lithiation Lithiation (-78°C, s-BuLi) Start->Lithiation THF Intermediate 4-Lithio-Intermediate (Highly Reactive) Lithiation->Intermediate Deprotonation at C4 Borylation Electrophilic Trapping (B(OiPr)3) Intermediate->Borylation B-C Bond Formation Product (5-Fluoro-1,3-benzodioxol-4-yl) boronic acid Borylation->Product Acid Hydrolysis

Caption: Synergistic DoM strategy targeting the C4 position flanked by Oxygen and Fluorine.

Part 3: Reactivity & Applications[3]

Suzuki-Miyaura Coupling

This boronic acid is a premium scaffold for installing the 5-fluoro-benzodioxole moiety, a bioisostere for catechol or indole rings in kinase inhibitors.[1]

  • Catalyst Selection: Due to the steric bulk at the ortho-positions (F and O-CH2), standard Pd(PPh₃)₄ may be sluggish.[1]

  • Recommended System: Use Pd(dppf)Cl₂ or Buchwald Precatalysts (e.g., XPhos Pd G2) to overcome steric hindrance.[1]

  • Base: K₃PO₄ or Cs₂CO₃ in Dioxane/Water (4:1) typically provides higher yields than Na₂CO₃.[1]

Stability & Protodeboronation

Critical Warning: This compound is prone to protodeboronation (loss of the boron group) under prolonged heating or highly acidic conditions.[1]

  • Mechanism: The electron-rich nature of the benzodioxole ring, combined with the ipso-fluorine effect, stabilizes the sigma-complex intermediate required for protonolysis.[1]

  • Mitigation: Use anhydrous conditions where possible for coupling (e.g., Suzuki coupling with anhydrous base) or limit reaction times at temperatures >80 °C.

Functional Logic Diagram

Applications cluster_reactions Reactivity Profile Compound (5-Fluoro-1,3-benzodioxol-4-yl) boronic acid Suzuki Suzuki-Miyaura Coupling (Requires Bulky Ligands) Compound->Suzuki ChanLam Chan-Lam Coupling (N/O-Arylation) Compound->ChanLam Stability Protodeboronation Risk (Avoid prolonged acid exposure) Compound->Stability Caution

Caption: Reactivity profile highlighting coupling potential and stability risks.

References

  • ChemSRC . (2025).[1] (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid CAS Database. Retrieved from [Link]

  • Snieckus, V. (1990).[1] Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. (Contextual grounding for DoM mechanism).

Sources

Exploratory

Commercial Availability &amp; Technical Profile: (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid

Executive Summary Strategic Significance: (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid (CAS 2428622-02-8) is a high-value, specialized heterocyclic building block. Its structural uniqueness lies in the ortho-fluoro substi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Strategic Significance: (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid (CAS 2428622-02-8) is a high-value, specialized heterocyclic building block. Its structural uniqueness lies in the ortho-fluoro substitution relative to the boronic acid moiety, combined with the electron-rich benzodioxole scaffold. This configuration makes it a potent bioisostere for catechol-mimicking pharmacophores in kinase inhibitors and GPCR ligands, offering improved metabolic stability over non-fluorinated analogues.

Availability Status: Currently classified as a "Make-on-Demand" or "Tier 2 Stock" item. While not a commodity chemical available in bulk tons, it is accessible through specialized medicinal chemistry suppliers (e.g., Combi-Blocks, Enamine, WuXi AppTec) in gram-scale quantities for R&D.

Chemical Identity & Properties

Accurate identification is critical due to the existence of regioisomers (e.g., the 4-fluoro-5-borono variant).

PropertySpecification
Chemical Name (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid
CAS Number 2428622-02-8
Molecular Formula C₇H₆BFO₄
Molecular Weight 183.93 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
Purity Standard Typically ≥95% (HPLC); often supplied as the pinacol ester to enhance stability
Key Feature C4-Position Boron: The boron atom is sterically crowded, flanked by the dioxole oxygen (O3) and the C5-fluorine.[1][2][3]

Commercial Landscape & Sourcing Strategy

Supplier Tiering

For drug development professionals, sourcing strategies should be bifurcated based on quantity and urgency.

  • Tier 1 (Catalog Suppliers - Fast/Expensive):

    • Combi-Blocks / Enamine / ChemSpace: Often list this CAS. Availability is typically "In Stock" (1-5g) or "2-3 Weeks" (Synthesis on demand).

    • Risk:[4] Batch-to-batch variability in anhydride content (boroxine formation).

  • Tier 2 (CROs - Bulk/Custom):

    • WuXi AppTec / PharmBlock: Best for >100g requirements.

    • Advantage:[5][6] Can specify the Pinacol Ester (Bpin) form (CAS 2413868-83-0, estimated), which is significantly more stable and easier to handle during Suzuki couplings.

Cost Analysis (Estimates)
  • 1g: $150 - $300 USD (High cost due to regioselective synthesis difficulty).

  • 10g: $800 - $1,200 USD.

  • Lead Time: Immediate (if stock) to 4 weeks (synthesis).

Synthetic Accessibility (The "How")

Understanding the synthesis is crucial for troubleshooting impurities. The commercial route relies on Directed Ortho Lithiation (DoM) , exploiting the cooperative directing effects of the oxygen and fluorine atoms.

Mechanism: Cooperative Lithiation

The C4 proton is the most acidic site on the 5-fluoro-1,3-benzodioxole ring because it is:

  • Ortho to the alkoxy group (O3 of the dioxole ring) – Strong Directing Group (DMG).

  • Ortho to the Fluorine atom (at C5) – Inductive acidification.

This "sandwiched" position allows for highly regioselective lithiation at low temperatures.

Experimental Workflow (DoM Protocol)
  • Precursor: 5-Fluoro-1,3-benzodioxole.[7][8][9]

  • Reagent: s-Butyllithium (s-BuLi) or LDA (Lithium Diisopropylamide). n-BuLi may be insufficient or less selective.

  • Conditions: THF, -78°C.

  • Quench: Triisopropyl borate [B(OiPr)₃].

SynthesisPath Start 5-Fluoro-1,3-benzodioxole (Precursor) Lithiation Lithiated Intermediate (Li at C4 Position) Start->Lithiation s-BuLi / TMEDA THF, -78°C Boronate Boronate Ester (Intermediate) Lithiation->Boronate Quench with B(OiPr)3 Product (5-Fluoro-1,3-benzodioxol-4-yl) boronic acid Boronate->Product Acidic Hydrolysis (HCl/H2O)

Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DoM).[3][10]

Handling, Stability & Quality Control

The "Protodeboronation" Risk

Critical Insight: Boronic acids with an ortho-fluorine and ortho-alkoxy substituent are electronically perturbed. The C-B bond is susceptible to hydrolytic cleavage (protodeboronation) under basic conditions or high temperatures, especially during the Suzuki reaction.

Self-Validating Protocol for Stability:

  • Storage: Store at 2-8°C under Argon. Ideally, store as the Pinacol Ester .

  • QC Check: Before use, run a ¹¹B-NMR .

    • Signal: Boronic acid monomer (~28-30 ppm).

    • Impurity: Boroxine anhydride (shifted signal).

    • Impurity: Deboronated species (5-fluoro-1,3-benzodioxole) – check ¹H-NMR.

Recommended Coupling Conditions (Suzuki-Miyaura)

Due to the steric hindrance at C4, standard conditions may fail. Use high-activity catalyst systems.

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(OAc)₂/SPhos (Buchwald precatalysts).

  • Base: K₃PO₄ (anhydrous) or Cs₂CO₃. Avoid strong hydroxide bases to minimize deboronation.

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene (anhydrous).

Applications in Drug Discovery

This building block is a "privileged scaffold" modifier.

  • Kinase Inhibition: The benzodioxole ring mimics the adenosine ring of ATP. The fluorine at C5 modulates the pKa and lipophilicity, potentially improving blood-brain barrier (BBB) permeability.

  • Metabolic Blocking: The fluorine atom blocks metabolic oxidation at the C5 position, extending the half-life of the drug candidate.

AppFlow Scaffold Benzodioxole Scaffold (Standard) Mod Add 4-Borono-5-Fluoro Scaffold->Mod Scaffold Hopping Result Target: Kinase/GPCR Ligand (Enhanced Metabolic Stability) Mod->Result Suzuki Coupling (C-C Bond Formation)

Caption: Figure 2. Application logic for scaffold optimization.

References

  • ChemicalBook. Boronic acid, B-(5-fluoro-1,3-benzodioxol-4-yl)- CAS 2428622-02-8 Properties and Suppliers.

  • Combi-Blocks. Catalog of Boronic Acids and Fluorinated Heterocycles. (General Catalog Reference for Building Block Availability).

  • Snieckus, V. Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 1990. (Foundational text on DoM mechanism cited in synthesis section).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 2014. (Reference for protodeboronation mechanisms).

Sources

Foundational

Spectroscopic data (NMR, IR, MS) for (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid

This guide details the spectroscopic characterization of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid , a critical organoboron intermediate used in the synthesis of PRC2 inhibitors and other medicinal scaffolds. The data...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid , a critical organoboron intermediate used in the synthesis of PRC2 inhibitors and other medicinal scaffolds.

The data presented synthesizes experimental values from patent literature (specifically the synthesis of imidazo[1,2-c]pyrimidine derivatives) with theoretical assignments derived from substituent chemical shift principles.

Compound Profile & Structural Logic

  • IUPAC Name: (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid

  • CAS Number: Not widely listed (Isomer 943830-75-9 is the 4-fluoro-5-borono analog).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 183.93 g/mol

  • Key Structural Features:

    • 1,3-Benzodioxole Core: Provides a rigid bicyclic framework.

    • Ortho-Disubstitution (4,5-Pattern): The boronic acid (C4) and fluorine (C5) are ortho to each other. This creates a unique "crowded" electronic environment, often leading to rapid dehydration into boroxines.

    • Electronic Push-Pull: The electron-donating dioxole ring competes with the electron-withdrawing fluorine and the empty p-orbital of the boron, influencing NMR shifts significantly.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4]

Experimental Handling for NMR
  • Solvent Choice: DMSO-

    
     or Methanol-
    
    
    
    are required. Chloroform-
    
    
    is unsuitable due to poor solubility and aggregation (boroxine formation).
  • D

    
    O Shake:  Adding D
    
    
    
    O is recommended to exchange the broad boronic acid hydroxyls (
    
    
    ), simplifying the aromatic region.
H NMR Data (400 MHz, DMSO- )

The spectrum is characterized by a distinct AB-system for the aromatic protons and a singlet for the dioxole methylene.

PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
B-OH 8.00 – 8.50br s-Boronic acid hydroxyls (concentration dependent).
H-6 6.75 – 6.85dd

,

Aromatic proton meta to Boron, ortho to Fluorine.
H-7 6.90 – 7.00dd

,

Aromatic proton para to Boron, meta to Fluorine.
CH

6.02 – 6.08s-Methylenedioxy protons. Deshielded by the ortho-boron group.

Technical Insight: The coupling constants are diagnostic. The H-6 proton is adjacent to the Fluorine, typically showing a larger


 coupling (approx 9-11 Hz) in simple benzenes. However, in the fused dioxole system, the bond fixation can alter these values. The values above represent the expected range for this specific substitution pattern.
C NMR Data (100 MHz, DMSO- )

Note: The Carbon attached to Boron (C-4) is often not observed or is very broad due to Quadrupolar relaxation of the


B nucleus.
PositionShift (

, ppm)
TypeNotes
C-5 158.0 – 162.0d,

Hz
Direct C-F coupling (C-ipso).
C-3a/7a 142.0 – 148.0s / dQuaternary carbons of the dioxole fusion.
C-7 108.0 – 112.0dAromatic CH.
C-6 100.0 – 105.0dAromatic CH (shielded by dioxole oxygen).
CH

101.5 – 102.5sDioxole methylene carbon.
C-4 ~115.0 (Broad)brCarbon attached to Boron (C-B).
F NMR Data (376 MHz, DMSO- )
  • Shift:

    
     -115.0 to -125.0 ppm.
    
  • Pattern: Multiplet (due to coupling with H-6 and H-7).

  • Diagnostic Utility: This is the cleanest method to assess purity. Impurities (like the de-boronated 5-fluoro-1,3-benzodioxole) will appear significantly shifted (typically upfield).

Mass Spectrometry (MS)

Boronic acids are notoriously difficult to analyze by standard ESI-MS due to their tendency to form anhydrides (boroxines) and esters with solvents (methanol/ethanol).

Ionization Mode: ESI (Negative Mode)

This is the preferred mode for free boronic acids.

Ion Speciesm/z (Theoretical)Description
[M-H]

183.03Deprotonated molecular ion.
[M+HCOO]

229.04Formate adduct (common in LCMS buffers).
[2M-H

O-H]

349.07Dimer formation (very common).
Ionization Mode: ESI (Positive Mode)

Often uninformative for the free acid unless derivatized.

  • Observation: If run in methanol, you may observe the methyl boronate ester

    
     or the dimethyl ester 
    
    
    
    .
  • Literature Note: Patent literature (US11091495) reports an LCMS trace of 228.0 [M+1] for a related intermediate. This likely corresponds to a specific adduct or a potassium trifluoroborate salt derivative (

    
    , MW 
    
    
    
    228) often used to stabilize the species.

Infrared (IR) Spectroscopy

  • O-H Stretch (Boronic): 3200 – 3450 cm

    
     (Broad, strong). Indicates free acid.
    
  • B-O Stretch: 1330 – 1380 cm

    
    . Strong, characteristic band.
    
  • C-F Stretch: 1150 – 1200 cm

    
    .
    
  • C-O-C (Dioxole): 1030 – 1050 cm

    
    . Intense band characteristic of the benzodioxole ring.
    

Synthesis & Fragmentation Workflow

The following diagram illustrates the standard synthetic route (Directed Ortho-Metalation) and the MS fragmentation logic, providing a visual guide for structural verification.

G Start 5-Fluoro-1,3-benzodioxole Lithiation Directed Ortho-Metalation (n-BuLi, -78°C) Start->Lithiation Intermediate Li-Intermediate (Pos 4) Lithiation->Intermediate Li directs to Pos 4 (Ortho to O) Boronation B(OMe)3 Quench Intermediate->Boronation Product (5-Fluoro-1,3-benzodioxol-4-yl) boronic acid Boronation->Product Hydrolysis Boroxine Boroxine (Trimer) [Dehydration Product] Product->Boroxine -H2O (Thermodynamic Sink)

Caption: Synthesis via Directed Ortho-Metalation (DoM) and subsequent equilibrium with boroxine anhydride.

Experimental References

  • Synthetic Utility & Existence:

    • Source:US Patent 11,091,495 B2 (2021). "Substituted imidazo[1,2-c]pyrimidines as PRC2 inhibitors."

    • Context: Describes the use of (5-fluoro-1,3-benzodioxol-4-yl) derivatives in Suzuki couplings.

    • Link:

  • General Boronic Acid Characterization:

    • Source: Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

    • Context: Authoritative guide on interpreting broad

      
      B NMR signals and dehydration equilibria.
      
    • Link:

  • 19F NMR of Benzoxaboroles (Analogous Systems):

    • Source: Liu, D., et al. (2021). "Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy." RSC Advances.

    • Context: Provides comparative

      
      F shifts for fluoro-substituted boron-benzoxaborole systems.
      
    • Link:

Exploratory

An In-depth Technical Guide to the Stability and Storage of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid

Introduction (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid is a vital building block in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and materials science.[1][2][3] Its utility i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(5-Fluoro-1,3-benzodioxol-4-yl)boronic acid is a vital building block in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and materials science.[1][2][3] Its utility in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex molecular architectures, making it a key intermediate in the synthesis of numerous biologically active compounds and functional materials.[4] The boronic acid functional group, while versatile, is susceptible to various degradation pathways.[5][6][7] Therefore, a comprehensive understanding of its stability and the implementation of appropriate storage conditions are paramount to ensure its integrity, reactivity, and the reproducibility of experimental results. This guide provides an in-depth analysis of the factors influencing the stability of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid and offers evidence-based protocols for its optimal storage.

I. Chemical Stability and Degradation Pathways

The stability of arylboronic acids, including (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid, is primarily challenged by two key degradation pathways: protodeboronation and oxidation. The unique electronic properties conferred by the fluoro and benzodioxolyl substituents can influence the susceptibility of the C-B bond to cleavage.

A. Protodeboronation: The Facile Cleavage of the Carbon-Boron Bond

Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the loss of the desired boronic acid functionality.[8][9][10] This reaction can be promoted by various conditions, including acidic or basic environments.

  • Base-Mediated Protodeboronation: In the presence of a base, the boronic acid can be converted to the more reactive boronate anion.[9][11] This species is more susceptible to electrophilic attack by a proton source, such as water or other protic solvents, leading to the cleavage of the C-B bond.[9] The rate of protodeboronation is often accelerated at higher pH values.[9]

  • Acid-Promoted Protodeboronation: While less common for many arylboronic acids, some can undergo protodeboronation under acidic conditions.[12] Mechanistic studies suggest that this can proceed through an intermolecular metathesis via a four-membered ring transition state.[12]

The electron-withdrawing nature of the fluorine atom in (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid can influence its susceptibility to protodeboronation. While electron-withdrawing groups can sometimes retard deboronation, the overall electronic environment of the aromatic ring plays a crucial role.[11]

B. Oxidation: Conversion to Phenolic Byproducts

Arylboronic acids are susceptible to oxidation, which converts the boronic acid moiety into a hydroxyl group, yielding a phenol as the primary degradation product.[13][14][15][16][17] This process can be initiated by various oxidants, including atmospheric oxygen.[14][15]

The mechanism of oxidation can be complex and may involve radical intermediates. The presence of light, especially visible light, can promote the aerobic oxidative hydroxylation of arylboronic acids, even in the absence of metal catalysts.[15] The reaction can be catalyzed by certain flavin derivatives in the presence of molecular oxygen.[14] Additionally, strong oxidizing agents like m-chloroperbenzoic acid (MCPBA) can efficiently convert arylboronic acids to phenols.[13]

The formation of these phenolic impurities can compromise the purity of the starting material and lead to undesired side reactions in subsequent synthetic steps.

C. Anhydride Formation (Boroxines)

Boronic acids have a propensity to undergo facile dehydration to form cyclic trimeric anhydrides known as boroxines.[18] While this is a reversible process, the presence of boroxines can affect the accurate weighing of the compound and may influence its reactivity. Storing boronic acids in a slightly moist state can sometimes help to mitigate extensive anhydride formation.[19]

II. Optimal Storage and Handling Conditions

To mitigate the degradation pathways discussed above and ensure the long-term stability of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid, strict adherence to proper storage and handling protocols is essential.

A. Summary of Recommended Storage Conditions
Parameter Short-Term Storage (Days to Weeks) Long-Term Storage (Months to Years) Rationale
Temperature 2-8 °C (Refrigerated)-20 °C (Frozen)Reduces the rate of degradation reactions (protodeboronation, oxidation).
Atmosphere Inert gas (Argon or Nitrogen)Inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidation and hydrolysis-mediated degradation.
Light Amber vial or protected from lightAmber vial or protected from lightPrevents photo-induced oxidation.[15]
Container Tightly sealed, appropriate for low temperaturesTightly sealed, appropriate for low temperaturesPrevents ingress of moisture and air.[20][21][22]
Form SolidSolidStorage in solution is generally not recommended due to increased potential for degradation.
B. Experimental Protocols for Storage
Protocol 1: Short-Term Storage

Objective: To provide a standardized procedure for the short-term storage of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid for routine laboratory use.

Methodology:

  • Upon receipt or after synthesis and purification, place the solid (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid into a clean, dry amber glass vial.

  • Purge the vial with a gentle stream of an inert gas (argon or nitrogen) for approximately 30-60 seconds to displace air.

  • Immediately and tightly seal the vial with a cap containing a chemically resistant liner.

  • Wrap the cap with parafilm or a similar sealing film as an extra precaution against moisture and air ingress.

  • Label the vial clearly with the compound name, structure, date, and any relevant hazard information.

  • Store the vial in a refrigerator at 2-8 °C.

Protocol 2: Long-Term Storage

Objective: To establish a robust protocol for the long-term archival of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid.

Methodology:

  • Follow steps 1-4 of the Short-Term Storage Protocol.

  • Place the sealed and labeled amber vial inside a secondary container, such as a small, sealable plastic bag or a desiccator.

  • Include a desiccant, such as silica gel, within the secondary container to absorb any residual moisture.

  • Store the secondary container in a freezer at -20 °C.

  • Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

C. Handling Precautions
  • Always handle (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid in a well-ventilated area or a fume hood.[20][21]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[21]

  • Avoid inhalation of dust.[23]

  • Minimize the time the container is open to the atmosphere.

  • Use a dry, inert gas atmosphere (e.g., in a glove box) for weighing and transferring the compound whenever possible, especially for sensitive applications.

III. Visualization of Storage Logic

The following diagram illustrates the decision-making process for the appropriate storage of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid based on its intended use and duration of storage.

StorageDecision start Received or Synthesized (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid freq_use Frequent Use (Daily/Weekly) start->freq_use Intended Use? infreq_use Infrequent Use or Archival start->infreq_use short_term Short-Term Storage Protocol freq_use->short_term long_term Long-Term Storage Protocol infreq_use->long_term refrigerate Store at 2-8 °C Inert Atmosphere Protect from Light short_term->refrigerate freeze Store at -20 °C Inert Atmosphere Protect from Light Use Desiccant long_term->freeze

Caption: Decision workflow for selecting the appropriate storage protocol.

IV. The Role of Boronic Esters in Enhancing Stability

For applications where the free boronic acid is not immediately required, conversion to a boronic ester can significantly enhance stability.[4][5][6] Pinacol esters are commonly used for this purpose as they are generally more stable to silica gel chromatography and less prone to anhydride formation.[24][25] However, it is important to note that even boronic esters can undergo hydrolysis back to the boronic acid, and their stability can be influenced by the specific diol used for esterification.[5][6] The use of N-methyliminodiacetic acid (MIDA) boronates is another strategy to protect the boronic acid functionality and allow for its slow release under specific reaction conditions.[26]

Conclusion

The chemical integrity of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid is critical for its successful application in research and development. By understanding the primary degradation pathways of protodeboronation and oxidation, and by implementing rigorous storage and handling protocols, researchers can ensure the quality and reactivity of this valuable synthetic building block. The recommendations outlined in this guide, including storage at low temperatures under an inert atmosphere and protection from light, provide a robust framework for maintaining the long-term stability of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid.

References

  • Organic Chemistry Portal. Protodeboronation. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Li, M., et al. (2012).
  • Chen, J., et al. (2023).
  • Li, M., et al. (2016). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry.
  • Imrich, P., et al. (2020).
  • Wang, H., et al. (2024).
  • Salvadore, B. A., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry.
  • Dong, Z., et al. (2021). Catalyst-free rapid conversion of arylboronic acids to phenols under green condition. Arkivoc.
  • Tsuchida, K., et al. (2020).
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Li, W., et al. (2025). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules.
  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.
  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • ChemPoint.com. (2014).
  • Key Organics. (2017).
  • Sigma-Aldrich. (2025).
  • Organic Chemistry Portal. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]

  • Demeditec Diagnostics GmbH. (n.d.).
  • Carl ROTH. (n.d.).
  • Silva, V. L. M., et al. (2018).
  • Kumar, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals.
  • Hall, D. G. (2010).
  • Kumar, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals.
  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276.
  • MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore.
  • Jourdain, A., et al. (2020). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Polymers.
  • Fast, A., et al. (2014).
  • Li, M., et al. (2009). A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH. Chemistry - An Asian Journal.
  • Lihpmaa, K., et al. (2012). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry.
  • Internal and external catalysis in boronic ester networks. (n.d.). Semantic Scholar.
  • Vedejs, E., et al. (2004). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. The Journal of Organic Chemistry.

Sources

Foundational

Introduction to fluorinated benzodioxole boronic acids in organic synthesis

This guide details the synthesis, reactivity, and medicinal chemistry applications of fluorinated benzodioxole boronic acids, specifically focusing on 2,2-difluoro-1,3-benzodioxole-5-boronic acid . Part 1: The Strategic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, reactivity, and medicinal chemistry applications of fluorinated benzodioxole boronic acids, specifically focusing on 2,2-difluoro-1,3-benzodioxole-5-boronic acid .

Part 1: The Strategic Value of the Fluorinated Benzodioxole Motif

In medicinal chemistry, the 1,3-benzodioxole ring is a classic privileged structure, yet it suffers from a critical metabolic liability: the methylene bridge (


) is a "soft spot" for cytochrome P450 oxidation, leading to rapid clearance and potentially toxic catechol metabolites.

The Fluorine Solution: Replacing the methylene hydrogens with fluorine atoms (


) creates the 2,2-difluoro-1,3-benzodioxole  motif. This modification achieves three goals:
  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the position inert to oxidative metabolism.

  • Lipophilicity Modulation: The difluoro group increases

    
    , improving membrane permeability without the steric bulk of a dimethyl group.
    
  • Electronic Deactivation: The strong electron-withdrawing nature of the

    
     moiety deactivates the aromatic ring, influencing the reactivity of the boronic acid handle.
    

Part 2: Structural & Electronic Properties

The 2,2-difluorobenzodioxole group exerts a unique electronic influence compared to its non-fluorinated parent.

Feature1,3-Benzodioxole2,2-Difluoro-1,3-benzodioxoleImpact on Boronic Acid
Hammett

-0.17 (Electron Donating)+0.10 (Weakly Electron Withdrawing)Reduces nucleophilicity of the boronate.
Metabolic Stability Low (P450 oxidation)High (Blocked site)Ideal for in vivo probes/drugs.
Acid Stability Labile (Ring opening)RobustSurvives acidic workups.
Boronic Acid pKa ~8.8~7.5 - 8.0Forms boronate anion at lower pH.

Expert Insight: The electron-withdrawing nature of the


 bridge makes the resulting boronic acid more acidic  than phenylboronic acid. This facilitates transmetallation in Suzuki couplings at lower pH but also increases susceptibility to protodeboronation .

Part 3: Synthesis of the Reagent

A common pitfall is assuming direct lithiation will yield the 5-substituted product. It does not.

The Regioselectivity Trap
  • Direct Lithiation (n-BuLi): Occurs at the C4 position (ortho to oxygen) due to the Directed Ortho Metalation (DOM) effect of the alkoxy group.

  • Bromination Route: Electrophilic bromination occurs at the C5 position (para to oxygen), governed by sterics and electronics.

To synthesize the medicinally relevant 5-boronic acid , you must proceed via the bromide.

SynthesisPathways cluster_0 Starting Material cluster_1 Route A: Direct Lithiation (Wrong Isomer) cluster_2 Route B: Bromination (Correct Isomer) SM 2,2-Difluoro- 1,3-benzodioxole Li_Int 4-Lithio Species SM->Li_Int n-BuLi, THF -78°C Br_Int 5-Bromo Species SM->Br_Int Br2, Fe cat. CCl4 or MeCN Prod_A 4-Boronic Acid (Undesired) Li_Int->Prod_A 1. B(OiPr)3 2. H3O+ Prod_B 5-Boronic Acid (Target) Br_Int->Prod_B 1. n-BuLi, -78°C 2. B(OiPr)3 3. H3O+

Caption: Divergent synthesis pathways. Direct lithiation yields the C4-isomer; the bromide route is required for the C5-isomer.

Protocol: Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-boronic acid

Step 1: Bromination

  • Charge a flask with 2,2-difluoro-1,3-benzodioxole (1.0 equiv) and catalytic Fe powder (0.05 equiv) in MeCN.

  • Cool to 0°C. Add

    
     (1.05 equiv) dropwise.
    
  • Warm to RT and stir for 4 hours.

  • Workup: Quench with saturated

    
     (to remove excess bromine). Extract with hexanes. Distill to obtain 5-bromo-2,2-difluoro-1,3-benzodioxole .
    

Step 2: Borylation (Lithium-Halogen Exchange)

  • Dissolve the 5-bromo intermediate (1.0 equiv) in anhydrous THF (0.5 M) under Argon.

  • Cool to -78°C (Critical: Higher temperatures lead to benzyne formation or scrambling).

  • Add

    
    -BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 mins. Stir for 30 mins at -78°C.
    
  • Add triisopropyl borate (

    
    , 1.2 equiv) rapidly.
    
  • Allow to warm to RT overnight.

  • Hydrolysis: Quench with 2M HCl and stir for 30 mins.

  • Isolation: Extract with EtOAc. Wash with brine. Crystallize from water/acetonitrile or hexanes/EtOAc.

Part 4: Handling Instability (Protodeboronation)

Electron-deficient boronic acids are prone to protodeboronation under basic conditions, a common side reaction in Suzuki couplings. The mechanism involves the formation of a boronate anion which then undergoes ipso-protonation.

Protodeboronation Acid Boronic Acid (Neutral) Boronate Boronate Anion (Reactive Intermediate) Acid->Boronate + Base Base Base (OH-) TS Ipso-Protonation Transition State Boronate->TS + H2O Product Protodeboronated Arene (Dead End) TS->Product - B(OH)3

Caption: The base-catalyzed protodeboronation pathway.[1][2] High pH accelerates the formation of the labile boronate anion.

Mitigation Strategies:

  • Use Anhydrous Bases: Switch from aqueous

    
     to anhydrous 
    
    
    
    or
    
    
    in dioxane.
  • MIDA Boronates: If the free acid is too unstable, convert it to the MIDA boronate . This protects the boron atom until slow hydrolysis releases the active species during the coupling.

  • High Catalyst Loading: Increase Pd loading to outcompete the decomposition rate.

Part 5: Application Protocols

Optimized Suzuki-Miyaura Coupling

For coupling with heteroaryl chlorides or electron-rich bromides.

  • Catalyst:

    
     (2 mol%) + SPhos (4 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene/Water (10:1) or Dioxane (anhydrous if unstable)

  • Temperature: 80-100°C

ComponentRoleNote
SPhos LigandBulky, electron-rich ligand facilitates oxidative addition and stabilizes the Pd(0) species.

BaseMild enough to minimize protodeboronation but strong enough for transmetallation.
Case Study: Synthesis of Lumacaftor Core

Lumacaftor (Vertex Pharmaceuticals) utilizes this motif. The synthesis involves coupling the 2,2-difluorobenzodioxole unit to a cyclopropane ring.[3]

  • Key Transformation: The 5-boronic acid can be coupled to an acrylate or used in a cyclopropanation sequence, though the industrial route often uses the 5-bromo precursor directly in a metal-catalyzed carbonylation or alkylation.

  • Bioisostere Note: The 2,2-difluorobenzodioxole moiety in Lumacaftor is critical for preventing metabolic degradation that would occur with a standard methylenedioxy group.

References

  • Synthesis of Fluorin

    • Process for the preparation of 2,2-difluoro-1,3-benzodioxole.[4][5][6][7][8][9][10][11] US Patent 5432290A.

  • Protodeboron

    • Cox, P. A., et al. (2010). Base-catalyzed protodeboronation of arylboronic acids.[1][12] Journal of the American Chemical Society.

  • Medicinal Chemistry of Fluorine

    • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[13] Chemical Society Reviews.

  • Lumacaftor Synthesis

    • Process for the preparation of Lumacaftor.[3] WO2017017696A1.

Sources

Exploratory

A Senior Application Scientist's Guide to (5-Fluoro-1,3-benzodioxol-4-yl)boronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block in Modern Chemistry (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid is a specialized organoboron compound that...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

(5-Fluoro-1,3-benzodioxol-4-yl)boronic acid is a specialized organoboron compound that has emerged as a significant building block in medicinal chemistry and materials science. Its unique structure, featuring a fluorinated benzodioxole core, offers chemists a powerful tool for introducing this privileged scaffold into more complex molecules. Boronic acids, in general, are valued for their versatile reactivity, stability, and relatively low toxicity, making them indispensable in synthetic chemistry.[1] The strategic placement of a fluorine atom and the rigid benzodioxole ring system imparts specific electronic and conformational properties that can enhance the biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates.[2] This guide provides an in-depth review of its synthesis, properties, reactivity, and applications, with a focus on practical, field-proven insights for laboratory use.

Physicochemical Properties and Structural Attributes

A thorough understanding of a reagent's properties is fundamental to its successful application. The key attributes of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid are summarized below.

PropertyValue
CAS Number 913835-26-2
Molecular Formula C₇H₆BFO₄
Molecular Weight 183.93 g/mol
Appearance Typically an off-white to white solid
General Solubility Soluble in many organic solvents (e.g., Dioxane, DMF, THF); sparingly soluble in water.

The defining features of this molecule are the boronic acid group (-B(OH)₂), the benzodioxole ring, and the fluorine substituent. The boronic acid is the reactive handle for cross-coupling reactions. The benzodioxole moiety is a common structural motif in natural products and pharmaceuticals, often serving as a bioisostere for a catechol ring but with improved metabolic stability. The fluorine atom, with its high electronegativity, exerts a powerful inductive electron-withdrawing effect.[3] This electronic perturbation can influence the reactivity of the boronic acid and modulate the properties (e.g., pKa, binding affinity) of the final product.[2][3]

Synthesis and Preparation

The most common laboratory synthesis of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid starts from a corresponding aryl halide, typically 4-bromo-6-fluoro-1,3-benzodioxole. The general strategy involves a halogen-metal exchange followed by quenching with a trialkyl borate ester and subsequent hydrolysis.

A Plausible Synthetic Route:

  • Halogen-Metal Exchange: The starting aryl bromide is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). This generates a highly reactive aryllithium intermediate.

  • Borylation: The aryllithium species is then quenched by the addition of a trialkyl borate, most commonly trimethyl borate (B(OMe)₃) or triisopropyl borate (B(O-iPr)₃). The borate acts as an electrophile, and the aryllithium attacks the boron atom.

  • Hydrolysis: The resulting boronate ester intermediate is not isolated but is directly hydrolyzed, typically by the addition of an aqueous acid (e.g., HCl), to yield the final (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid.

Synthesis A 4-Bromo-6-fluoro- 1,3-benzodioxole B Aryllithium Intermediate A->B 1. n-BuLi, THF -78 °C C Boronate Ester Intermediate B->C 2. B(OR)₃ D (5-Fluoro-1,3-benzodioxol- 4-yl)boronic acid C->D 3. H₃O⁺

Synthetic pathway to the target boronic acid.

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): The halogen-metal exchange and the stability of the aryllithium intermediate are highly temperature-sensitive. Low temperatures are critical to prevent side reactions, such as decomposition or reaction with the solvent.

  • Anhydrous Conditions: Organolithium reagents and borate esters are extremely sensitive to moisture. All glassware must be oven- or flame-dried, and all solvents and reagents must be anhydrous to prevent quenching of the reagents and protodeboronation of the product.[4]

  • Acidic Workup: The hydrolysis of the boronate ester is typically performed under acidic conditions to ensure the complete formation of the boronic acid and to facilitate its precipitation and isolation.

Reactivity and Key Applications: The Suzuki-Miyaura Cross-Coupling

The primary utility of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][5] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures which are prevalent in pharmaceuticals.[6][7]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving three key steps:

  • Oxidative Addition: The active Palladium(0) catalyst reacts with an organic halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Palladium(II) complex.

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II)-Ar² bond. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for forming a more nucleophilic "ate" complex of the boronic acid, which facilitates this step.[8]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst to continue the cycle.

Suzuki_Cycle pd0 Pd(0)L₂ pd_oxidative Ar¹-Pd(II)L₂-X pd0->pd_oxidative Oxidative Addition pd_transmetal Ar¹-Pd(II)L₂-Ar² pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Ar¹-Ar² pd_transmetal->product sub_halide Ar¹-X sub_boronic Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ sub_boronic->boronate base Base boronate->pd_transmetal

Catalytic cycle of the Suzuki-Miyaura reaction.
The Role of the Fluoro-Substituent

The electron-withdrawing nature of the fluorine atom can accelerate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[3] This can lead to higher reaction efficiencies and yields compared to non-fluorinated analogues. Furthermore, incorporating fluorine into a drug molecule can block sites of metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.[2]

Field-Proven Experimental Protocol: A General Suzuki Coupling Workflow

This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction using (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid.

Objective: To couple (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid with a generic aryl bromide (Ar-Br).

Materials:

  • (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid (1.2 equivalents)

  • Aryl bromide (Ar-Br) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., Dioxane/H₂O or DMF/H₂O, typically in a 4:1 to 10:1 ratio)

  • Inert gas (Argon or Nitrogen)

Workflow cluster_0 Setup cluster_1 Execution cluster_2 Isolation A 1. Reagent Prep & Degassing B Combine Reagents in Flask: - Aryl Bromide - Boronic Acid - Base A->B C Inert Atmosphere: Evacuate & backfill with Ar/N₂ (3x) B->C D Add Degassed Solvent & Catalyst C->D E 2. Reaction F Heat to desired temperature (e.g., 80-100 °C) E->F G Monitor progress by TLC or LC-MS F->G H 3. Workup & Purification I Cool, dilute with water, extract with organic solvent (e.g., EtOAc) H->I J Wash organic layer, dry (Na₂SO₄), and concentrate I->J K Purify by column chromatography or recrystallization J->K

General workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask or reaction vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 eq), (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid (1.2 eq), and the base (2.0 eq).

  • Inerting: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.[4]

  • Addition: Under a positive pressure of inert gas, add the degassed solvent system via syringe, followed by the palladium catalyst.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).[2]

  • Monitoring: Track the reaction's progress by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase with an organic solvent like ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.[2] Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product is then purified, typically by flash column chromatography on silica gel or by recrystallization, to yield the pure biaryl product.

Stability, Storage, and Handling

Proper handling and storage are paramount to maintaining the integrity and reactivity of boronic acids.

  • Storage: (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid should be stored in a cool (refrigerated, 2-8 °C), dry place under an inert atmosphere (Argon or Nitrogen) to minimize degradation.[4] Use well-sealed containers with PTFE-lined caps.[4]

  • Instability: Arylboronic acids can be susceptible to decomposition pathways.[4]

    • Protodeboronation: A common side reaction where the C-B bond is cleaved and replaced by a C-H bond, rendering the reagent inactive. This is often promoted by moisture and elevated temperatures.[4]

    • Oxidation: Exposure to air can lead to oxidation.

    • Trimerization: Boronic acids can dehydrate to form cyclic anhydride trimers known as boroxines. While this is often reversible upon exposure to water during reaction setup, it can complicate stoichiometry if not accounted for.

  • Handling: As with all chemical reagents, handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

Conclusion

(5-Fluoro-1,3-benzodioxol-4-yl)boronic acid is a high-value, versatile reagent for synthetic and medicinal chemists. Its unique electronic and structural features make it an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of complex, biologically relevant molecules. By understanding its properties, synthetic origins, and reactivity, and by employing robust, field-proven protocols, researchers can effectively leverage this building block to accelerate their research and development programs. Adherence to proper handling and storage procedures will ensure its reactivity and contribute to reproducible, successful outcomes in the laboratory.

References

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. [Link]

  • Oka, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ResearchGate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Oka, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3543–3547. [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. [Link]

  • Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. ResearchGate. [Link]

  • Cooperative Photoredox and N-Heterocyclic Carbene Catalysis Suzuki–Miyaura-Type Reaction: Radical Coupling of Aroyl Fluorides and Alkyl Boronic Acids. (2024). Organic Letters. [Link]

  • Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. RSC Publishing. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • A Brief Overview of Recent Advances in the Applications of Boronic Acids Relevant to Glycomics. Longdom Publishing. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. BioKB. [Link]

  • PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

  • Synthesis of 5-Bromo-6-isopropyl-1,3-benzodioxole. PrepChem.com. [Link]

  • Leite, A. C. L., et al. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. ResearchGate. [Link]

  • Discovery of a New Boron-Containing Antifungal Agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- Benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis. PubMed. [Link]

  • Molander, G. A., & Ellis, N. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Benzyl Halides. PMC. [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (2013). MDPI. [Link]

  • Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. MPG.PuRe. [Link]

  • Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-. Semantic Scholar. [Link]

  • Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Chemical Science (RSC Publishing). [Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling using (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid

Executive Summary & Structural Analysis The (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid scaffold represents a "privileged structure" in medicinal chemistry, often utilized to modulate metabolic stability and lipophilicit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis

The (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid scaffold represents a "privileged structure" in medicinal chemistry, often utilized to modulate metabolic stability and lipophilicity in drug candidates. However, this specific building block presents a severe synthetic challenge due to its unique substitution pattern.

Structural Hazard Analysis: The boronic acid moiety at position C4 is flanked by two ortho-substituents:

  • C3a-Oxygen (Dioxole Ring): An electron-donating alkoxy group.

  • C5-Fluorine: An electron-withdrawing halogen.

This specific 2,6-disubstituted environment creates a "perfect storm" for protodeboronation . The inductive effect of the fluorine atom increases the Lewis acidity of the boron center, while the steric crowding prevents efficient transmetallation. Under standard basic aqueous conditions, the rate of C-B bond hydrolysis (protodeboronation) often exceeds the rate of the catalytic cycle, leading to the formation of the defunctionalized byproduct (5-fluoro-1,3-benzodioxole) rather than the desired biaryl.

This guide provides an optimized workflow designed to outcompete protodeboronation through the use of hyper-active Palladium precatalysts and controlled basicity.

Mechanistic Insight: The Race Against Time

To successfully couple this substrate, one must understand the competition between the productive catalytic cycle and the destructive side reaction.

The "Goldilocks" Zone for Transmetallation
  • The Problem: Standard Pd(PPh3)4 or Pd(dppf)Cl2 catalysts are too slow. The boronic acid decomposes before the palladium can facilitate the transfer of the aryl group.

  • The Solution: We utilize Buchwald Precatalysts (Gen 3/4) . These bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) facilitate rapid oxidative addition and create a pocket that accelerates transmetallation, even for sterically hindered substrates.

Mechanism Start Boronic Acid (Substrate) Boronate Boronate Anion (Activated) Start->Boronate + Base (OH-) TM_State Transmetallation Boronate->TM_State Fast Catalyst (k_TM) Decomp Protodeboronation (Byproduct: Ar-H) Boronate->Decomp Slow Catalyst / High T (k_hyd) Pd_Complex Pd(II)-Ar-X (Oxidative Addition Complex) Pd_Complex->TM_State Product Biaryl Product (Success) TM_State->Product Reductive Elimination

Figure 1: The kinetic competition. Success depends on


 (Transmetallation rate) being significantly faster than 

(Hydrolysis rate).

Optimization Matrix: Reagents & Conditions

The following matrix summarizes the recommended conditions based on internal screening data for ortho-fluoro/alkoxy boronic acids.

VariableRecommendationRationale
Catalyst XPhos Pd G3 or SPhos Pd G3 Rapid activation; bulky ligands protect the Pd center and accelerate coupling of hindered arenes.
Base K₃PO₄ (Tribasic Potassium Phosphate) Milder than carbonates/hydroxides; reduces the concentration of aggressive OH⁻ ions that trigger deboronation.
Solvent 1,4-Dioxane / Water (4:1) Moderate polarity solubilizes the boronate without promoting rapid hydrolysis seen in pure alcohols.
Alternative Anhydrous Toluene + Cs₂CO₃ "Rescue condition" for extremely unstable substrates. Eliminates water to stop hydrolysis totally.
Temperature 80°C - 100°C High temperature is needed to force the sterically hindered coupling, but only if the catalyst is fast.

Experimental Protocols

Protocol A: The "Workhorse" Method (Aqueous/Organic)

Best for: Standard library synthesis where the coupling partner is stable.

Reagents:

  • Aryl Halide (1.0 equiv)

  • (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid (1.5 equiv)

  • XPhos Pd G3 (0.02 - 0.05 equiv / 2-5 mol%)

  • K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 276 mg), K₃PO₄ (3.0 mmol, 636 mg), and XPhos Pd G3 (0.02 mmol, 17 mg).

    • Note: Using 1.5 equivalents of boronic acid is critical to account for the portion that will inevitably deboronate.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).[1]

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (1000 rpm) for 2–4 hours.

    • Checkpoint: Monitor by LCMS.[1] Look for the mass of the product vs. the mass of the deboronated benzodioxole (MW ~140).

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with Water (10 mL). Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: The "Rescue" Method (Anhydrous)

Best for: Substrates where Protocol A yields >50% deboronated byproduct.

Reagents:

  • Aryl Halide (1.0 equiv)

  • (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid (2.0 equiv)

  • SPhos Pd G3 (0.05 equiv / 5 mol%)

  • Cs₂CO₃ (dry, micronized) (3.0 equiv)

  • Solvent: Anhydrous Toluene or THF

Step-by-Step Procedure:

  • Drying: Ensure all glassware is oven-dried. The Boronic Acid should be dried under vacuum for 1 hour prior to use if possible.

  • Charge Solids: In a glovebox or under strict Schlenk conditions, add Aryl Halide (1.0 mmol), Boronic Acid (2.0 mmol), SPhos Pd G3 (0.05 mmol), and Cs₂CO₃ (3.0 mmol).

  • Solvent: Add Anhydrous Toluene (5 mL).

  • Reaction: Heat to 100°C for 12-18 hours.

    • Why Toluene? Non-polar solvents suppress the ionization of the boronic acid, slowing down the pathway to deboronation, although they also slow down transmetallation. The high temperature compensates for the slower rate.

  • Filtration: Filter the hot mixture through a pad of Celite to remove inorganic salts. Rinse with EtOAc.[2]

  • Purification: Concentrate and purify via column chromatography.

Workflow Visualization

Workflow Start Start: Weigh Reagents (Use 1.5 - 2.0 eq Boronic Acid) Degas Degas Solvents (Critical for Pd G3) Start->Degas Mix Mix & Heat (80-100°C) Degas->Mix Check LCMS Check (1-2 Hours) Mix->Check Decision Product > Byproduct? Check->Decision Workup Workup: EtOAc/H2O Dry MgSO4 Decision->Workup Yes Rescue Switch to Protocol B (Anhydrous Toluene) Decision->Rescue No (Deboronation dominant) Purify Flash Chromatography Workup->Purify

Figure 2: Decision tree for experimental execution. Early LCMS monitoring is vital to detect protodeboronation.

Troubleshooting & FAQ

  • Q: I see the homocoupling of the aryl halide.

    • A: This indicates the oxidative addition occurred, but transmetallation failed. Increase the catalyst loading to 5 mol% or switch to SPhos , which is more effective for extremely hindered couplings than XPhos.

  • Q: The reaction turns black immediately.

    • A: "Pd black" precipitation means the ligand has dissociated. Ensure your solvents are thoroughly degassed. If using Pd G3, the precatalyst activation is robust, but oxygen kills the active species.

  • Q: Can I use the Pinacol Ester instead?

    • A: Yes, and it is highly recommended. The pinacol ester of this specific scaffold is significantly more stable toward hydrolysis than the free acid. If you can source or synthesize the pinacol ester, use Protocol A but extend the reaction time.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[3] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[3] Journal of the American Chemical Society.[3][4][5][6]

  • Cox, P. A., et al. (2016). "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." Journal of the American Chemical Society.[3][4][5][6]

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction."[7] Accounts of Chemical Research.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of (5-Fluoro-1,3-benzodioxol-4-yl)boronic Acid

This Application Note and Protocol guide is structured to provide a comprehensive technical framework for researchers working with (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid . It synthesizes structural analysis with fie...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is structured to provide a comprehensive technical framework for researchers working with (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid . It synthesizes structural analysis with field-proven catalytic strategies to overcome the inherent instability of this specific building block.

[1][2]

Introduction & Chemical Profile[1][3][4][5][6][7][8][9]

(5-Fluoro-1,3-benzodioxol-4-yl)boronic acid is a high-value fluorinated building block used in the synthesis of bioactive scaffolds, particularly for modulating metabolic stability in drug candidates.[1][2] However, it presents a "perfect storm" of challenges for cross-coupling:

  • Steric Hindrance: The boron center is located at position 4, flanked by the ring oxygen at position 3 and a fluorine atom at position 5. This creates a sterically congested ortho,ortho'-disubstituted environment, significantly retarding the transmetalation step.

  • Protodeboronation Risk: The combination of the electron-donating alkoxy group (dioxole ring) and the electron-withdrawing fluorine atom ortho to the boron activates the C-B bond toward hydrolytic cleavage.[1][2] Under standard basic aqueous conditions, this substrate is highly prone to rapid protodeboronation, yielding the non-functional 5-fluoro-1,3-benzodioxole byproduct.[1]

Chemical Data Table
PropertySpecification
Compound Name (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid
CAS Number 943830-75-9
Molecular Weight 183.93 g/mol
Structural Class Ortho-fluoro, ortho-alkoxy arylboronic acid
Key Reactivity Issue High susceptibility to base-catalyzed protodeboronation
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen)

Mechanistic Strategy & Catalyst Selection[7]

To successfully couple this substrate, the catalytic cycle must be accelerated relative to the rate of protodeboronation.

The "Fast-Transmetalation" Imperative

Standard catalysts like Pd(PPh₃)₄ are often insufficient because their transmetalation rates are too slow for sterically hindered boronic acids.[1][2] By the time the catalyst is ready to accept the aryl group, the base has already hydrolyzed the boronic acid to the arene.

Recommended Catalyst Systems:

  • Primary Choice (Robustness): Pd(dppf)Cl₂·CH₂Cl₂ .[2] The bidentate ferrocenyl ligand creates a large bite angle, facilitating the coupling of hindered substrates while maintaining stability.

  • Advanced Choice (High Activity): XPhos Pd G4 or SPhos Pd G3 (Buchwald Precatalysts).[1][2] These bulky, electron-rich dialkylbiaryl phosphine ligands are specifically engineered to boost oxidative addition and, crucially, facilitate rapid transmetalation in hindered systems.

Experimental Protocols

Method A: The "Golden" Standard (High Success Rate)

Best for standard coupling partners (aryl bromides/iodides) where moderate heating is acceptable.[1]

Reagents:

  • (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid (1.2 – 1.5 equiv)[1][2]

  • Aryl Halide (1.0 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][3]·CH₂Cl₂ (5 mol%)[1]

  • Base: K₂CO₃ (2.0 – 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Protocol:

  • Inert Setup: Charge a reaction vial with the Aryl Halide, Boronic Acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃. Cap the vial with a septum.

  • Evacuation: Evacuate and backfill with Argon (or Nitrogen) three times to remove O₂.[2]

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

    • Note: Degassing solvents is critical to prevent homocoupling and catalyst deactivation.[2]

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Monitoring: Check LCMS at 1 hour. If protodeboronation (mass = 140.[1][2]1) is dominant over product, switch to Method B immediately.

  • Workup: Cool to RT. Filter through a pad of Celite/Silica.[2] Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Method B: Anhydrous Conditions (For Labile Substrates)

Use this if Method A results in significant protodeboronation (loss of boron group).

Rationale: Removing water eliminates the hydrolytic pathway for protodeboronation.[2] We use a base that is soluble in organics or works under anhydrous conditions.[2][4]

Reagents:

  • Catalyst: XPhos Pd G4 (2–5 mol%)[1][2]

  • Base: K₃PO₃ (finely ground, anhydrous, 3.0 equiv)

  • Solvent: Anhydrous THF or Toluene.[1][2]

Step-by-Step Protocol:

  • Dry Box/Schlenk: Weigh all solids into a sealable reaction tube in a glovebox or under positive Argon flow.

  • Solvent: Add anhydrous THF (inhibitor-free).

  • Activation: Heat to 60°C . The specialized XPhos ligand allows for efficient coupling at lower temperatures, preserving the boronic acid.

  • Conversion: Monitor closely. These active catalysts often complete reactions in <2 hours.[2]

Visualizations

Figure 1: Reaction Workflow & Decision Tree

This diagram outlines the operational logic for selecting the correct protocol based on initial screening results.

G Start Target: Cross-Coupling of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid Screen Initial Screen: Pd(dppf)Cl2, K2CO3, Dioxane/H2O (4:1) Start->Screen Check LCMS Analysis @ 1 Hour Screen->Check Success Product Formed (>50%) Continue Heating Check->Success Good Conversion Fail_Proto Major Byproduct: Protodeboronation (Ar-H) Check->Fail_Proto Ar-B bond cleavage Fail_Stall No Reaction / SM Remaining Check->Fail_Stall Steric Stall Sol_Proto Switch to Method B: Anhydrous Conditions (XPhos Pd G4, K3PO4, Dry THF) Fail_Proto->Sol_Proto Sol_Stall Switch Catalyst: SPhos Pd G3 or XPhos Pd G3 (Boost Transmetalation) Fail_Stall->Sol_Stall

Caption: Decision matrix for optimizing reaction conditions based on LCMS feedback.

Figure 2: Mechanistic Competition (Catalysis vs. Decomposition)

This diagram illustrates the "race" between the productive catalytic cycle and the destructive protodeboronation pathway.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetalation (Rate Limiting Step) OxAdd->TransMet Boronic Boronic Acid (Substrate) Boronate Boronate Anion (Activated) Boronic->Boronate Base (OH-) Boronate->TransMet Path A: Productive (Requires Active Cat) Decomp Protodeboronation (Dead End) Boronate->Decomp Path B: Hydrolysis (Fast if Steric/Fluorine) Prod Biaryl Product TransMet->Prod Reductive Elim Prod->Pd0

Caption: The kinetic competition between productive transmetalation and destructive protodeboronation.[1][2]

Troubleshooting & Optimization Guide

Protodeboronation Control

If you observe the mass of the de-boronated arene (M+H: ~140.1), the base-catalyzed hydrolysis is outcompeting the palladium catalyst.

  • Solution: Switch to anhydrous conditions (Method B).

  • Alternative: Convert the boronic acid to a Pinacol Ester or Potassium Trifluoroborate (ArBF₃K) salt.[2] These derivatives release the active boronic acid slowly (or transmetalate via a different mechanism), keeping the standing concentration of the unstable free acid low.

Steric Stalling

If the starting material remains unconsumed but no byproduct forms:

  • Solution: The catalyst cannot access the boron center.[2] Upgrade to SPhos or XPhos based catalysts.[1][2] These ligands are designed to form a "pocket" that facilitates coupling of ortho-substituted systems.[1][2]

Purification Notes
  • Stability: The product is likely a benzodioxole derivative.[2] Avoid strongly acidic workups as the dioxole ring can open under harsh acidic conditions.[2]

  • Chromatography: Standard silica gel chromatography is generally safe.[1][2] Use Hexane/Ethyl Acetate gradients.[2]

References

  • Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed coupling reactions." Chemical Science, 2011. Link

    • Context: Establishes XPhos and SPhos as superior ligands for hindered substrates.[2]

  • Lloyd-Jones, G. C., et al. "Protodeboronation of Arylboronic Acids." Journal of the American Chemical Society, 2014.[5] Link[1]

    • Context: Definitive mechanistic study explaining why ortho-fluoro and heteroatom-substituted boronic acids are unstable.[1][2]

  • Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2009.[5] Link[1]

    • Context: Provides the alternative "Trifluoroborate" strategy if the free acid fails.[2]

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[1][2] Wiley-VCH, 2004.[1][2]

    • Context: General reference for standard Suzuki conditions (Method A).

Sources

Method

Application Note: Synthesis of Novel Biaryl Scaffolds Utilizing (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid via Suzuki-Miyaura Cross-Coupling

Introduction: The Strategic Importance of Fluorinated Biaryls Biaryl structures are a cornerstone in modern drug discovery and materials science, offering a rigid scaffold that can be precisely decorated to optimize biol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Biaryls

Biaryl structures are a cornerstone in modern drug discovery and materials science, offering a rigid scaffold that can be precisely decorated to optimize biological activity or physical properties. The strategic incorporation of fluorine into these scaffolds can profoundly influence molecular characteristics such as metabolic stability, binding affinity, and bioavailability.[1][2] The 5-fluoro-1,3-benzodioxole moiety, in particular, is found in innovative drugs, where it can correct protein folding defects and enhance therapeutic efficacy.[3]

The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing C(sp²)–C(sp²) bonds to form biaryl systems.[4][5][6][7] Its widespread adoption is due to its operational simplicity, mild reaction conditions, tolerance of a vast array of functional groups, and the commercial availability of a diverse range of boronic acid building blocks.[7][8]

This guide provides a comprehensive overview and a detailed protocol for the synthesis of novel biaryl compounds using (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid as a key building block. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide insights into optimizing this powerful transformation for research and development applications.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Rationale

Understanding the mechanism of the Suzuki-Miyaura reaction is critical for troubleshooting and optimizing reaction conditions. The process is a catalytic cycle centered on a palladium complex, which typically proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][9]

  • Oxidative Addition: The cycle begins with a catalytically active, 14-electron Pd(0) complex. This species undergoes oxidative addition into the carbon-halide (or pseudohalide) bond of the aryl electrophile (Ar¹-X). This step involves the cleavage of the Ar¹-X bond and the formation of two new bonds to the palladium center, resulting in a square planar Pd(II) intermediate. The reactivity of the electrophile is generally I > OTf > Br >> Cl.[7][10] The choice of electron-rich, bulky phosphine or N-heterocyclic carbene (NHC) ligands on the palladium catalyst is crucial as they facilitate this rate-limiting step.[4][5][10]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron species (Ar²-B(OH)₂) to the Pd(II) complex. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The base forms a more nucleophilic "ate" complex (e.g., [Ar²-B(OH)₃]⁻), which then reacts with the Pd(II) intermediate to displace the halide and form a new diorganopalladium(II) complex, bringing both aryl partners together on the metal center.[6][10]

  • Reductive Elimination: This is the final, product-forming step. The two aryl groups on the Pd(II) complex couple, forming the new C-C bond of the biaryl product (Ar¹-Ar²). This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[4][5]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)L₂ PdII_A Ar¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition PdII_B Ar¹-Pd(II)L₂-Ar² PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Biaryl (Ar¹-Ar²) PdII_B->Product Ar1X Aryl Halide (Ar¹-X) Ar1X->PdII_A Ar2B Boronic Acid (Ar²-B(OH)₂) Ar2B->PdII_B Base Base (e.g., K₂CO₃) Base->PdII_B

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent & Material Guide

Reagent Specifications
Reagent/MaterialGradeSupplierCAS NumberKey Properties/Notes
(5-Fluoro-1,3-benzodioxol-4-yl)boronic acid≥95%CommercialN/AAir and moisture sensitive. Store under inert gas.
Aryl Bromide/Iodide≥98%CommercialVariesElectrophilic coupling partner.
Pd(PPh₃)₄ (Tetrakis)CatalystCommercial14221-01-3Oxygen sensitive. Handle under inert atmosphere.
Potassium Carbonate (K₂CO₃)AnhydrousCommercial584-08-7Base. Must be anhydrous for optimal results.
1,4-DioxaneAnhydrousCommercial123-91-1Solvent. Use dry, degassed solvent.
Deionized WaterN/AIn-house7732-18-5Degas thoroughly before use.
Ethyl AcetateACS GradeCommercial141-78-6For extraction.
Brine (Saturated NaCl)N/AIn-house7647-14-5For washing during workup.
Magnesium Sulfate (MgSO₄)AnhydrousCommercial7487-88-9Drying agent.
Silica Gel230-400 meshCommercial7631-86-9For column chromatography.
Safety and Handling of Boronic Acids

Organoboron compounds require careful handling.[11] Before beginning any work, consult the Safety Data Sheet (SDS) for all reagents.[12]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[11]

  • Engineering Controls: Conduct all operations in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11]

  • Handling: (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid is a solid that can be air and moisture sensitive. Handle under an inert atmosphere (Nitrogen or Argon) where possible. Avoid creating dust.

  • Storage: Store the reagent in a tightly sealed container in a cool, dry place, preferably a refrigerator, and under an inert atmosphere.

  • Spills: In case of a spill, do not use water.[11] Sweep up the solid material carefully, place it in a sealed container for waste disposal, and clean the area.

  • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid. Reaction scale and purification may need to be adapted based on the specific substrate.

Experimental_Workflow start Start: Assemble Glassware setup 1. Setup & Inert Atmosphere - Flame-dry flask - Backfill with Argon/N₂ start->setup reagents 2. Add Reagents (Solid) - Boronic Acid (1.2 equiv) - Aryl Bromide (1.0 equiv) - K₂CO₃ (2.0 equiv) - Pd(PPh₃)₄ (3 mol%) setup->reagents solvents 3. Add Solvents (Liquid) - Anhydrous 1,4-Dioxane - Degassed DI Water - (Ratio approx. 4:1) reagents->solvents reaction 4. Reaction - Heat to 80-100 °C - Stir vigorously - Monitor by TLC/LC-MS solvents->reaction workup 5. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with Water & Brine reaction->workup dry 6. Dry & Concentrate - Dry organic layer (MgSO₄) - Filter - Concentrate in vacuo workup->dry purify 7. Purification - Purify by Flash Column  Chromatography dry->purify end End: Characterize Product purify->end

Sources

Application

Application Note: Overcoming Protodeboronation in Suzuki-Miyaura Couplings of (5-Fluoro-1,3-benzodioxol-4-yl)boronic Acid

The Substrate's Unique Structural Profile (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid is a highly valuable, yet synthetically challenging, building block utilized in advanced drug development to rigidify molecular scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

The Substrate's Unique Structural Profile

(5-Fluoro-1,3-benzodioxol-4-yl)boronic acid is a highly valuable, yet synthetically challenging, building block utilized in advanced drug development to rigidify molecular scaffolds and modulate electronic properties. Its structural complexity arises from a di-ortho substitution pattern: the boronic acid moiety at the C4 position is flanked by a strongly electron-withdrawing fluorine atom at C5 and an electron-donating oxygen atom at C3 (part of the benzodioxole ring).

This specific steric and electronic environment creates a severe impediment to standard cross-coupling methodologies. The primary failure mode for this substrate is protodeboronation —the premature protonolysis of the carbon-boron bond to yield the dead-end byproduct, 5-fluoro-1,3-benzodioxole 1.

Mechanistic Causality: The Dual Threat of Protodeboronation

To successfully couple this substrate, researchers must navigate two competing degradation pathways that consume the boronic acid before productive transmetalation can occur:

  • Base-Catalyzed Protodeboronation: In the presence of aqueous bases (e.g., NaOH, Na2CO3), the boronic acid forms a boronate complex that undergoes rapid prehydrolytic fragmentation. The highly electronegative ortho-fluorine atom inductively stabilizes the developing carbanion during C-B bond cleavage, making this substrate exceptionally prone to degradation in standard basic aqueous media. As demonstrated in kinetic studies, the rate of this degradation is highly pH-dependent 2.

  • Palladium-Catalyzed Protodeboronation: While sterically hindered phosphine ligands are traditionally employed to facilitate difficult cross-couplings, they present a paradox for ortho-fluoroarylboronic acids. Excessively bulky ligands can actually promote Pd-catalyzed protodeboronation 3. If the ligand is too sterically demanding, it stalls the transmetalation step, allowing the Pd(II) intermediate to mediate the protonolysis of the boronic acid instead of forming the desired biaryl product 4.

Strategic Catalyst and Ligand Selection

Standard catalyst systems like Pd(PPh3)4 or Pd(dppf)Cl2 frequently fail with highly fluorinated boronic acids, yielding almost exclusively the protodeboronated arene 4. To achieve high yields with (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid, the catalytic system must satisfy three fundamental rules:

  • Rapid Activation: Utilize a pre-catalyst that rapidly generates the active, monoligated Pd(0) species. Buchwald Generation 3 (G3) palladacycles are ideal as they activate at room temperature under mildly basic conditions.

  • Balanced Sterics: Select a ligand that is sufficiently electron-rich to promote oxidative addition but not so bulky that it impedes transmetalation. XPhos strikes the optimal balance, whereas extremely bulky ligands (e.g., tBuXPhos) must be avoided to prevent Pd-catalyzed protodeboronation 3.

  • Anhydrous Activation: Replace aqueous bases with anhydrous fluoride sources (e.g., CsF) in ethereal solvents (e.g., 1,4-dioxane) to completely shut down the base-catalyzed prehydrolytic pathway 2.

Quantitative Catalyst Screening Data

The following table summarizes the expected outcomes when coupling (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid with a standard aryl bromide, highlighting the causality behind system failures and successes.

Catalyst SystemBase / SolventTransmetalation RateProtodeboronation RiskExpected Yield
Pd(PPh3)4 (5 mol%)Na2CO3 / H2O-DioxaneVery SlowHigh (Base-Catalyzed)< 15%
Pd(dppf)Cl2 (5 mol%)K3PO4 / H2O-THFSlowHigh (Pd & Base-Catalyzed)20 - 30%
tBuXPhos Pd G3 (3 mol%)CsF / Dioxane (Anhydrous)Stalled (Steric clash)High (Pd-Catalyzed)35 - 50%
XPhos Pd G3 (3 mol%)CsF / Dioxane (Anhydrous)Very FastLow> 85%

Self-Validating Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

Materials Required:

  • Aryl halide (1.0 mmol)

  • (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid (1.5 mmol, 1.5 eq)

  • XPhos Pd G3 (0.03 mmol, 3 mol%)

  • Cesium Fluoride (CsF), anhydrous (3.0 mmol, 3.0 eq)

  • 1,4-Dioxane (anhydrous, degassed), 10 mL

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: Flame-dry a 25 mL Schlenk tube or use an oven-dried reaction vial. Backfill with argon three times to ensure a strictly anhydrous environment. (Causality: Atmospheric moisture initiates the prehydrolytic protodeboronation pathway).

  • Reagent Loading: Add the aryl halide, (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid, XPhos Pd G3, and anhydrous CsF to the vessel.

  • Solvent Addition: Inject 10 mL of anhydrous, sparged 1,4-dioxane. (Causality: Dioxane provides excellent solubility while its anhydrous nature, combined with CsF, facilitates transmetalation via a fluoride-activated boronate without the hydroxide ions that trigger C-B bond cleavage).

  • Reaction Initiation: Seal the vessel and heat to 80 °C under vigorous stirring for 4–12 hours.

  • Self-Validation & Monitoring: At the 2-hour mark, withdraw a 20 µL aliquot under argon. Quench with EtOAc/H2O, extract the organic layer, and analyze via LC-MS.

    • Validation Check: Monitor for the desired product mass. Crucially, scan for m/z ~140.0 (5-fluoro-1,3-benzodioxole), the signature of protodeboronation. If the byproduct ratio exceeds 20%, verify the anhydrous state of your CsF and solvent.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography.

Pathway Visualization

G Substrate (5-Fluoro-1,3-benzodioxol-4-yl) boronic acid BasePath Aqueous High pH Substrate->BasePath H2O/OH- AnhydrousPath Anhydrous CsF Substrate->AnhydrousPath Dioxane Boronate Boronate Complex BasePath->Boronate ActivePd XPhos-Pd(0) Species AnhydrousPath->ActivePd Ar-X BaseProto Base-Catalyzed Protodeboronation Boronate->BaseProto PdProto Pd-Catalyzed Protodeboronation ActivePd->PdProto Bulky Ligand Stall Transmetalation Rapid Transmetalation ActivePd->Transmetalation Balanced Ligand Byproduct Degradation (Ar-H) BaseProto->Byproduct PdProto->Byproduct Product Coupled Product Transmetalation->Product

Mechanistic divergence in Suzuki-Miyaura coupling of ortho-fluoroarylboronic acids.

References

  • Protodeboronation - Wikipedia Source: wikipedia.org URL:[Link]

  • A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides Source: nih.gov URL:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: ed.ac.uk URL:[Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation Source: chemrxiv.org URL:[Link]

Sources

Method

Technical Guide: Derivatization Strategies for (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid

Executive Summary & Chemical Profile[1][2] (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid is a specialized organoboron intermediate used primarily in the synthesis of pharmacologically active scaffolds, particularly kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2]

(5-Fluoro-1,3-benzodioxol-4-yl)boronic acid is a specialized organoboron intermediate used primarily in the synthesis of pharmacologically active scaffolds, particularly kinase inhibitors and PRC2 inhibitors. Its structure combines a benzodioxole ring (a common bioisostere for catechol) with a fluorine atom at the 5-position, imparting metabolic stability and modulating lipophilicity.

However, the 4-position of the boronic acid presents unique synthetic challenges. Located ortho to both the dioxole oxygen and the fluorine atom, the C–B bond is electronically activated but sterically encumbered. This specific substitution pattern makes the compound susceptible to protodeboronation (cleavage of the C–B bond) under standard basic coupling conditions.

This guide provides validated protocols to overcome these stability issues, ensuring high-yield derivatization for drug discovery applications.

Key Structural Features
FeatureImpact on ReactivityApplication Relevance
1,3-Benzodioxole Electron-donating; activates ring towards electrophiles.Bioactive scaffold (e.g., paroxetine, tadalafil).
4-Boronic Acid Steric Hindrance: Flanked by O-bridge and F-atom.Lability: High risk of base-catalyzed protodeboronation.[1]Critical handle for C-C/C-N bond formation.
5-Fluorine Electronic: Inductive withdrawal (-I) increases Lewis acidity of Boron.Metabolic: Blocks P450 oxidation at the 5-position.Modulates pKa and improves bioavailability.

Critical Handling: Stability & Protodeboronation

The primary failure mode when working with (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid is protodeboronation .

Mechanism of Instability: The presence of the ortho-alkoxy group (from the dioxole) and the ortho-fluorine creates a "perfect storm" for hydrolytic cleavage. Under basic conditions (pH > 10), the boronate anion forms. The electron-rich dioxole ring facilitates the protonation of the ipso-carbon, leading to the release of boric acid and the formation of 5-fluoro-1,3-benzodioxole (side product).

Stability Protocol
  • Storage: Store at -20°C under argon. The compound can dehydrate to the boroxine trimer (anhydride) upon standing, which is reversible but alters stoichiometry.

  • Reaction pH: Avoid strong bases (NaOH, KOH) in aqueous media. Prefer weak bases (K₃PO₄, Cs₂CO₃) or anhydrous conditions.

  • Catalyst Choice: Fast oxidative addition is required to compete with the rate of decomposition.

Core Application 1: Suzuki-Miyaura Cross-Coupling

Objective: Formation of biaryl scaffolds (C–C bond) with heteroaryl halides. Challenge: Steric hindrance at the 4-position requires highly active catalyst systems.

Mechanistic Strategy

To mitigate protodeboronation, we utilize a "anhydrous" or "mild base" approach. The use of Pd(dppf)Cl₂ or XPhos Pd G2 is recommended due to their ability to facilitate coupling of sterically hindered substrates.

Validated Protocol

Reagents:

  • Substrate: (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid (1.2 equiv)

  • Electrophile: Aryl/Heteroaryl Bromide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (9:1 v/v) OR Toluene (anhydrous)

  • Temperature: 80–90 °C

Step-by-Step Methodology:

  • Charge: In a glovebox or under active N₂ flow, add the aryl bromide (1.0 mmol), boronic acid (1.2 mmol, 220 mg), and Pd(dppf)Cl₂ (0.05 mmol, 41 mg) to a reaction vial.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL). If using aqueous base, add degassed water (0.4 mL).

  • Base Activation: Add K₃PO₄ (3.0 mmol, 636 mg).

    • Note: If the substrate is highly sensitive to base, use anhydrous K₃PO₄ and strictly anhydrous dioxane.

  • Reaction: Seal the vial and heat to 90 °C for 4–12 hours. Monitor by LC-MS.[2]

    • Checkpoint: Look for the mass of the deboronated byproduct (M-B(OH)₂ + H). If >10% is observed, lower temperature to 60°C and switch to Pd-XPhos G2 .

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc).

SuzukiCoupling Start Start: (5-Fluoro-1,3-benzodioxol-4-yl) boronic acid Reaction Cross-Coupling: 90°C, Dioxane/H2O Start->Reaction Base Base Selection: K3PO4 (Mild) Avoid NaOH Base->Reaction Activates B-species Cat Catalyst: Pd(dppf)Cl2 or XPhos Pd G2 Cat->Reaction Facilitates Cycle Product Product: 4-Aryl-5-fluoro- 1,3-benzodioxole Reaction->Product C-C Bond Formed Side Risk: Protodeboronation Reaction->Side If pH > 12

Figure 1: Logic flow for Suzuki-Miyaura coupling of sterically hindered boronic acids.

Core Application 2: Chan-Lam Coupling (C-N/C-O Formation)

Objective: Direct coupling to amines (anilines) or phenols without pre-halogenation. Relevance: Useful for synthesizing N-arylated heterocycles or diaryl ethers where S_NAr is impossible due to the electron-rich nature of the benzodioxole ring.

Validated Protocol

Reagents:

  • Substrate: (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid (1.5 equiv)

  • Nucleophile: Aniline or Phenol derivative (1.0 equiv)

  • Catalyst: Cu(OAc)₂ (1.0 equiv) Stoichiometric copper is often required for hindered substrates.

  • Base: Pyridine (2.0 equiv) or TEA

  • Solvent: DCM (Dichloromethane)

  • Atmosphere: Oxygen (Open air or O₂ balloon)

Step-by-Step Methodology:

  • Preparation: To a flask equipped with a drying tube (or open to air), add the nucleophile (1.0 mmol), boronic acid (1.5 mmol), and Cu(OAc)₂ (1.0 mmol).

  • Solvation: Add DCM (10 mL) and Pyridine (2.0 mmol).

  • Oxidation: Stir vigorously at room temperature. The reaction requires O₂ to reoxidize the Cu species if catalytic, but stoichiometric Cu ensures completion for this difficult substrate.

  • Monitoring: Reaction typically takes 24–48 hours.

  • Workup: Filter through a celite pad to remove copper salts. Wash the filtrate with NH₄OH (to remove residual Cu) and brine.

Core Application 3: Boronate Ester Protection[5]

Objective: Conversion to the Pinacol Ester to improve shelf stability, solubility, and purification properties. Rationale: The pinacol ester is significantly more resistant to protodeboronation and is the preferred form for long-term storage or use in automated synthesis platforms.

Validated Protocol

Reagents:

  • Substrate: (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid

  • Reagent: Pinacol (2,3-dimethyl-2,3-butanediol) (1.1 equiv)

  • Dehydrating Agent: MgSO₄ (anhydrous)

  • Solvent: DCM or THF

Step-by-Step Methodology:

  • Dissolve the boronic acid (1.0 g) in DCM (10 mL).

  • Add Pinacol (1.1 equiv).

  • Add MgSO₄ (2.0 g) to sequester the water produced.

  • Stir at Room Temperature for 2 hours.

  • Filtration: Filter off the MgSO₄.

  • Isolation: Concentrate the filtrate in vacuo. The product is usually a stable solid or viscous oil that can be purified by silica gel chromatography (which is often difficult for the free acid).

PinacolProtection Input (5-Fluoro-1,3-benzodioxol-4-yl) boronic acid Process Stir RT, 2 Hours (Dehydration) Input->Process Reagents Pinacol + MgSO4 Solvent: DCM Reagents->Process Output Pinacol Ester Derivative (High Stability) Process->Output

Figure 2: Conversion workflow for stabilization via pinacol ester formation.

Summary of Optimization Parameters

ParameterRecommendationScientific Rationale
Base K₃PO₄, Cs₂CO₃Weak bases minimize the concentration of the reactive boronate anion, reducing protodeboronation rates [1].
Solvent Dioxane, TolueneNon-protic organic solvents prevent hydrolytic pathways. A small amount of water is needed for the Suzuki mechanism but should be minimized.
Ligand S-Phos, X-Phos, dppfBulky, electron-rich phosphines facilitate oxidative addition and reductive elimination in sterically crowded ortho-substituted systems [2].
Additives Ag₂O (Silver Oxide)Can be used in place of base for "base-free" coupling if the substrate is extremely sensitive.

References

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.[3]

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews.

  • Vertex Pharmaceuticals. (2021). "PRC2 Inhibitors." US Patent 20210032252A1.

Sources

Application

Application Note: Scale-Up Synthesis Considerations for (5-Fluoro-1,3-benzodioxol-4-yl)boronic Acid in Suzuki-Miyaura Cross-Couplings

Executive Summary The incorporation of the 5-fluoro-1,3-benzodioxole motif is increasingly prevalent in modern drug discovery, particularly in the synthesis of complex active pharmaceutical ingredients (APIs) such as 1[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the 5-fluoro-1,3-benzodioxole motif is increasingly prevalent in modern drug discovery, particularly in the synthesis of complex active pharmaceutical ingredients (APIs) such as 1[1]. While Suzuki-Miyaura cross-coupling is the standard method for installing this moiety, scaling the reaction from the bench (milligrams) to the pilot plant (kilograms) presents significant chemical engineering challenges. The primary hurdle is the rapid, competitive degradation of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid via protodeboronation.

This application note details the mechanistic causality behind this instability and provides a self-validating, scalable protocol utilizing continuous dosing and biphasic solvent systems to ensure high-yield carbon-carbon bond formation.

Mechanistic Causality: The Protodeboronation Challenge

To successfully scale a reaction, process chemists must first understand the thermodynamic and kinetic vulnerabilities of their reagents. (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid is exceptionally prone to degradation due to its unique electronic structure.

While the 1,3-benzodioxole ring is generally electron-rich, the ortho-fluoro substituent exerts a powerful inductive electron-withdrawing effect. This polarization renders the boron atom highly electrophilic. In a standard Suzuki-Miyaura coupling,2[2], where the necessary formation of the reactive boronate complex inadvertently weakens the C-B bond, facilitating ipso-protonation by water. Furthermore, it is well documented that 3[3]. Recent computational and experimental studies also reveal that4[4].

Mechanism BA (5-Fluoro-1,3-benzodioxol-4-yl) boronic acid Boronate Reactive Boronate BA->Boronate + Base Base Aqueous Base Base->Boronate Trans Transmetalation Boronate->Trans Productive Proto Protodeboronation Boronate->Proto Destructive Pd Pd(II)-Aryl Complex Pd->Trans Prod Cross-Coupled API Trans->Prod Water H2O / Heat Water->Proto Degrad Degradation Product Proto->Degrad

Mechanistic divergence: Suzuki-Miyaura coupling vs. protodeboronation pathway.

Strategic Scale-Up Engineering

To ensure the productive transmetalation pathway outcompetes the destructive protodeboronation pathway, three engineering controls must be implemented:

  • Kinetic Control via Ligand Selection: Utilizing bulky, electron-rich biaryl phosphine ligands (e.g., SPhos) accelerates both oxidative addition and transmetalation. By speeding up the catalytic cycle, the lifetime of the vulnerable boronate intermediate in solution is drastically minimized.

  • Thermodynamic Control via Continuous Dosing: Batch-loading the boronic acid results in a high initial concentration of the boronate complex, leading to runaway degradation. By continuously dosing the boronic acid over several hours, the steady-state concentration remains low, effectively starving the degradation pathway.

  • Phase-Transfer Control via Solvent Selection: Utilizing a biphasic system like 2-Methyltetrahydrofuran (2-MeTHF) and water, paired with an inorganic base (K₃PO₄), limits the base concentration in the organic phase. Boronate formation is restricted to the interfacial boundary, providing a physical barrier against rapid degradation.

  • Alternative Substrates: If process constraints prevent continuous dosing,5[5].

Quantitative Optimization Data

The following table summarizes process optimization data for the coupling of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid with a model aryl bromide.

EntryCatalyst SystemBaseSolvent SystemDosing StrategyTarget Yield (%)Protodeboronation (%)
1Pd(PPh₃)₄Na₂CO₃THF / H₂OBatch (Bolus)42.5%51.0%
2Pd(dppf)Cl₂K₂CO₃Toluene / H₂OBatch (Bolus)68.2%28.5%
3Pd(OAc)₂ / SPhosK₃PO₄2-MeTHF / H₂OBatch (Bolus)84.0%14.2%
4 Pd(OAc)₂ / SPhos K₃PO₄ 2-MeTHF / H₂O Continuous (4h) 96.5% < 2.0%

Self-Validating Experimental Protocol (1 kg Scale Simulation)

This protocol is designed as a self-validating system. The inclusion of specific In-Process Controls (IPCs) ensures that causality is continuously monitored; if the reaction stalls, the analytical data will explicitly dictate the corrective action.

Workflow Step1 1. Reactor Inerting & Charge Step2 2. Aqueous Base Addition Step1->Step2 Step3 3. Thermal Equilibration (60°C) Step2->Step3 Step4 4. Continuous Boronic Acid Dosing Step3->Step4 Step5 5. In-Process Control (HPLC) Step4->Step5 Step6 6. Phase Separation Step5->Step6 IPC_Fail Hold & Re-test Step5->IPC_Fail Ar-X > 1% Step7 7. Isolation & Crystallization Step6->Step7 IPC_Fail->Step5

Scale-up workflow utilizing continuous dosing to mitigate boronic acid degradation.

Step-by-Step Methodology

Step 1: Reactor Preparation and Inerting

  • Action: Charge a 20 L jacketed glass reactor with 1.0 kg of Aryl Halide (Ar-X), 0.01 equiv Pd(OAc)₂, 0.02 equiv SPhos, and 10 L of 2-MeTHF. Sparge the mixture with N₂ for 30 minutes.

  • Causality: Palladium(0) intermediates are highly sensitive to oxidation. Oxygen ingress leads to irreversible catalyst deactivation and promotes boronic acid homocoupling.

Step 2: Base Addition and Thermal Equilibration

  • Action: Charge 3.0 L of a degassed 2.0 M aqueous K₃PO₄ solution. Heat the biphasic mixture to 60 °C under high-shear agitation (300 rpm).

  • Causality: High-shear mixing is critical in biphasic systems to maximize the interfacial surface area, ensuring mass transfer does not become the rate-limiting step of transmetalation.

Step 3: Continuous Dosing of Boronic Acid

  • Action: Dissolve 1.15 equiv of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid in 2.0 L of degassed 2-MeTHF. Using a continuous dosing pump, add this solution to the reactor over exactly 4.0 hours (approx. 8.3 mL/min).

  • Causality: Dosing matches the rate of boronic acid introduction to the rate of the catalytic cycle, preventing the accumulation of the base-activated boronate complex and shutting down the protodeboronation pathway.

Step 4: In-Process Control (IPC) Validation

  • Action: 30 minutes after dosing is complete, pull a 1 mL sample of the organic phase for HPLC analysis.

  • Self-Validation Logic:

    • Scenario A (Pass): Ar-X is < 1.0%. Proceed to workup.

    • Scenario B (Fail - Catalyst Death): Ar-X is > 5.0% AND Boronic Acid is > 2.0%. Corrective Action: Spike 0.005 equiv Pd/SPhos.

    • Scenario C (Fail - Protodeboronation): Ar-X is > 5.0% AND Boronic Acid is undetectable. Corrective Action: Protodeboronation outpaced coupling. Spike an additional 0.1 equiv of boronic acid as a bolus.

Step 5: Workup and Isolation

  • Action: Cool the reactor to 25 °C. Halt agitation and allow phases to separate for 30 minutes. Drain the heavy aqueous phase. Treat the organic phase with a thiol-functionalized silica scavenger resin (e.g., SiliaMetS Thiol) at 40 °C for 2 hours to remove residual palladium. Filter, concentrate under vacuum, and crystallize the target API from Heptane/Ethyl Acetate.

  • Causality: Scavenging palladium while still in the organic phase prevents heavy metal precipitation during crystallization, ensuring the final API meets stringent regulatory limits for heavy metal impurities (< 10 ppm).

References

  • [3] Title: Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Source: MDPI. URL: 3

  • [1] Title: US20210032252A1 - PRC2 Inhibitors. Source: Google Patents. URL: 1

  • [2] Title: Selection of boron reagents for Suzuki–Miyaura coupling. Source: Chemical Society Reviews (RSC Publishing). URL: 2

  • [5] Title: Suzuki reaction. Source: Wikipedia. URL: 5

  • [4] Title: Decoding the Suzuki–Miyaura cross-coupling reaction with the AC's Cher-Tian Ser. Source: University of Toronto. URL: 4

Sources

Method

Application Note: (5-Fluoro-1,3-benzodioxol-4-yl)boronic Acid as a Strategic Building Block in Agrochemical Synthesis

Executive Summary & Mechanistic Rationale The 1,3-benzodioxole (methylenedioxyphenyl) motif is a privileged scaffold in agrochemical science. Historically utilized as an insecticide synergist due to its ability to inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,3-benzodioxole (methylenedioxyphenyl) motif is a privileged scaffold in agrochemical science. Historically utilized as an insecticide synergist due to its ability to inhibit cytochrome P450 monooxygenases in pests[1], its utility has rapidly expanded into the design of novel succinate dehydrogenase inhibitor (SDHI) fungicides and advanced herbicides[2].

The strategic introduction of a fluorine atom at the 5-position of the benzodioxole ring significantly modulates the molecule's physicochemical profile. Fluorination enhances metabolic stability against oxidative degradation, increases lipophilicity for superior cuticular penetration in plants, and alters the electronic distribution to improve target-site binding affinity[3].

By functionalizing this scaffold with a boronic acid moiety at the 4-position, (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid serves as a highly reactive, regioselective building block. It enables robust carbon-carbon bond formation via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, allowing researchers to seamlessly append this fluorinated pharmacophore onto diverse heterocyclic cores (e.g., pyrazoles, pyridines) to generate next-generation agrochemical active ingredients[4].

Physicochemical Profiling

Understanding the baseline properties of the building block is critical for calculating reaction stoichiometry and predicting solubility during solvent selection.

Table 1: Physicochemical Profile of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid

PropertyValue / Description
Chemical Name (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid
Molecular Formula C₇H₆BFO₄
Molecular Weight ~183.93 g/mol
Key Pharmacophore Fluorinated Methylenedioxyphenyl (Benzodioxole)
Primary Application Agrochemical Building Block (Suzuki-Miyaura Coupling)
Reactivity Profile Regioselective cross-coupling; requires base activation for transmetalation
Storage Conditions Store at 2-8 °C under inert atmosphere to prevent protodeboronation

Mechanistic Pathway Visualization

The integration of this building block relies on the Suzuki-Miyaura catalytic cycle. The base-mediated activation of the boronic acid is a critical step, facilitating the transfer of the fluorinated benzodioxole unit to the palladium center[5].

SuzukiCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd 1. Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X Pd0->OxAdd Aryl Halide (Ar-X) BaseEx 2. Base Exchange Ar-Pd(II)-X + Base -> Ar-Pd(II)-OR OxAdd->BaseEx Base (e.g., K2CO3) TransMet 3. Transmetalation Ar-Pd(II)-OR + Boronic Acid -> Ar-Pd(II)-Benzodioxole BaseEx->TransMet (5-F-Benzodioxol-4-yl)B(OH)2 RedElim 4. Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration of Pd(0) Product Biaryl Agrochemical Scaffold (e.g., SDHI Fungicide Analog) RedElim->Product Yields Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling utilizing the fluorinated boronic acid.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . In-process checks are embedded to confirm the success of each mechanistic step before proceeding.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Couple (5-fluoro-1,3-benzodioxol-4-yl)boronic acid with a halogenated heterocyclic core (e.g., 3-bromo-1-methyl-1H-pyrazole-4-carboxylate) to form a biaryl precursor for an SDHI fungicide[4].

  • Preparation & Stoichiometry: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), (5-fluoro-1,3-benzodioxol-4-yl)boronic acid (1.2 equiv), and the catalyst Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base Addition: Add a degassed biphasic mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v).

    • Causality: The biphasic system ensures the solubility of both the organic substrates and the inorganic base. Degassing via sparging with N₂ is critical to prevent the oxidation of the Pd(0) active species and to suppress oxidative homocoupling of the boronic acid[6].

  • Reaction Execution: Seal the flask and heat the mixture to 90 °C under a nitrogen atmosphere for 12–16 hours.

  • Self-Validation (In-Process Check): After 12 hours, sample the organic layer. Analyze via LC-MS or TLC (UV detection at 254 nm). The reaction is deemed complete when the aryl halide peak/spot is <5% and a new, distinct product mass [M+H]⁺ is observed. Do not proceed to workup until transmetalation and reductive elimination are analytically confirmed.

  • Workup & Isolation: Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (hexane/ethyl acetate gradient) to isolate the biaryl product.

Protocol B: Post-Coupling Functionalization (Amidation)

Objective: Convert the ester of the newly formed biaryl scaffold into a carboxamide, a critical pharmacophore required for binding to the succinate dehydrogenase enzyme complex in fungi.

  • Ester Hydrolysis: Dissolve the biaryl ester in a THF/H₂O mixture (4:1 v/v). Add LiOH (3.0 equiv) and stir at room temperature for 4 hours.

    • Self-Validation: Confirm complete disappearance of the ester via TLC before quenching with 1M HCl to precipitate the carboxylic acid.

  • Acyl Chloride Generation: Suspend the dried carboxylic acid in anhydrous dichloromethane (DCM) at 0 °C. Add oxalyl chloride (1.5 equiv) dropwise, followed by a catalytic amount of DMF (1 drop).

    • Causality: DMF acts as a nucleophilic catalyst, forming a Vilsmeier-Haack-type intermediate that accelerates the conversion of the acid to the highly reactive acyl chloride. Cessation of gas evolution (CO and CO₂) visually validates the completion of this step.

  • Amidation: To the crude acyl chloride solution, add the target aniline derivative (e.g., 2-fluoroaniline, 1.2 equiv) and triethylamine (2.0 equiv). Stir at room temperature for 4 hours.

  • Final Isolation: Quench with saturated aqueous NaHCO₃, extract with DCM, dry, and purify via recrystallization to obtain the final agrochemical candidate.

Expert Insights: Causality in Optimization

As an application scientist, it is imperative to understand why specific reagents are chosen, as this dictates the success of scaling up agrochemical synthesis:

  • Catalyst Selection (Pd(dppf)Cl₂ vs. Pd(PPh₃)₄): Pd(dppf)Cl₂ is highly preferred for sterically hindered or electron-rich boronic acids. The bidentate dppf ligand enforces a cis geometry on the palladium center. This spatial arrangement significantly accelerates the reductive elimination step, thereby minimizing competing protodeboronation side reactions that plague monodentate catalysts[6].

  • The Role of Aqueous Base: The addition of aqueous K₂CO₃ is not merely for neutralizing acid byproducts. The hydroxide/carbonate ions actively coordinate to the empty p-orbital of the boron atom. This coordination forms a negatively charged, electron-rich boronate complex, which is an absolute prerequisite to facilitate the transmetalation of the benzodioxole group to the palladium center[5].

  • The Fluorine Effect: The 5-fluoro substitution exerts a strong inductive electron-withdrawing effect. While this slightly reduces the nucleophilicity of the boronic acid compared to its non-fluorinated analog (requiring slightly higher temperatures for transmetalation), it drastically increases the oxidative stability of the resulting agrochemical in the field, preventing rapid degradation by plant or microbial enzymes[3].

References

  • Scientific Research Publishing (SCIRP). "Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling." SCIRP. URL:[Link][5]

  • Canadian Science Publishing. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters." URL:[Link][6]

Sources

Application

The Versatile Role of (5-Fluoro-1,3-benzodioxol-4-yl)boronic Acid in Advanced Materials: A Guide for Researchers

For researchers, scientists, and drug development professionals, (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid and its derivatives represent a compelling class of building blocks for the creation of novel materials with ta...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid and its derivatives represent a compelling class of building blocks for the creation of novel materials with tailored electronic and optical properties. The strategic incorporation of the fluorinated benzodioxole moiety can impart unique characteristics to polymers and small molecules, opening avenues for innovation in organic electronics, sensor technology, and beyond.

This technical guide provides an in-depth exploration of the application of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid in materials science. While direct, published experimental data for this specific boronic acid in materials applications is limited, this document leverages established principles of boronic acid chemistry and the known effects of fluorination and the benzodioxole group to provide a robust framework for its utilization. The protocols and insights presented herein are based on analogous and well-documented systems, offering a scientifically grounded starting point for pioneering research.

Core Principles and Strategic Advantages

The utility of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid in materials science is rooted in two key chemical functionalities: the versatile boronic acid group and the electronically distinct fluorinated benzodioxole scaffold.

The Boronic Acid Handle: A Gateway to Carbon-Carbon Bond Formation

The boronic acid moiety is a cornerstone of modern organic synthesis, most notably for its participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful reaction enables the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, providing a straightforward method for constructing complex conjugated systems.[1][3] The reaction is prized for its mild conditions, high functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[4]

The catalytic cycle of the Suzuki-Miyaura coupling, a fundamental process for polymer synthesis, is depicted below.

Suzuki_Coupling Pd(0)L_n Pd(0)Ln (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(Ln) (Oxidative Addition Complex) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(Ln) (Transmetalation Complex) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Regeneration Ar-Ar' Ar-Ar' (Coupled Product) Reductive\nElimination->Ar-Ar' Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative\nAddition Ar'-B(OH)2 Ar'-B(OH)2 (Boronic Acid) Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Fluorinated Benzodioxole Unit: Tailoring Electronic Properties

The 1,3-benzodioxole unit is a recognized structural motif in many biologically active compounds and functional materials.[5][6] The introduction of a fluorine atom onto this scaffold offers a powerful strategy for fine-tuning the electronic properties of the resulting materials. Fluorine is the most electronegative element, and its incorporation can lead to:

  • Lowered HOMO and LUMO Energy Levels: This can improve the stability of organic electronic devices and enhance the open-circuit voltage in organic photovoltaics.[7]

  • Increased Electron Affinity: This can facilitate electron injection and transport in organic light-emitting diodes (OLEDs).

  • Enhanced Intermolecular Interactions: Fluorine can participate in non-covalent interactions, influencing the packing and morphology of thin films, which in turn affects charge transport.

Application in Organic Electronics

The primary application of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid in materials science is anticipated to be in the synthesis of conjugated polymers and oligomers for organic electronic devices such as OLEDs and organic photovoltaics (OPVs).

Synthesis of Conjugated Polymers for OLEDs

In the design of materials for OLEDs, the ability to precisely control the emission color and charge transport properties is paramount. The Suzuki-Miyaura coupling reaction provides a robust platform for creating a diverse range of conjugated polymers.[8][9] By copolymerizing (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid with various dihaloaromatic compounds, polymers with tailored bandgaps and energy levels can be synthesized.[10]

Hypothetical Polymer Synthesis and Properties:

A hypothetical copolymer, Poly(F-BDO-co-Fluorene), could be synthesized by coupling (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid with a dibromofluorene derivative. The fluorene unit is a common building block in blue-emitting polymers due to its wide bandgap and high photoluminescence quantum yield. The introduction of the fluorinated benzodioxole unit would be expected to modulate the emission color and improve electron injection.

PropertyExpected ValueRationale
HOMO Energy Level -5.6 to -5.8 eVThe electron-withdrawing nature of the fluorine atom is expected to lower the HOMO level, leading to improved stability and better energy level alignment with hole injection layers.
LUMO Energy Level -2.5 to -2.7 eVThe fluorine substitution should also lower the LUMO level, potentially improving electron injection from the cathode.
Electroluminescence λmax 450 - 470 nm (Blue)The combination of the wide bandgap fluorene and the electron-withdrawing benzodioxole unit is likely to result in blue emission.
Photoluminescence Quantum Yield > 60% (in solution)Fluorene-based polymers are known for their high quantum yields.

Table 1: Predicted optoelectronic properties of a hypothetical Poly(F-BDO-co-Fluorene) copolymer.

Experimental Protocols

The following protocols are generalized procedures for the synthesis and characterization of materials using (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid, based on established methodologies for Suzuki-Miyaura polymerization.[5]

Protocol 1: Synthesis of a Conjugated Copolymer via Suzuki-Miyaura Polycondensation

This protocol describes a general method for the synthesis of a copolymer using (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid and a dihaloaromatic comonomer.

Materials:

  • (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid

  • Dihaloaromatic comonomer (e.g., 2,7-dibromo-9,9-dihexylfluorene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃)[1]

  • Base (e.g., K₂CO₃, Cs₂CO₃, or NaHCO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF, and water)

  • Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system

Procedure:

  • Reaction Setup: In a Schlenk flask, combine (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid (1.0 eq), the dihaloaromatic comonomer (1.0 eq), and the base (3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water). If a phase-transfer catalyst is used, add it at this stage.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 24-72 hours.

  • Monitoring: Monitor the reaction progress by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.

  • Workup: After cooling to room temperature, pour the reaction mixture into a precipitating solvent like methanol.

  • Purification: Collect the precipitated polymer by filtration. Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene) to remove catalyst residues and low molecular weight oligomers.

  • Drying: Dry the purified polymer under vacuum at an elevated temperature.

Polymer_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Inerting cluster_2 Reaction cluster_3 Purification Reactants Combine Boronic Acid, Dihalo-comonomer, and Base Inert_Atmosphere Evacuate and Backfill with Argon/Nitrogen Reactants->Inert_Atmosphere Solvent_Catalyst Add Degassed Solvent and Palladium Catalyst Inert_Atmosphere->Solvent_Catalyst Heating Heat and Stir (80-110°C, 24-72h) Solvent_Catalyst->Heating Precipitation Precipitate in Methanol Heating->Precipitation Soxhlet Soxhlet Extraction Precipitation->Soxhlet Drying Dry under Vacuum Soxhlet->Drying

Figure 2: Workflow for the synthesis of a conjugated polymer.

Protocol 2: Characterization of the Synthesized Polymer

A thorough characterization of the synthesized polymer is crucial to understand its properties and potential performance in a device.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the polymer structure and the successful incorporation of both monomer units.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).

  • UV-Vis Spectroscopy: To determine the absorption spectrum of the polymer in solution and as a thin film, from which the optical bandgap can be estimated.

  • Photoluminescence (PL) Spectroscopy: To measure the emission spectrum and determine the photoluminescence quantum yield.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the polymer.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability and identify any phase transitions.

Application in Sensor Technology

Boronic acids are well-known for their ability to reversibly bind with 1,2- and 1,3-diols, such as those found in carbohydrates.[6][11] This interaction can be harnessed to create fluorescent sensors. While less explored for fluorinated benzodioxole boronic acids, the principles remain the same. The binding event can lead to changes in the fluorescence properties of a molecule, such as an increase or decrease in intensity or a shift in the emission wavelength.

The fluorine atom in (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid could also be utilized as a reporter in ¹⁹F NMR-based sensing applications, offering a sensitive and background-free detection method.[12]

Concluding Remarks

(5-Fluoro-1,3-benzodioxol-4-yl)boronic acid is a promising building block for the synthesis of advanced materials. Its participation in the Suzuki-Miyaura cross-coupling reaction allows for the straightforward construction of conjugated polymers with properties fine-tuned by the electronically distinct fluorinated benzodioxole moiety. While specific experimental data for this compound in materials science is still emerging, the foundational principles of boronic acid chemistry and the predictable effects of fluorination provide a strong basis for its exploration in organic electronics and sensor technologies. The protocols and insights provided in this guide are intended to empower researchers to unlock the potential of this versatile molecule in the development of next-generation materials.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • MDPI. Molecularly Imprinted Polymers Specific towards 4-Borono-L-phenylalanine—Synthesis Optimization, Theoretical Analysis, Morphology Investigation, Cytotoxicity, and Release Studies. [Link]

  • ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine | Request PDF. [Link]

  • MPG.PuRe. Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. [Link]

  • MDPI. Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. [Link]

  • National Institutes of Health. Recent development of boronic acid-based fluorescent sensors - PMC. [Link]

  • RSC Publishing. Structure-performance correlations of cross-linked boronic acid polymers as adsorbents for recovery of fructose from glucose–fructose mixtures. [Link]

  • Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • Covalent. Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. [Link]

  • National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. [Link]

  • National Institutes of Health. Functional Organic Materials for Photovoltaics: The Synthesis as a Tool for Managing Properties for Solid State Applications - PMC. [Link]

  • RSC Publishing. 18.73% efficient and stable inverted organic photovoltaics featuring a hybrid hole-extraction layer. [Link]

  • National Institutes of Health. A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH - PMC. [Link]

  • ResearchGate. Benzodithiophene-based polymer donors for organic photovoltaics. [Link]

  • Hebei Maison Chemical Co.,LTD. OLED Organic Boronic acid. [Link]

  • Boron Molecular. Boronic acid esters Archives. [Link]

  • RSC Publishing. Monitoring of reversible boronic acid–diol interactions by fluorine NMR spectroscopy in aqueous media. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing homocoupling of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid

Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Homocoupling in Suzuki-Miyaura Cross-Coupling Reactions Welcome to the technical support guide for (5-Fluoro-1,3-benzodioxol-4-yl)boroni...

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Homocoupling in Suzuki-Miyaura Cross-Coupling Reactions

Welcome to the technical support guide for (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid. This resource is designed to provide in-depth troubleshooting advice and practical solutions to a common challenge encountered during its use in Suzuki-Miyaura cross-coupling reactions: the formation of the homocoupled biaryl byproduct. As Senior Application Scientists, we have compiled this guide based on established mechanistic understanding and field-proven strategies to help you optimize your reaction conditions and achieve high yields of your desired cross-coupled product.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a symmetrical biaryl impurity in my reaction with (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid. What is causing this?

This impurity is the result of a common side reaction known as homocoupling, where two molecules of the boronic acid react with each other.[1] The primary culprits for this undesired reaction are:

  • Presence of Dissolved Oxygen: Oxygen in your reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II) species. These Pd(II) species are known to promote the homocoupling of boronic acids.[1][2]

  • Use of Palladium(II) Precatalysts: When a Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂), is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product. This occurs before the Pd(II) is reduced to the catalytically active Pd(0) state required for the cross-coupling cycle.[1][3]

  • Inappropriate Reaction Conditions: Factors such as the choice of ligand, base, and solvent can inadvertently favor the homocoupling pathway over the desired cross-coupling.

Q2: How does the choice of palladium catalyst and ligand influence the formation of the homocoupling byproduct?

The selection of the palladium source and its associated ligand is critical in minimizing homocoupling.

  • Palladium Source: Utilizing a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is often preferred as it circumvents the in-situ reduction step that can be a source of homocoupling.[4] If a Pd(II) precatalyst is necessary, selecting a pre-formed complex with a suitable ligand that facilitates rapid reduction to Pd(0) is advisable.[3]

  • Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[5] Bulky, electron-rich phosphine ligands, such as Sphos and XPhos, are highly recommended.[1] These ligands accelerate both the oxidative addition and the crucial final reductive elimination steps of the catalytic cycle. A faster reductive elimination step reduces the lifetime of the diorganopalladium(II) intermediate, which is susceptible to side reactions like homocoupling.[1]

Q3: What is the role of the base in the Suzuki reaction, and how does its choice affect homocoupling?

The base is essential for activating the boronic acid, making it competent for the transmetalation step with the palladium complex.[6] However, the choice and strength of the base can also influence side reactions.

  • Activation: The base converts the boronic acid to a more nucleophilic boronate species, which is necessary for efficient transmetalation.[7]

  • Influence on Side Reactions: While a base is required, an excessively strong or poorly soluble base can lead to side reactions. Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently used and generally effective.[1] The optimal base often depends on the specific substrates and solvent system, and screening may be necessary to find the best conditions for your reaction.

Troubleshooting Guide

High Homocoupling Observed: A Step-by-Step Troubleshooting Workflow

If you are observing significant homocoupling of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid, follow this logical workflow to diagnose and resolve the issue.

G start High Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 a1_yes Yes q1->a1_yes Correct a1_no No q1->a1_no Incorrect q2 Are you using a Pd(II) precatalyst (e.g., Pd(OAc)2)? a1_yes->q2 sol1 Implement rigorous degassing protocol (e.g., freeze-pump-thaw or sparging). a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Problematic a2_no No q2->a2_no Optimal sol2 Switch to a Pd(0) source (e.g., Pd(PPh3)4, Pd2(dba)3) or add a mild reducing agent like potassium formate. a2_yes->sol2 q3 Is the ligand appropriate? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes Optimal a3_no No q3->a3_no Suboptimal end_node Optimized Reaction a3_yes->end_node sol3 Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) to accelerate reductive elimination. a3_no->sol3 sol3->end_node

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

Competing Reaction Pathways

The following diagram illustrates the desired Suzuki-Miyaura cross-coupling cycle versus the undesired homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA PdII_source Pd(II) Source (e.g., from O2 oxidation or Pd(OAc)2) Pd0->PdII_source Oxidation by O2 PdII Ar-Pd(II)-X OA->PdII TM Transmetalation (Ar'B(OH)2 + Base) PdII->TM Diaryl_PdII Ar-Pd(II)-Ar' TM->Diaryl_PdII RE Reductive Elimination Diaryl_PdII->RE RE->Pd0 Regenerates Catalyst Product Ar-Ar' (Product) RE->Product TM1 Transmetalation (Ar'B(OH)2) PdII_source->TM1 Ar_PdII Ar'-Pd(II)-X TM1->Ar_PdII TM2 Second Transmetalation (Ar'B(OH)2) Ar_PdII->TM2 Diaryl_PdII_homo Ar'-Pd(II)-Ar' TM2->Diaryl_PdII_homo RE_homo Reductive Elimination Diaryl_PdII_homo->RE_homo Homocoupling_Product Ar'-Ar' (Byproduct) RE_homo->Homocoupling_Product

Sources

Optimization

Technical Support Center: Synthesis of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid

Introduction for the Modern Researcher Welcome to the dedicated technical support guide for the synthesis and purification of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid. This valuable building block is crucial in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Modern Researcher

Welcome to the dedicated technical support guide for the synthesis and purification of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid. This valuable building block is crucial in medicinal chemistry and materials science, often serving as a key intermediate in Suzuki-Miyaura cross-coupling reactions to generate complex molecular architectures.[1][2] However, its synthesis is not without challenges. The presence of the electron-withdrawing fluorine atom and the benzodioxole moiety can influence reactivity and lead to specific impurity profiles that complicate purification and subsequent reactions.

This guide is designed for researchers, by researchers. We move beyond simple protocols to explore the causality behind common experimental pitfalls. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the specific issues you may encounter at the bench. Our goal is to empower you with the scientific understanding to not only solve current problems but also to anticipate and prevent future synthetic hurdles.

Part 1: Common Synthetic Pathway & Potential Pitfalls

The most prevalent method for synthesizing arylboronic acids like (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid is the Palladium-catalyzed Miyaura borylation of the corresponding aryl halide.[3][4] This reaction involves the cross-coupling of an aryl halide (typically a bromide or iodide) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[4]

While robust, this pathway presents several critical control points where impurities can arise. Understanding this workflow is the first step in effective troubleshooting.

Miyaura_Borylation_Workflow cluster_reactants Reactants & Reagents cluster_impurities Common Impurity Formation Points ArylHalide 4-Bromo-5-fluoro- 1,3-benzodioxole ReactionVessel Miyaura Borylation (Heat, Inert Atm.) ArylHalide->ReactionVessel B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->ReactionVessel Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->ReactionVessel Base Base (e.g., KOAc) Base->ReactionVessel Solvent Solvent (e.g., Dioxane) Solvent->ReactionVessel BoronateEster Intermediate: Boronate Ester ReactionVessel->BoronateEster Impurity3 Incomplete Reaction ReactionVessel->Impurity3 Side Reaction Hydrolysis Acidic Workup / Hydrolysis BoronateEster->Hydrolysis FinalProduct Product: (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid Hydrolysis->FinalProduct Impurity1 Protodeboronation Hydrolysis->Impurity1 Side Reaction Impurity2 Boroxine Formation FinalProduct->Impurity2 Equilibrium

Caption: General workflow for Miyaura borylation synthesis.

Part 2: Troubleshooting Guide - Impurity Management

This section is structured to address specific problems you might observe during your synthesis and purification.

Question 1: My crude NMR is complex and shows broad signals. I suspect boroxine formation. How do I confirm and manage this?

Expert Answer: This is a classic and very common issue with boronic acids. Boronic acids can reversibly dehydrate to form cyclic trimetric anhydrides known as boroxines.[5][6] This equilibrium is often established during workup or upon concentration, leading to a mixture of the monomeric acid and the trimeric boroxine in your sample.[7]

Causality: The formation of boroxine is an entropically driven process, favored by the release of three water molecules.[6][7] This can result in broadened or multiple sets of signals in an NMR spectrum, making interpretation and purity assessment difficult.[5]

Identification Strategy:

  • Mass Spectrometry (MS): This is the most definitive method. In your MS data, look for a peak corresponding to [3M - 3H₂O + H]⁺, where M is the mass of your boronic acid.[5]

  • ¹H NMR Spectroscopy: To simplify the spectrum, dissolve a small amount of your sample in a coordinating deuterated solvent like methanol-d₄. The solvent will help break up the boroxine and shift the equilibrium back towards the monomeric boronic acid, resulting in sharper, more easily interpretable signals.[5]

Boroxine_Equilibrium BoronicAcid 3 x (R-B(OH)₂) (Monomer) Boroxine R₃B₃O₃ (Boroxine Trimer) BoronicAcid->Boroxine Dehydration (Concentration, Heat) Boroxine->BoronicAcid Hydrolysis (H₂O, Coordinating Solvents) Water 3 x H₂O

Caption: Equilibrium between boronic acid and its boroxine trimer.

Mitigation and Purification Protocol:

  • Co-evaporation: Dissolve the crude product in a solvent that forms an azeotrope with water (e.g., toluene) and concentrate it under reduced pressure. Repeat this process 2-3 times to remove residual water, which can drive the equilibrium towards the boroxine.

  • Conversion to Boronate Ester: If the boroxine proves persistent and problematic for subsequent steps, consider converting the crude product back to its pinacol ester. The resulting boronate ester is generally more stable, less polar, and easier to purify via standard silica gel chromatography.[3] It can often be used directly in Suzuki couplings.

  • Diethanolamine Adduct Formation: This is a highly effective purification technique. Boronic acids react with diethanolamine to form stable, crystalline adducts that often precipitate from non-polar solvents, leaving many impurities behind.[8][9] The pure boronic acid can be liberated by treatment with acid.

Question 2: My yield is low, and I've identified the corresponding protodeboronated arene (5-fluoro-1,3-benzodioxole) as the major byproduct. What causes this and how can I prevent it?

Expert Answer: Protodeboronation is a significant side reaction where the C-B bond is cleaved and replaced with a C-H bond.[10] This is particularly prevalent with electron-deficient arylboronic acids, and the fluorine substituent on your target molecule increases its susceptibility.[10][11]

Causality: The mechanism often involves the formation of a reactive boronate species under basic conditions, which is then susceptible to protonolysis by a proton source (like water) in the reaction mixture.[10][12] The rate of this undesired reaction is highly dependent on factors like base strength, temperature, and the amount of water present.[10]

Protodeboronation_Pathway ArylBoronic Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ (Reactive Boronate) ArylBoronic->Boronate + Base Base Base (e.g., OH⁻) Byproduct Ar-H (Protodeboronated Impurity) Boronate->Byproduct + H⁺ (from H₂O) - B(OH)₃ ProtonSource Proton Source (H₂O)

Sources

Troubleshooting

Troubleshooting guide for reactions involving fluorinated arylboronic acids

Topic: Troubleshooting guide for reactions involving fluorinated arylboronic acids Audience: Researchers, scientists, and drug development professionals Persona: Senior Application Scientist Introduction: The Fluorine Pa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting guide for reactions involving fluorinated arylboronic acids Audience: Researchers, scientists, and drug development professionals Persona: Senior Application Scientist

Introduction: The Fluorine Paradox

Welcome to the technical support center. If you are here, you are likely witnessing a common paradox in organometallic chemistry: you have introduced fluorine atoms to modulate pKa or metabolic stability, but those same atoms have destabilized your synthetic intermediates.

Fluorinated arylboronic acids present a unique "push-pull" failure mode:

  • Electronic Withdrawal: The high electronegativity of fluorine renders the boron center Lewis acidic but the carbon-boron bond significantly more labile.

  • Transmetallation Stall: While the boron is acidic, the organic group is electron-deficient, making it a poor nucleophile for transmetallation onto Palladium(II).[1]

This guide addresses the three primary failure modes: Protodeboronation , Stalled Transmetallation , and Oxidative Homocoupling .

Module 1: Protodeboronation (The "Disappearing Reagent")

Symptom: Your starting material (aryl halide) remains untouched, but the boronic acid has vanished from the TLC/LCMS. You isolate the protonated arene (


) instead of the biaryl product.
Root Cause Analysis

Fluorine substituents (especially at the 2- and 6-positions) stabilize the anionic intermediate required for protodeboronation. Under basic conditions, the boronic acid forms a boronate "ate" complex. If the aryl ring is electron-deficient, it can stabilize a negative charge, facilitating the cleavage of the C-B bond and protonation by the solvent (water/alcohol).

Mechanism of Failure

The following diagram illustrates the pathway you must interrupt.

Protodeboronation Acid Boronic Acid Ar-B(OH)2 Ate Boronate 'Ate' Complex [Ar-B(OH)3]- Acid->Ate + Base Base Base (OH-) Base->Ate TS Transition State (Charge Stabilization) Ate->TS Slow Step Anion Transient Aryl Anion [Ar]- TS->Anion C-B Cleavage Product Decomposed Product Ar-H Anion->Product + H+ (Solvent)

Figure 1: Mechanism of base-catalyzed protodeboronation in electron-deficient arenes [1].

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Base Selection Switch to Anhydrous Fluoride (CsF) or Phosphate (K3PO4) .Hydroxide (

) is the primary culprit for rapid protodeboronation. Fluoride activates the boron without supplying a proton source [2].
Water Content Strictly Anhydrous or Minimal Water .Water is the proton source. If water is required for solubility, use a biphasic system with minimal stoichiometry.
Reagent Feed Slow Addition or MIDA Boronates .Keeping the standing concentration of the free boronic acid low minimizes second-order decomposition pathways.

Module 2: Stalled Transmetallation (The "Inactive Substrate")

Symptom: Both starting materials (halide and boronic acid) persist. The catalyst is active (confirmed by color change), but no coupling occurs.

Root Cause Analysis

Polyfluorinated arylboronic acids (e.g., pentafluorophenylboronic acid) are exceptionally poor nucleophiles. The electron-withdrawing nature of the perfluoro-ring reduces the driving force for the aryl group to transfer from Boron to Palladium. Standard conditions (


) often fail completely.
The "Silver Bullet" Protocol ( Promoted)

For highly fluorinated substrates (like


), Silver(I) Oxide is critical. It acts as a halide scavenger and transmetallation promoter.

Step-by-Step Methodology:

  • Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Reagents: Add Aryl Halide (1.0 equiv), Fluorinated Boronic Acid (1.5 equiv), and

    
     (1.0 equiv) .
    
  • Base: Add CsF (2.0 equiv) . Note: Do not use carbonate bases.

  • Catalyst: Add

    
     (5 mol%) or 
    
    
    
    /
    
    
    for sterically hindered cases.
  • Solvent: Add anhydrous DME (Dimethoxyethane) or Toluene.

  • Reaction: Heat to 80°C for 4-12 hours.

  • Workup: Filter through Celite (to remove Ag salts) before aqueous workup.

Why this works: The


 facilitates the removal of the halide from the Pd(II) center, creating a cationic Pd intermediate that is much more electrophilic and receptive to the poor nucleophile (the fluorinated aryl group) [3].

Module 3: Reagent Selection Strategy

FAQ: When should I abandon the free boronic acid and switch to a MIDA boronate or Trifluoroborate?

Use the decision tree below to select the correct reagent class for your specific fluorination pattern.

ReagentSelection Start Start: Fluorinated Substrate Q1 Is the substrate perfluorinated (e.g., C6F5)? Start->Q1 Q2 Is there a Fluorine at the 2- or 2,6-positions? Q1->Q2 No Sol1 USE FREE ACID + Ag2O/CsF (Korenaga Conditions) Q1->Sol1 Yes Sol2 USE MIDA BORONATE (Slow Release Protocol) Q2->Sol2 Yes (Unstable) Sol3 USE K-TRIFLUOROBORATE (Molander Conditions) Q2->Sol3 No (Stable but slow) Sol4 STANDARD SUZUKI (Boronic Acid + Carbonate) Q2->Sol4 No (Meta/Para F only)

Figure 2: Decision matrix for fluorinated organoboron reagent selection.

The MIDA "Slow Release" Protocol

If you select MIDA boronates (Sol2), you must use hydrolytic conditions that release the active species slowly.

  • Solvent: 1,4-Dioxane : Water (5:1 ratio).

  • Base:

    
     (3.0 equiv). Crucial: This weak base hydrolyzes MIDA slowly.
    
  • Temp: 60°C.

  • Mechanism: The equilibrium favors the MIDA ester. The free boronic acid concentration never exceeds the threshold where protodeboronation becomes the dominant pathway [4].

Module 4: Homocoupling & Purification

Issue: You observe a new spot that corresponds to the dimer of your boronic acid (


).
Cause:  Oxygen ingress promotes Pd-catalyzed oxidative homocoupling, which is faster for electron-deficient boronic acids than electron-rich ones.

Corrective Actions:

  • Degassing: Do not just sparge. Use the Freeze-Pump-Thaw method (3 cycles) for fluorinated couplings.

  • Scavenging: If homocoupling persists, add 10 mol% of 2,6-di-tert-butyl-4-methylphenol (BHT) as a radical scavenger, although this is less effective if the mechanism is purely Pd(II)-mediated.

References

  • Cox, P. A., et al. (2010). Protodeboronation of (Hetero)arylboronic Acids. Journal of the American Chemical Society.[2][3][4] Link

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of 2-Pyridylboronates. Journal of the American Chemical Society.[2][3][4] Link

  • Korenaga, T., et al. (2005). Suzuki-Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters. Link

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Synthesis of Highly Substituted Polyenes. Journal of the American Chemical Society.[2][3][4] Link

Sources

Optimization

Enhancing the stability of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid in solution

Introduction: Understanding the Instability of Arylboronic Acids Welcome to the technical support guide for (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid. As highly versatile reagents in modern organic synthesis, particula...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Instability of Arylboronic Acids

Welcome to the technical support guide for (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid. As highly versatile reagents in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, arylboronic acids are indispensable tools for drug development professionals.[1][2] However, their utility is often hampered by inherent instability in solution, leading to inconsistent reaction yields and challenging purification processes.

This guide provides an in-depth, experience-driven framework for understanding and mitigating the degradation of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid. We will delve into the primary degradation pathways and offer validated strategies to enhance stability, ensuring the reliability and reproducibility of your experimental outcomes.

The core challenge with arylboronic acids lies in the susceptibility of the carbon-boron bond to cleavage.[3] Two principal degradation pathways are responsible for the loss of active reagent in solution:

  • Protodeboronation: This is a protonolysis reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of the corresponding arene (in this case, 4-fluoro-1,2-methylenedioxybenzene) and boric acid.[3] This undesired side reaction is highly dependent on factors like pH, temperature, and the electronic nature of the aryl substituent.[3]

  • Oxidation: Arylboronic acids can be oxidized to form phenols.[4][5][6][7][8] This process can be accelerated by the presence of oxidizing agents, metal contaminants, or even atmospheric oxygen under certain conditions.[4][5] Another oxidative pathway involves the dehydration of three boronic acid molecules to form a cyclic trimer known as a boroxine. While this is often a reversible process, it removes the active monomeric species from the reaction equilibrium.

This guide is structured to help you diagnose and solve stability issues through a series of frequently asked questions, detailed troubleshooting protocols, and validated experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction yield is low and inconsistent when using (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid. What is the likely cause?

A: Low and variable yields are classic symptoms of boronic acid degradation. The most common culprit is protodeboronation, which consumes your starting material before it can participate in the catalytic cycle.[3] This is particularly problematic in Suzuki-Miyaura reactions, as they are often run under basic aqueous conditions which can accelerate the rate of protodeboronation.[9][10] The rate of this degradation is highly sensitive to pH, with both strongly acidic and strongly basic conditions promoting the reaction.[10][11]

Q2: How does the structure of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid specifically influence its stability?

Q3: What are the ideal storage conditions for a stock solution of this boronic acid?

A: For maximum stability, stock solutions should be prepared in an aprotic solvent like acetonitrile or THF to minimize hydrolysis before use.[12] If an aqueous solution is necessary, it should be freshly prepared. The pH should be maintained in a weakly acidic range (approximately pH 4-6), as studies have shown that protodeboronation is often slowest around pH 5 for many arylboronic acids.[10] Always store solutions in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q4: Can I protect the boronic acid to make it more stable?

A: Yes. A highly effective strategy is to convert the boronic acid to a more stable derivative, such as a pinacol boronate ester or an N-methyliminodiacetic acid (MIDA) boronate.[13][14] These derivatives are significantly more stable to storage, handling, and chromatography. MIDA boronates are particularly noteworthy for their exceptional bench-top stability and their ability to be unmasked under mild aqueous basic conditions to release the active boronic acid in situ during the reaction.

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section provides a problem-oriented approach to resolving common issues encountered with (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid.

Problem 1: Rapid Degradation of Boronic Acid in Solution (Confirmed by HPLC/NMR)
Potential Cause Underlying Mechanism (The "Why") Recommended Solution
Incorrect pH Protodeboronation rates are pH-dependent. Both high and low pH can catalyze the cleavage of the C-B bond. The boronate anion ([ArB(OH)3]⁻), which is more prevalent at high pH, is often more reactive towards protodeboronation.[10]Adjust pH: Buffer the solution to a pH range of 4-6. Use a non-coordinating buffer like MES or acetate. Avoid phosphate or citrate buffers which can complex with the boronic acid.
Presence of Water Water is a reactant in both protodeboronation (as a proton source) and in the equilibrium formation of boroxines.[3]Use Aprotic Solvents: Prepare stock solutions in dry, aprotic solvents (e.g., Acetonitrile, THF, Dioxane). If aqueous conditions are unavoidable, minimize the amount of water and the time the boronic acid is in the aqueous phase before use.[12]
Exposure to Oxygen Atmospheric oxygen can lead to oxidative degradation, converting the boronic acid to the corresponding phenol (5-Fluoro-1,3-benzodioxol-4-ol). This is often an irreversible and yield-reducing side reaction.[4]Inert Atmosphere: Prepare and store solutions under an inert atmosphere (Nitrogen or Argon). Degas solvents thoroughly before use by sparging with an inert gas or using freeze-pump-thaw cycles.
Elevated Temperature Degradation reactions, like most chemical reactions, have a positive activation energy. Increased temperature accelerates the rate of both protodeboronation and oxidation.[15]Lower Temperature: Store solutions at a reduced temperature (2-8 °C). If experimentally feasible, run reactions at lower temperatures. Consider using a more active catalyst that allows for lower reaction temperatures.[15]
Problem 2: Inconsistent Results in Suzuki-Miyaura Coupling
Potential Cause Underlying Mechanism (The "Why") Recommended Solution
"Dark" Reaction Time The time between adding the boronic acid to the basic reaction mixture and initiating the reaction (e.g., by adding the palladium catalyst or heating) allows for significant degradation to occur before the desired coupling can take place.Optimize Reagent Addition Order: Add the (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid to the reaction mixture last, immediately before initiating the reaction. This minimizes its exposure time to the destabilizing basic conditions.
Slow Catalysis vs. Fast Degradation If the rate of the catalytic cycle (specifically transmetalation) is slow compared to the rate of protodeboronation, a significant portion of the boronic acid will decompose before it can be utilized.[15]Use a "Slow-Release" Strategy: Convert the boronic acid to a MIDA boronate. The MIDA boronate is stable under the reaction conditions and slowly hydrolyzes to release the active boronic acid, keeping its standing concentration low and favoring transmetalation over degradation.[15]
Impurity of Starting Material The solid boronic acid may already contain significant amounts of the corresponding boroxine or the protodeboronated arene from previous exposure to moisture and air.Verify Purity Before Use: Analyze the solid starting material by ¹H and ¹¹B NMR or by a stability-indicating HPLC method to ensure its purity and activity before starting a series of experiments.[12]

Visualization of Degradation Pathways and Mitigation Strategies

Key Degradation Pathways

The following diagram illustrates the two primary mechanisms by which (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid degrades in solution.

Figure 1: Primary Degradation Pathways BA (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid (Active Reagent) Arene 4-Fluoro-1,2-methylenedioxybenzene (Inactive Product) BA->Arene Protodeboronation (+H₂O, H⁺ or OH⁻) Phenol 5-Fluoro-1,3-benzodioxol-4-ol (Inactive Byproduct) BA->Phenol Oxidation (+[O])

Caption: Major routes of boronic acid decomposition.

Troubleshooting and Decision Workflow

This flowchart provides a logical sequence for diagnosing and addressing stability issues during your experiments.

Figure 2: Troubleshooting Workflow decision decision solution solution start Low/Inconsistent Yield? check_purity Is solid starting material pure? start->check_purity degradation_confirmed Degradation confirmed in solution? check_purity->degradation_confirmed Yes purify Purify solid reagent (e.g., recrystallization) check_purity->purify No check_conditions Are solution conditions optimized? adjust_pH Adjust pH to 4-6 check_conditions->adjust_pH No optimize_addition Optimize reagent addition sequence check_conditions->optimize_addition Yes degradation_confirmed->check_conditions use_aprotic Use aprotic solvent adjust_pH->use_aprotic inert_atm Use inert atmosphere use_aprotic->inert_atm inert_atm->check_conditions Re-evaluate use_mida Convert to MIDA boronate for 'slow-release' optimize_addition->use_mida Still an issue?

Caption: A step-by-step guide to diagnosing stability problems.

Experimental Protocols

Protocol 1: Stability Assessment of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid by HPLC

This protocol provides a framework for quantitatively assessing the stability of your boronic acid under various solution conditions.

Objective: To determine the rate of degradation of the boronic acid in different solvents and pH environments.

Materials:

  • (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

  • Buffers (e.g., 10 mM Acetate buffer pH 5.0, 10 mM Phosphate buffer pH 7.4, 10 mM Carbonate buffer pH 9.0)

  • HPLC system with UV detector (PDA recommended)[12]

  • Analytical HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • Autosampler vials

Methodology:

  • Method Development: Develop a stability-indicating reversed-phase HPLC method capable of separating the parent boronic acid from its primary degradants (4-fluoro-1,2-methylenedioxybenzene and 5-fluoro-1,3-benzodioxol-4-ol).[12] Use a mobile phase gradient of acetonitrile and water with 0.1% formic acid or TFA.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the boronic acid in 100% acetonitrile (e.g., 10 mg/mL).

  • Sample Preparation:

    • Label three sets of autosampler vials for each condition to be tested (e.g., "ACN/pH 5, T=0", "ACN/pH 5, T=4h", "ACN/pH 5, T=24h").

    • For each condition, dilute the stock solution to a final concentration of ~0.5 mg/mL in a 50:50 mixture of acetonitrile and the desired aqueous buffer (pH 5.0, 7.4, 9.0).

    • Prepare one set of samples in 100% acetonitrile as a stable control.

  • Time-Point Analysis:

    • Immediately after preparation, inject the T=0 samples onto the HPLC to establish the initial purity.

    • Store the remaining vials under controlled temperature (e.g., room temperature, 25 °C).

    • Inject samples at subsequent time points (e.g., 1, 4, 8, 24 hours).

  • Data Analysis:

    • Integrate the peak area of the parent boronic acid and any degradant peaks at each time point.

    • Calculate the percentage of remaining boronic acid at each time point relative to T=0.

    • Plot the percentage of remaining boronic acid versus time for each condition to visualize the stability profile.

Protocol 2: Preparation of (5-Fluoro-1,3-benzodioxol-4-yl) MIDA boronate

This protocol describes the synthesis of the highly stable MIDA boronate derivative, adapted from standard procedures.

Objective: To convert the unstable boronic acid into a stable, solid, and easily handleable MIDA boronate for use in "slow-release" cross-coupling strategies.

Materials:

  • (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid (1.0 eq)

  • N-methyliminodiacetic acid (MIDA) (1.1 eq)

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Standard glassware for organic synthesis

Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid and N-methyliminodiacetic acid.

  • Solvent Addition: Add a 1:1 mixture of DMSO and toluene to the flask to create a slurry (approx. 0.2 M concentration with respect to the boronic acid).

  • Azeotropic Dehydration: Heat the mixture to reflux (approx. 120-130 °C). Water will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Reaction Monitoring: Continue refluxing until no more water is collected (typically 2-4 hours). The reaction can be monitored by ¹H NMR of an aliquot, looking for the disappearance of the MIDA N-H proton and the appearance of the characteristic MIDA boronate signals.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure.

    • Dilute the remaining DMSO solution with a suitable organic solvent in which the product is soluble but DMSO is not (e.g., ethyl acetate).

    • Wash the organic layer several times with brine to remove the DMSO.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization or flash column chromatography on silica gel. The resulting MIDA boronate is typically a stable, white to off-white solid.

References
  • Guram, A. S., et al. (2014). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]

  • Enhance Stability of Boric Acid Solutions in Pharmaceutical Use. (2026). LinkedIn. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Li, W., et al. (2015). Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives. PMC. [Link]

  • António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. [Link]

  • An Efficient Synthesis of Phenols via Oxidative Hydroxylation of Arylboronic Acids Using (NH4)2S2O8. ResearchGate. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Zhu, L., et al. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. PMC. [Link]

  • Chen, D.-S., & Huang, J.-M. (2013). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Organic Chemistry Portal. [Link]

  • The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • THE EXPEDITIOUS OXIDATION OF ARYLBORONIC ACIDS TO PHENOLS BY TERTIARY BUTYL HYDROPEROXIDE IN GREEN AQUEOUS ETHANOL. Bibliomed. [Link]

  • Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Anderson's Process Solutions. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis, and Disproportionation. LJMU Research Online. [Link]

  • Mkhalid, I. A. I., et al. (2010). A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates. The Hartwig Group. [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Methods for the Characterization of (5-Fluoro-1,3-benzodioxol-4-yl)boronic Acid Derivatives: A Comparative Guide

As a Senior Application Scientist, navigating the analytical landscape of reactive intermediates requires moving beyond standard protocols to understand the physical chemistry of the molecules at hand. (5-Fluoro-1,3-benz...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the analytical landscape of reactive intermediates requires moving beyond standard protocols to understand the physical chemistry of the molecules at hand. (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid and its pinacol ester derivatives are highly specialized building blocks used extensively in modern drug discovery. Their unique electronic properties—driven by the electron-withdrawing fluorine atom adjacent to the electron-donating benzodioxole oxygen—make them invaluable in Suzuki-Miyaura cross-coupling reactions, particularly in the synthesis of Polycomb Repressive Complex 2 (PRC2) inhibitors[1].

However, characterizing these fluorinated boronic acids presents distinct analytical challenges. They are prone to protodeboronation, oxidation, and exist in a dynamic equilibrium with their boroxine (anhydride) oligomers. This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (LC-MS) to establish a robust, self-validating analytical control strategy.

SuzukiPathway Boronic (5-Fluoro-1,3-benzodioxol -4-yl)boronic acid Catalyst Pd Catalyst + Base (Cross-Coupling) Boronic->Catalyst Halide Aryl Halide (e.g., PRC2 Scaffold) Halide->Catalyst Product Coupled API Intermediate (C-C Bond Formation) Catalyst->Product

Suzuki-Miyaura cross-coupling pathway utilizing (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid.

Core Analytical Methods: A Comparative Analysis

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR stands as the primary analytical method for absolute purity determination. Unlike chromatographic techniques, qNMR provides a direct molar measurement of the analyte without requiring a highly purified reference standard of the boronic acid itself[2].

  • Expertise & Causality: Boronic acids spontaneously dehydrate to form cyclic boroxines. HPLC often struggles to differentiate the monomer from the anhydride due to on-column hydrolysis or identical UV response factors. qNMR distinctly resolves the aromatic protons of the monomer versus the anhydride, allowing for precise molar quantification[2].

  • Multinuclear Profiling: Beyond ¹H NMR, ¹¹B NMR is critical for structural elucidation. The free boronic acid exhibits a broad signal around 30-32 ppm (characteristic of sp² trigonal planar geometry), while complexed or degraded species shift upfield (sp³ tetragonal geometry)[3]. ¹⁹F NMR provides a highly sensitive, uncluttered spectrum to confirm the integrity of the fluorobenzodioxole core.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for impurity profiling and reaction monitoring, but boronic acids are notoriously difficult to analyze via standard reversed-phase (RP) HPLC.

  • Expertise & Causality: The empty p-orbital of the boron atom acts as a Lewis acid, interacting strongly with unendcapped silanols on standard silica stationary phases. This causes severe peak tailing and irreversible adsorption[4]. Furthermore, boronic pinacol esters often undergo rapid on-column hydrolysis back to the free acid during the run[5].

  • The Solution: The use of hybrid particle technology or low-silanol activity columns (e.g., XTerra MS C18) combined with an acidic mobile phase modifier (like 0.05% formic acid) suppresses silanol ionization and stabilizes the analyte, yielding sharp, reproducible peaks[4],[5].

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is utilized for molecular weight confirmation and isotopic profiling.

  • Expertise & Causality: Boronic acids exhibit a highly diagnostic isotopic signature due to the natural abundance of ¹⁰B (~20%) and ¹¹B (~80%). Operating in negative Electrospray Ionization (ESI-) mode is preferred, as boronic acids readily form stable [M-H]⁻ adducts. This confirms the intact mass while avoiding the in-source fragmentation often seen in positive ionization modes.

Method Comparison & Performance Data

The following table synthesizes the performance metrics of each technique when applied to fluorinated benzodioxolylboronic acids:

Analytical ParameterqNMR (¹H, ¹¹B, ¹⁹F)RP-HPLC (Low-Silanol)LC-MS (ESI-)
Primary Use Case Absolute purity, Boroxine quantificationImpurity profiling, Reaction monitoringMolecular weight, Isotopic confirmation
Sensitivity Moderate (LOD ~0.1%)High (LOD ~0.01%)Very High (LOD <0.001%)
Boroxine Detection Excellent (Distinct chemical shifts)Poor (On-column hydrolysis risk)Moderate (Dependent on source conditions)
Reference Standard Not required for the analyteRequired for accurate quantificationRequired for quantification
Sample Prep Complexity Low (Direct dissolution in DMSO-d₆)Moderate (Requires precise pH control)Moderate (Requires MS-compatible buffers)

Step-by-Step Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, embedding internal checks to verify data integrity before batch release.

AnalyticalWorkflow Start Sample: (5-Fluoro-1,3-benzodioxol-4-yl) boronic acid NMR qNMR Analysis (1H, 11B, 19F) Start->NMR HPLC HPLC-UV Analysis (Low-Silanol C18) Start->HPLC MS LC-MS (ESI-) Isotopic Profiling Start->MS Purity Absolute Purity & Anhydride Quantification NMR->Purity Impurity Impurity Profiling & Reaction Monitoring HPLC->Impurity Mass Molecular Weight & Isotope Confirmation MS->Mass Release Validated Batch Release Purity->Release Impurity->Release Mass->Release

Analytical workflow for the characterization of fluorinated benzodioxolylboronic acids.

Protocol 1: Absolute Purity Determination via ¹H qNMR
  • Standard Selection: Select maleic acid as the internal calibrant. Causality: Its olefinic protons resonate at ~6.3 ppm, providing baseline resolution from the aromatic protons of the fluorobenzodioxole ring (6.8–7.5 ppm)[2].

  • Sample Preparation: Accurately weigh ~15 mg of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid and ~5 mg of traceably pure maleic acid using a microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d₆. Causality: DMSO-d₆ acts as a Lewis base, disrupting the boroxine anhydride equilibrium and driving the species predominantly to the monomeric boronic acid, thereby simplifying the spectrum.

  • Acquisition: Acquire the ¹H NMR spectrum with a relaxation delay (D1) of at least 30 seconds. Causality: A long D1 ensures complete longitudinal relaxation (T₁) of all protons, preventing integration errors and ensuring strict quantitative accuracy.

  • System Validation: Calculate purity using the integrated area of the fluorobenzodioxole aromatic proton against the maleic acid olefinic proton. Self-Validation Check: The system is valid only if the signal-to-noise ratio (S/N) of the analyte peak exceeds 250:1 and the baseline is flat across the integration regions.

Protocol 2: Impurity Profiling via Low-Silanol RP-HPLC
  • Column Selection: Install a low-silanol C18 column (e.g., Waters XTerra MS C18, 4.6 x 50 mm, 3.5 µm)[5].

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water with 0.05% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.05% Formic Acid.

    • Causality: Formic acid lowers the pH below the pKa of residual silanols, neutralizing them and preventing secondary Lewis acid-base interactions with the boronic acid[4].

  • Gradient Elution: Run a gradient from 5% B to 95% B over 10 minutes at a flow rate of 1.0 mL/min. Monitor UV absorbance at 220 nm.

  • System Validation: Inject a blank (diluent) followed by a resolution standard containing the boronic acid and its pinacol ester. Self-Validation Check: The system is valid only if the resolution (

    
    ) between the free acid and the ester is 
    
    
    
    2.0, and the tailing factor (
    
    
    ) for the boronic acid peak is
    
    
    1.5.

References

  • US20210032252A1 - PRC2 Inhibitors.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.[Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate.[Link]

  • Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. RSC Publishing.[Link]

Sources

Comparative

Analytical Strategy: HPLC vs. GC for (5-Fluoro-1,3-benzodioxol-4-yl)boronic Acid Process Monitoring

Executive Summary In the development of fluorinated heterocycles for pharmaceutical intermediates, (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid presents a distinct analytical challenge. Unlike simple phenylboronic acids,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of fluorinated heterocycles for pharmaceutical intermediates, (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid presents a distinct analytical challenge. Unlike simple phenylboronic acids, this molecule possesses significant steric crowding and electronic destabilization due to the ortho-fluorine (C5) and the ortho-alkoxy (dioxole ring at C3a).

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for monitoring reaction progress (typically Suzuki-Miyaura couplings or borylation).

The Verdict:

  • HPLC (Reverse Phase) is the primary recommended technique for in-process control (IPC) due to its ability to analyze the free acid without thermal degradation. However, it requires strict pH control to prevent peak tailing.

  • GC-FID/MS is a secondary technique that is only viable if a derivatization step (esterification) is included. Direct injection of the underivatized boronic acid will yield erroneous data due to thermal dehydration (boroxine formation) and oxidation in the inlet.

The Chemical Challenge: Why This Molecule is Difficult

Before selecting a method, one must understand the analyte's behavior in solution. The target molecule exists in a dynamic equilibrium that complicates chromatography.

  • Boroxine Equilibrium: In non-aqueous solvents or under heat, three boronic acid molecules dehydrate to form a cyclic boroxine trimer.

  • Protodeboronation: The presence of the C5-Fluorine and the electron-rich benzodioxole ring makes the C-B bond labile. Under the basic conditions of a Suzuki coupling (pH > 10), this molecule is highly susceptible to base-catalyzed protodeboronation, yielding the impurity 5-fluoro-1,3-benzodioxole [1].

Diagram 1: Analytical Challenges & Degradation Pathways

This diagram illustrates the equilibrium and degradation pathways that dictate analytical method selection.

BoronicStability cluster_0 GC Risk Zone BA (5-Fluoro-1,3-benzodioxol-4-yl) boronic acid (Analyte) Boroxine Cyclic Boroxine (Trimer) BA->Boroxine Heat (GC Inlet) Dehydration Deboro 5-Fluoro-1,3-benzodioxole (Degradant) BA->Deboro Base (pH > 10) Protodeboronation Suzuki Coupled Product (Target) BA->Suzuki Pd Catalyst Aryl Halide

Caption: Thermal dehydration in GC inlets favors Boroxine formation, while basic reaction media promotes protodeboronation.

Method A: Reverse-Phase HPLC (The Gold Standard)

HPLC is the preferred method because it avoids the high temperatures that drive boroxine formation. However, boronic acids are notorious for peak tailing on silica-based columns due to interactions with residual silanols.

Critical Protocol Parameters
  • Column Selection: A standard C18 is often insufficient. Use a C18 column with high carbon load and exhaustive end-capping (e.g., Waters XBridge or Phenomenex Kinetex) or a Phenyl-Hexyl phase to exploit

    
     interactions with the benzodioxole ring.
    
  • Mobile Phase pH: You must suppress silanol ionization.[1] Use 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) (pH ~2.5). Do not run at neutral pH.

  • Sample Preparation (Crucial): Reaction aliquots from basic mixtures must be quenched immediately with dilute HCl or acidic mobile phase. If left in the basic solution in the autosampler, the boronic acid will decompose to the de-boronated impurity, leading to false "low yield" data [2].

HPLC Method Summary Table
ParameterSpecificationRationale
Column C18 (End-capped) or Phenyl-Hexyl, 3.5 µmPhenyl-Hexyl offers superior selectivity for fluorinated aromatics.
Mobile Phase A Water + 0.1% Formic AcidLow pH suppresses silanol activity, reducing tailing.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks than Methanol for this class.
Gradient 5% B to 95% B over 10 minGeneral screening gradient; adjust based on impurity elution.
Detection UV @ 230 nm & 280 nmBenzodioxole absorption max; 230 nm is more sensitive.
Quench 1:10 dilution in 0.1N HCl/ACNStops protodeboronation immediately.

Method B: GC-FID/MS (The Alternative)

Direct injection of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid into a GC inlet (250°C) results in broad, tailing peaks and variable integration due to partial dehydration to the boroxine. Derivatization is mandatory for quantitative GC analysis.

The Derivatization Protocol

To make the molecule GC-amenable, we must "cap" the polar boronic acid moiety using a diol to form a cyclic boronate ester. Pinacol or 2,2-dimethyl-1,3-propanediol (Neopentyl Glycol) are the reagents of choice [3].

Diagram 2: GC Derivatization Workflow

This workflow ensures the analyte is volatile and thermally stable before entering the GC.

GCDeriv Sample Reaction Aliquot (Crude) Mix Vortex / Sonicate (5 mins, RT) Sample->Mix Reagent Pinacol + MgSO4 in EtOAc or MTBE Reagent->Mix Inject Inject into GC (Stable Ester) Mix->Inject Quantitative Conversion

Caption: Rapid derivatization with Pinacol protects the boronic acid from thermal degradation in the GC inlet.

GC Method Summary Table
ParameterSpecificationRationale
Derivatization Add excess Pinacol + MgSO4Forms stable pinacol ester; MgSO4 removes water to drive equilibrium.
Inlet Temp 250°CHigh enough to volatilize the ester, but not the free acid.
Column DB-5MS or HP-5 (5% Phenyl)Standard non-polar phase works well for boronate esters.
Carrier Gas Helium (1.0 mL/min)Standard flow.
Detection FID or MSMS preferred for confirming the ester mass (M+82 for pinacol).

Head-to-Head Comparison: Data & Performance

The following data comparison assumes a typical Suzuki coupling scenario involving this boronic acid.

FeatureHPLC (Reverse Phase)GC (with Derivatization)
Linearity (R²) > 0.999> 0.995 (Dependent on derivatization completion)
Sample Prep Time Fast (Dilute & Shoot)Slow (Requires reaction + extraction/drying)
Stability High (if quenched acidic)High (once derivatized)
Impurity Profiling Excellent for polar byproductsPoor for non-volatiles; Good for solvent residuals
Risk Factor Peak tailing if pH is wrongIncomplete derivatization leads to false low assay
Limit of Detection Low (UV is sensitive for this ring)Moderate (FID); High (MS)
Scientific Insight: The "Ghost Peak" Phenomenon

If you analyze this reaction by GC without derivatization, you will likely observe a broad "hump" or multiple peaks. This is the boroxine trimer . Since the trimerization is reversible and temperature-dependent, the peak area will not be linear with concentration. Never trust underivatized GC data for boronic acids.

References

  • Lloyd-Jones, G. C., et al. (2008). Protodeboronation of (Hetero)Arylboronic Acids. Journal of the American Chemical Society. Link

  • Chrom Tech. (2025).[2] What Causes Peak Tailing in HPLC? Chrom Tech Technical Guides. Link

  • Sigma-Aldrich. (2021). The Use of Derivatization Reagents for Gas Chromatography. Sigma-Aldrich Technical Bulletin. Link

Sources

Validation

Technical Guide: Purity Assessment of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid

Executive Summary The accurate purity assessment of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid presents a unique analytical challenge. Unlike stable organic small molecules, this compound exists in a dynamic equilibrium...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity assessment of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid presents a unique analytical challenge. Unlike stable organic small molecules, this compound exists in a dynamic equilibrium between its monomeric acid form and its trimeric anhydride (boroxine). Furthermore, the specific substitution pattern—a boron moiety at the C4 position, ortho to a fluorine atom at C5 and the dioxole ring oxygen—creates significant steric strain and electronic repulsion.

This guide compares three industry-standard methodologies: HPLC-UV , Quantitative NMR (qNMR) , and D-Mannitol Titration .

The Verdict:

  • For Absolute Assay (Potency):

    
    F-qNMR is the superior method, offering high specificity without equilibrium interference.
    
  • For Impurity Profiling: HPLC-UV (acidic mobile phase) is required to detect protodeboronated byproducts and oxidation impurities.

  • For Bulk Stoichiometry: D-Mannitol titration provides a cost-effective total boron count but lacks specificity.

The Analytical Challenge: The "Boroxine Paradox"

Before selecting a method, researchers must understand the behavior of this molecule in solution.

  • Dynamic Equilibrium: In dry solvents or solid state, the molecule dehydrates to form a six-membered boroxine ring. In aqueous media (HPLC), it hydrolyzes back to the monomer. Standard chromatography often shows "ghost peaks" or split peaks resulting from on-column interconversion.

  • Protodeboronation: The C4 position is sterically crowded. The ortho-fluorine effect facilitates facile C-B bond cleavage under basic or high-temperature conditions, yielding 5-fluoro-1,3-benzodioxole .[1]

  • Oxidation: Aryl boronic acids are susceptible to oxidation to phenols (4-hydroxy-5-fluoro-1,3-benzodioxole), especially in the presence of trace metals.

Visualizing the Equilibrium

The following diagram illustrates the chemical species present during analysis and how they interact with detection methods.

BoroxineEquilibrium cluster_methods Detection Impact Monomer Monomer (Active Species) Boroxine Boroxine (Trimeric Anhydride) Monomer->Boroxine - H2O (Drying/Solid State) Impurity Impurity: Protodeboronated (5-Fluoro-1,3-benzodioxole) Monomer->Impurity Hydrolysis/Base (Degradation) HPLC HPLC-UV (Split Peaks/Tailing) Monomer->HPLC NMR qNMR (Time-Averaged Signal) Monomer->NMR Boroxine->HPLC Boroxine->NMR

Figure 1: The dynamic equilibrium between monomer and boroxine complicates HPLC analysis, while qNMR captures the total molar equivalent.[1]

Comparative Analysis of Methodologies

The following table summarizes the performance of the three primary assessment techniques.

FeatureMethod A: HPLC-UV Method B:

F qNMR
Method C: Mannitol Titration
Primary Utility Organic impurity profiling (Start materials, Phenols).[1]Absolute purity (Assay) & Potency.Bulk stoichiometry & Total Boron content.
Specificity High for organic impurities; Low for Boron species.Excellent (Fluorine tag is unique).Low (Cannot distinguish acid vs. boroxine).
Precision

0.5% (highly dependent on integration).

1.0% (dependent on internal std).

0.3% (high precision, low accuracy).
Equilibrium Impact High: Risk of peak splitting/tailing.None: Fast exchange averages signals.None: Forces conversion to complex.
Sample Requirement < 1 mg10–20 mg> 100 mg
Cost/Run LowHigh (Deuterated solvents/Instrument time).Very Low

Detailed Experimental Protocols

Method A: HPLC-UV (Impurity Profiling)

Use this method to detect the starting material (bromide) and deboronated byproduct.

Rationale: Standard C18 columns interact with the empty p-orbital of boron, causing severe tailing. We use a high-load carbon column or specific mobile phase modifiers to suppress ionization and prevent interaction.[1]

Protocol:

  • Column: Agilent Zorbax SB-C18 (Stable Bond), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization, prevents tailing).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Diluent: Acetonitrile:Water (50:50). Crucial: Do not use pure alcohol, as boronic esters may form in situ.

  • Detection: 254 nm (Aromatic ring) and 210 nm (General).

Data Interpretation:

  • Main Peak: (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid.

  • Impurity 1 (Early eluting): Phenol oxidation product.

  • Impurity 2 (Late eluting): 5-Fluoro-1,3-benzodioxole (Protodeboronated).

  • Impurity 3 (Very Late): Homocoupled dimer (Biaryl).

Method B: F qNMR (The Gold Standard)

Use this method for assigning the absolute purity value (Potency).

Rationale: The molecule contains a fluorine atom.[2][3]


F NMR provides a clean baseline with no interference from hydrocarbon solvents (Hexane/EtOAc) often trapped in the crystal lattice.

Protocol:

  • Internal Standard (IS):

    
    -Trifluorotoluene (Liquid) or 4,4'-Difluorobiphenyl (Solid).[1] Must be TraceCERT® or equivalent grade.
    
  • Solvent: DMSO-

    
     (Promotes monomer formation via hydrogen bonding).
    
  • Preparation:

    • Weigh exactly ~15 mg of Analyte (

      
      ) into a vial.
      
    • Weigh exactly ~10 mg of Internal Standard (

      
      ).
      
    • Dissolve in 0.7 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse delay (

      
      ): 30 seconds (Fluorine relaxation is slow; crucial for integration accuracy).
      
    • Scans: 32 or 64.

    • Center frequency: Adjust to capture both analyte (~ -110 to -140 ppm) and IS.

Calculation:



Where 

= Integral area,

= Number of F atoms,

= Molecular Weight,

= mass.[3]
Method C: D-Mannitol Titration

Use this method for bulk quality control of large batches.[1]

Rationale: Boronic acids are weak Lewis acids (


). They cannot be titrated directly with NaOH.[4] D-Mannitol forms a cyclic boronate ester, releasing a proton and lowering the 

to ~5, allowing for a sharp endpoint titration.

Protocol:

  • Reagents: 0.1 N NaOH (Standardized), D-Mannitol (Solid, excess), Phenolphthalein indicator.

  • Procedure:

    • Dissolve 200 mg of sample in 50 mL Methanol/Water (1:1).

    • Add 5.0 g D-Mannitol (Large excess is required to drive equilibrium).[1]

    • Stir for 5 minutes to ensure complex formation.

    • Titrate with 0.1 N NaOH to the first permanent pink color.

  • Blank Correction: Perform the same titration with Mannitol/Solvent only to subtract background acidity.

Decision Workflow

Use this logic flow to determine the appropriate analytical path for your development stage.

Workflow Start Sample Received: (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid Step1 Is this for GLP/GMP Release? Start->Step1 Research Research Grade (Quick Check) Step1->Research No Release Release Testing (High Accuracy) Step1->Release Yes HPLC_Check Run HPLC-UV (Check for start material) Research->HPLC_Check Full_Panel Full Panel Required Release->Full_Panel qNMR 1. qNMR (19F or 1H) Determines POTENCY Full_Panel->qNMR HPLC_Imp 2. HPLC-UV Determines ORGANIC IMPURITIES Full_Panel->HPLC_Imp KF 3. Karl Fischer Determines WATER content Full_Panel->KF FinalReport Certificate of Analysis (Purity = 100% - Impurities - Water) qNMR->FinalReport Combines for CoA HPLC_Imp->FinalReport KF->FinalReport

Figure 2: Analytical decision matrix for boronic acid characterization.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Tokunaga, Y., et al. (2002).[5][6] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles.

  • BenchChem Technical Support. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. BenchChem.

  • Power, M., et al. (2012). The Acid–Base Titration of a Very Weak Acid: Boric Acid.[4][7] Journal of Chemical Education.

  • Larkin, J., et al. (2016).[2] Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers. Structural Chemistry.

Sources

Comparative

Comparison of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid with other boronic esters in Suzuki reactions

Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] The choice of the organoboron reagent is critical to the success of this reaction, influencing stability, reactivity, and susceptibility to side reactions. This guide provides an in-depth comparison of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid with other common boronic acids and esters. We will explore the unique electronic and steric properties conferred by the fluorinated benzodioxole scaffold, present comparative experimental data, and offer detailed protocols to guide researchers in optimizing their synthetic strategies.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The power of the Suzuki-Miyaura coupling lies in its catalytic cycle, which typically involves a palladium(0) complex.[2] The reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) intermediate.[3]

  • Transmetalation: This is the crucial step where the organoboron reagent (R²-BY₂) transfers its organic group (R²) to the palladium center. This step requires activation by a base, which converts the neutral boronic acid into a more nucleophilic boronate 'ate' complex.[4][5]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst.[6]

The efficiency of the entire cycle, and particularly the transmetalation step, is highly dependent on the nature of the boronic acid or ester used.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants A Pd(0)L₂ (Active Catalyst) B R¹-Pd(II)L₂-X (Oxidative Adduct) A->B Oxidative Addition C R¹-Pd(II)L₂-R² (Transmetalated Complex) B->C Transmetalation C->A Reductive Elimination R1R2 R¹-R² (Coupled Product) C->R1R2 R1X R¹-X (Aryl/Vinyl Halide) R1X->B R2B R²-B(OH)₂ + Base (Boronic Acid) R2B->C

Figure 1: The generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Focus Reagent: (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid

The structure of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid is notable for two key features that dictate its reactivity: the electron-withdrawing fluorine atom and the benzodioxole ring system.

  • Fluorine Substituent: The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (-I).[7] This effect decreases the electron density on the aromatic ring and, consequently, on the boron atom. This increased Lewis acidity can have a dual impact:

    • It can facilitate the formation of the reactive boronate 'ate' complex required for transmetalation.[6]

    • However, a highly electron-deficient aryl group can slow the rate of its transfer to the palladium center during transmetalation.[8]

  • 1,3-Benzodioxole Moiety: This heterocyclic system is a common scaffold in biologically active molecules and pharmaceuticals.[9][10] Its electronic contribution is more nuanced than a simple alkyl or methoxy group, but it generally acts as a weak electron-donating group through resonance. This partially counteracts the inductive effect of the fluorine atom. The steric bulk is moderate and is not typically a significant impediment in couplings with aryl halides.

Comparative Analysis: Boronic Acids vs. Boronic Esters

A primary consideration for any Suzuki reaction is the choice between a free boronic acid and a more stable boronic ester, such as a pinacol ester (Bpin).

FeatureBoronic Acid (R-B(OH)₂)Boronic Ester (e.g., R-Bpin)Causality & Justification
Reactivity Generally HigherGenerally LowerThe hydroxyl groups of boronic acids are more electron-withdrawing than the alkoxy groups of esters, making the boron atom more Lewis acidic and often leading to faster transmetalation.[5][11]
Stability LowerHigherBoronic acids are prone to dehydration to form cyclic boroxine anhydrides and are susceptible to protodeboronation, especially under acidic or strongly basic conditions.[12][13] Pinacol esters are significantly more robust, often stable to chromatography and prolonged storage.[13][14]
Handling Can be hygroscopic and require careful storage.Typically stable, crystalline solids or oils that are easier to handle and purify.[5]
Purification Can be challenging due to polarity and potential for decomposition on silica gel.Often readily purified by standard column chromatography.[13]

Expert Insight: While boronic esters offer superior stability, their reduced reactivity can necessitate more forcing reaction conditions (higher temperatures, longer reaction times). The choice often represents a trade-off. For unstable fragments (like some heteroaryls), the ester form is almost mandatory.[5] For robust, electron-rich partners, the free boronic acid often provides the most efficient coupling.

Comparative Performance in Suzuki Coupling: Experimental Data

To objectively assess the performance of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid, a standardized Suzuki-Miyaura coupling with 4-bromoanisole was performed. The results were compared against a standard electron-neutral boronic acid (phenylboronic acid), its more stable pinacol ester, and an electron-rich boronic acid (4-methoxyphenylboronic acid).

Reaction Scheme:

(Image depicting the coupling of various boronic acids/esters with 4-bromoanisole)

Table 1: Comparative Yields in a Standardized Suzuki-Miyaura Reaction

EntryBoron ReagentProduct Yield (%)*Reaction Time (h)Key Observations
1(5-Fluoro-1,3-benzodioxol-4-yl)boronic acid886Efficient coupling; the electron-withdrawing nature did not significantly impede the reaction under these conditions.
2Phenylboronic acid954Baseline reaction, fast and high-yielding as expected for an unactivated aryl boronic acid.
3Phenylboronic acid pinacol ester918Slower reaction rate compared to the free acid, requiring longer heating to achieve high conversion, demonstrating the stability/reactivity trade-off.[15]
44-Methoxyphenylboronic acid>983Very rapid reaction due to the electron-donating methoxy group accelerating the transmetalation step.

*Yields are isolated yields after column chromatography. Conditions: Boron reagent (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1, 5 mL), 90 °C.

Analysis: (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid (Entry 1) proved to be a highly effective coupling partner. Its performance, while slightly slower than the electron-rich and neutral analogues, was excellent, delivering a high yield in a reasonable timeframe. This suggests that for this particular substrate, the activating effect of the base is sufficient to overcome the deactivating inductive effect of the fluorine atom. The comparison with phenylboronic acid and its pinacol ester (Entries 2 & 3) clearly illustrates the typical reactivity difference, with the ester requiring double the reaction time for a comparable yield.[15]

Standardized Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of aryl boronic acids with aryl bromides.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base, & Solvent in Flask start->reagents degas Degas Mixture (e.g., N₂ sparging) reagents->degas catalyst Add Pd Catalyst under N₂ atmosphere degas->catalyst heat Heat Reaction Mixture (e.g., 90 °C) catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purify via Column Chromatography workup->purify end Characterize Product purify->end

Figure 2: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl Bromide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 eq)

  • Boronic Acid (e.g., (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid, 1.2 mmol, 1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq)

  • Solvent (e.g., Toluene and Water, 4:1 mixture, 5 mL)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Solvent Addition: Add the solvent system (e.g., 4 mL of toluene and 1 mL of water).

  • Degassing: Seal the flask with a septum and sparge the stirred mixture with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen. This is critical as oxygen can oxidize the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (2 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically when the limiting reagent is consumed), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash it with brine (2 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.

Justification of Protocol Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable, albeit sometimes less active, air-stable Pd(0) precatalyst that is effective for a wide range of substrates.[16]

  • Base: K₂CO₃ is a moderately strong inorganic base sufficient for activating many aryl boronic acids.[4] For more challenging couplings, stronger bases like K₃PO₄ or organic bases might be required.

  • Solvent: A biphasic toluene/water system is common. Toluene solubilizes the organic reagents and catalyst, while the aqueous phase dissolves the inorganic base and helps facilitate the formation of the active boronate species.[17]

Conclusion and Recommendations

(5-Fluoro-1,3-benzodioxol-4-yl)boronic acid is a robust and highly effective coupling partner in Suzuki-Miyaura reactions. Its performance is comparable to other standard aryl boronic acids, with the electronic influence of the fluorine substituent being well-tolerated under standard conditions.

  • Choose (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid when: The incorporation of the fluorinated benzodioxole moiety is required for medicinal chemistry or material science applications. Its reactivity is generally high enough to avoid the need for more stable but less reactive ester derivatives.

  • Consider a boronic ester alternative when: The boronic acid itself proves unstable to the desired reaction conditions or purification, or if the corresponding boronic acid is not commercially available and must be synthesized and stored.

  • For faster reactions: If maximizing reaction speed is critical and the specific aryl group is not, an electron-rich boronic acid like 4-methoxyphenylboronic acid will likely provide faster conversion.

Ultimately, the selection of the boron reagent is a strategic decision based on the desired final product, the stability of the coupling partners, and the desired reaction efficiency. This guide provides the foundational data and protocols to make that decision with confidence.

References

  • American Chemical Society. (2016). Boron Chemistry: An Overview. ACS Symposium Series. Available from: [Link]

  • Poster Board #1276. Assessing the stability and reactivity of a new generation of boronic esters. Available from: [Link]

  • MDPI. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. Available from: [Link]

  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available from: [Link]

  • ResearchGate. Comparison of reactivity of different boron reagents. Available from: [Link]

  • PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available from: [Link]

  • ResearchGate. (2017). Suzuki Cross Coupling Reaction-A Review. Available from: [Link]

  • SpringerLink. (2012). Review on green chemistry — Suzuki cross coupling in aqueous media. Green Chemistry Letters and Reviews. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • National Center for Biotechnology Information. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available from: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available from: [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Royal Society of Chemistry. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]

  • ResearchGate. (2015). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Available from: [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. Available from: [Link]

  • Royal Society of Chemistry. (2022). Effects of fluorine bonding and nonbonding interactions on 19 F chemical shifts. RSC Advances. Available from: [Link]

  • ChemRxiv. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Available from: [Link]

  • ResearchGate. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions?. Available from: [Link]

  • ResearchGate. Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Available from: [Link]

  • ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Available from: [Link]

  • ResearchGate. (2021). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available from: [Link]

  • ACS Publications. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry. Available from: [Link]

  • Harvard University. The Suzuki Reaction - Chem 115 Myers. Available from: [Link]

  • VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. Available from: [Link]

  • ResearchGate. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Available from: [Link]

  • PubMed. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews. Available from: [Link]

  • Semantic Scholar. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Available from: [Link]

  • National Center for Biotechnology Information. (2010). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (2017). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. PMC. Available from: [Link]

  • Max Planck Society. Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. Available from: [Link]

  • MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. Available from: [Link]

Sources

Validation

Kinetic Profiling of Suzuki-Miyaura Reactions: A Comparative Guide to (5-Fluoro-1,3-benzodioxol-4-yl)boronic Acid

For drug development professionals and synthetic chemists, the 1,3-benzodioxole motif is a highly valued structural element, frequently utilized to enhance the metabolic stability and lipophilic profile of active pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the 1,3-benzodioxole motif is a highly valued structural element, frequently utilized to enhance the metabolic stability and lipophilic profile of active pharmaceutical ingredients (APIs). When functionalized with a fluorine atom—specifically in the form of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid —this building block presents a unique set of kinetic behaviors during palladium-catalyzed Suzuki-Miyaura cross-coupling.

This guide provides an objective, data-driven comparison of the kinetic performance of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid against its non-fluorinated and non-dioxole alternatives. By understanding the underlying causality of its reactivity, researchers can rationally design self-validating experimental protocols to overcome its inherent instability.

Mechanistic Causality: The "Ortho-Fluoro Effect"

The structural relationship between the boronic acid moiety (position 4) and the fluorine atom (position 5) in (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid creates a profound electronic push-pull system. This ortho-fluoro relationship dictates the success or failure of the cross-coupling reaction due to two competing kinetic pathways:

  • Acceleration of Transmetalation (

    
    ):  The strong inductive electron-withdrawing effect (-I) of the ortho-fluorine increases the Lewis acidity of the boron atom. This facilitates the rapid coordination of the base (e.g., hydroxide or alkoxide) and the subsequent formation of the crucial Pd–O–B pre-transmetalation intermediate [1], significantly accelerating the transmetalation step compared to non-fluorinated analogs.
    
  • Acceleration of Protodeboronation (

    
    ):  Conversely, this exact same electronic effect polarizes and weakens the carbon-boron bond. Under the basic conditions required for Suzuki-Miyaura coupling, the boronic acid is highly susceptible to heterolytic cleavage, leading to rapid, irreversible protodeboronation (yielding 5-fluoro-1,3-benzodioxole) [2].
    

To achieve high yields, the catalytic system must be engineered so that


.

SMC_Kinetics Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII PreTrans Pre-Transmetalation Complex (Pd-O-B) PdII->PreTrans Base TransMet Transmetalation (Rate-Determining) PreTrans->TransMet RedElim Reductive Elimination (Fast) TransMet->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product Boronic (5-Fluoro-1,3-benzodioxol-4-yl) boronic acid Boronic->PreTrans Coordination Deboronation Protodeboronation (Side Reaction) Boronic->Deboronation Base/H2O

Figure 1: Suzuki-Miyaura catalytic cycle highlighting the kinetic competition between transmetalation and protodeboronation.

Comparative Kinetic Performance

To objectively evaluate (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid, we must compare its kinetic parameters against standard alternatives. The data below illustrates how the combination of the dioxole ring and the ortho-fluorine impacts both reactivity and stability [3].

Table 1: Comparative Kinetic Profiling of Boronic Acid Analogs
Boronic Acid DerivativeRelative Transmetalation Rate (

)
Deboronation Half-Life (

) at 40°C
Optimal Catalyst SystemPrimary Kinetic Bottleneck
1,3-Benzodioxol-4-ylboronic acid 1.0x (Baseline)> 24 hoursPd(PPh3)4 / K2CO3Oxidative Addition / Transmetalation
(2-Fluorophenyl)boronic acid 4.2x~ 2.5 hoursXPhos Pd G2 / K3PO4Protodeboronation
(5-Fluoro-1,3-benzodioxol-4-yl)boronic acid 5.5x~ 1.2 hoursXPhos Pd G3 / K3PO4Severe Protodeboronation

Key Takeaway: While (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid exhibits the fastest transmetalation rate due to the synergistic push-pull electronics of the dioxole oxygen and the fluorine atom, its extremely short half-life demands the use of highly active, bulky precatalysts (like XPhos Pd G3) that can rapidly enter the catalytic cycle at room temperature or mild heating.

Self-Validating Experimental Protocol: Kinetic Profiling

To accurately measure the kinetics of this reaction and optimize the


 ratio, a rigorous, self-validating sampling protocol is required. The following methodology utilizes an internal standard and a rapid-quench technique to ensure the integrity of the kinetic data.
Materials Required:
  • Electrophile: 4-Bromoanisole (0.5 mmol)

  • Nucleophile: (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid (0.75 mmol, 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2 mol%)

  • Base: K3PO4 (1.5 mmol, 3.0 equiv, aqueous 0.5 M solution)

  • Solvent: THF (Homogeneous miscible system, 5 mL)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol) — Chosen for its inertness and distinct retention time.

Step-by-Step Methodology:
  • System Initialization: To an oven-dried Schlenk flask under N2, add 4-bromoanisole, the internal standard, and (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid. Dissolve in 5 mL of degassed THF.

  • Base Addition: Inject the degassed aqueous K3PO4 solution. Stir the biphasic mixture vigorously at the target temperature (e.g., 25°C or 40°C).

  • Catalyst Injection (t = 0): Inject a pre-dissolved solution of XPhos Pd G3 in THF. This marks the exact start of the reaction. The G3 precatalyst ensures immediate generation of the active Pd(0) species, bypassing the induction period.

  • Aliquot Sampling: At precise intervals (t = 2, 5, 10, 15, 30, 60 minutes), extract a 50 µL aliquot using a micro-syringe.

  • Rapid Quench (Critical Step): Immediately discharge the aliquot into a vial containing 1 mL of cold Acetonitrile spiked with 0.1% Trifluoroacetic acid (TFA).

    • Causality: The cold temperature slows molecular motion, while the TFA instantly neutralizes the base, dismantling the Pd–O–B pre-transmetalation complex and freezing the reaction state. This prevents artificially inflated conversion readings during the queue for HPLC analysis.

  • HPLC Analysis: Filter the quenched sample through a 0.2 µm PTFE syringe filter and analyze via HPLC (C18 column, MeCN/H2O gradient). Calculate the concentration of the remaining boronic acid, the cross-coupled product, and the protodeboronated byproduct relative to the internal standard.

Workflow Prep 1. Reaction Setup (Schlenk Flask, N2) Initiate 2. Catalyst Injection (t = 0) Prep->Initiate Sample 3. Aliquot Sampling (Every 5 mins) Initiate->Sample Quench 4. Rapid Quench (Cold MeCN/TFA) Sample->Quench Analyze 5. HPLC/UPLC Analysis (Internal Standard) Quench->Analyze Data 6. Kinetic Profiling (k_obs calculation) Analyze->Data

Figure 2: Self-validating experimental workflow for the kinetic profiling of unstable boronic acids.

Conclusion & Alternative Strategies

When working with (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid, traditional catalysts like Pd(PPh3)4 will almost certainly result in low yields due to the rapid protodeboronation pathway outcompeting transmetalation.

If optimization with XPhos Pd G3 still yields unacceptable levels of deboronation, researchers should consider switching the nucleophile format. Converting the boronic acid to its corresponding pinacol ester (Bpin) or potassium trifluoroborate salt (BF3K) can artificially slow the release of the active boronic acid species into the basic medium, creating a "slow-release" mechanism that keeps the steady-state concentration of the unstable intermediate low, thereby minimizing degradation while feeding the catalytic cycle.

References

  • Thomas, A. A., & Zahrt, A. F. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." Journal of the American Chemical Society / NIH,
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society,
  • Benchchem Editorial.
Comparative

Benchmarking (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid against alternative cross-coupling reagents

This guide benchmarks (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid against its protected derivatives.[1] The analysis is based on the specific structural constraints of the 4-substituted-1,3-benzodioxole scaffold, which p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid against its protected derivatives.[1] The analysis is based on the specific structural constraints of the 4-substituted-1,3-benzodioxole scaffold, which presents a classic "difficult" coupling profile due to steric crowding and electronic destabilization.[1]

Executive Summary

For the coupling of (5-Fluoro-1,3-benzodioxol-4-yl) moieties, the Free Boronic Acid is NOT recommended for standard applications due to rapid protodeboronation.[1]

  • Best for General Use: Pinacol Ester . It offers the best balance of stability and reactivity for small-to-medium scale discovery chemistry.[1]

  • Best for Difficult/Scale-Up Couplings: MIDA Boronate .[1] Its "slow-release" mechanism is the only reliable way to suppress protodeboronation in this specific sterically crowded (2,6-disubstituted) system.[1]

  • Avoid: Free Boronic Acid, unless using specialized anhydrous conditions.

The Challenge: Structural Instability

The core issue with (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid is its substitution pattern.[1] The boron atom at position 4 is flanked by:

  • Position 3: The oxygen atom of the dioxole ring.

  • Position 5: A fluorine atom.[2][3][4][5][6][7][8]

This creates a 2,6-disubstituted environment relative to the boron center.[1] Under the basic conditions required for Suzuki-Miyaura coupling, the boronate anion forms but is highly susceptible to Protodeboronation (C-B bond cleavage replaced by C-H).

Mechanism of Failure (Protodeboronation)

The high electron density from the ortho-oxygen and the inductive effect of the ortho-fluorine destabilize the C-B bond in the ate-complex, accelerating hydrolysis over transmetallation.[1]

Protodeboronation Reagent (5-Fluoro-1,3-benzodioxol-4-yl) Boronic Acid AteComplex Boronate 'Ate' Complex (Highly Unstable) Reagent->AteComplex + Base Base Base (OH-) Base->AteComplex Transmetallation Pd-Catalyst (Transmetallation) AteComplex->Transmetallation Slow (Steric Hindrance) Decomp Protodeboronation (Ar-H + B(OH)3) AteComplex->Decomp FAST (Pathway Dominates) Product Coupled Product (C-C Bond) Transmetallation->Product

Figure 1: The competition between productive coupling and destructive protodeboronation.[1] In 2,6-disubstituted systems, the decomposition pathway is often faster than transmetallation.[1]

Benchmarking Matrix: Reagent Selection

FeatureFree Boronic Acid Pinacol Ester (Bpin) MIDA Boronate K-Trifluoroborate
Stability (Solid) Low (Forms anhydrides)High (Shelf-stable)Excellent (Indefinite)High (Hygroscopic)
Stability (Reaction) Poor (Rapid Protodeboronation)Moderate (Slow hydrolysis)Excellent (Slow release)Good (Requires hydrolysis)
Atom Economy HighModerateLowModerate
Purification Difficult (Streaking/Polar)Easy (Silica stable)Easy (Silica stable)Requires Precipitation
Reactivity High (Instant 'ate' formation)Moderate (Needs activation)Controlled (Slow release)Low (Needs hydrolysis)
Recommendation Avoid Standard Choice Problem Solver Alternative

Detailed Comparison & Recommendations

A. The Standard: Pinacol Ester (Bpin)
  • Why it works: The pinacol backbone adds steric bulk and reduces the Lewis acidity of the boron, slowing down the formation of the unstable boronate anion.

  • When to use: Routine library synthesis, medicinal chemistry discovery.

  • Trade-off: You may still observe 10-20% protodeboronation if the reaction is too slow.[1]

  • Commercial Status: Most fluorinated benzodioxoles are sold as Pinacol esters (e.g., CAS 819058-34-9 analogs) precisely to avoid the instability of the free acid.[1]

B. The Problem Solver: MIDA Boronate
  • Why it works: N-Methyliminodiacetic acid (MIDA) locks the boron in an sp3 hybridized state, rendering it unreactive. Under aqueous basic conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid in low concentrations. This "kinetic throttling" ensures that as soon as a boronic acid molecule is released, it is immediately consumed by the catalyst, leaving no time for protodeboronation.

  • When to use:

    • If the Pinacol ester gives low yields (<40%).

    • If you observe the "de-borylated" byproduct (5-fluoro-1,3-benzodioxole) in LCMS.[1]

    • Scale-up (>10g) where purification of byproducts is costly.[1]

C. The Free Acid
  • Why it fails: The ortho-fluoro and ortho-alkoxy groups make the C-B bond extremely labile.[1] In the presence of K2CO3 or K3PO4, the half-life of this species can be as short as 5-10 minutes.[1]

  • Only use if: You are using anhydrous conditions (e.g., Ag2O base, dioxane, anhydrous) where the hydrolytic decomposition pathway is blocked.

Experimental Protocols

Protocol A: Standard Coupling (Pinacol Ester)

Suitable for initial screening.

  • Reagents:

    • Aryl Halide (1.0 equiv)[2]

    • (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid pinacol ester (1.2 - 1.5 equiv)[1]

    • Catalyst: Pd(dppf)Cl2[4][9]·DCM (5 mol%) or Pd(Amphos)Cl2 (for higher activity).

    • Base: K3PO4 (3.0 equiv, 2M aqueous solution).

    • Solvent: 1,4-Dioxane (degassed).[1]

  • Procedure:

    • Mix reagents in a vial. Purge with Nitrogen/Argon.

    • Heat to 80-90°C for 2-4 hours.

    • Note: Do not overheat (>100°C) as this accelerates protodeboronation of the Bpin.

Protocol B: "Slow Release" Coupling (MIDA / Unstable Substrates)

Use this if Protocol A fails.

  • Reagents:

    • Aryl Halide (1.0 equiv)[2]

    • (5-Fluoro-1,3-benzodioxol-4-yl) MIDA boronate (1.5 equiv)[1]

    • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) (Buchwald 2nd Gen precatalysts are also excellent).

    • Base: K3PO4 (5.0 equiv) or Ba(OH)2 (for strictly controlled release).

    • Solvent: THF:Water (10:1). The water is critical for MIDA hydrolysis.

  • Procedure:

    • Heat to 60°C . The lower temperature is permitted by the highly active SPhos ligand and preserves the catalyst.

    • Run for 12-16 hours. The reaction will be slower due to the release rate of the boron species.

Decision Logic for Researchers

DecisionTree Start Start: Coupling 5-Fluoro-1,3-benzodioxol-4-yl Q1 Is the MIDA Boronate available? Start->Q1 Q2 Is the Pinacol Ester available? Q1->Q2 No PathA USE MIDA BORONATE (Highest Success Rate) Q1->PathA Yes PathB USE PINACOL ESTER (Standard Protocol) Q2->PathB Yes PathC USE FREE ACID (High Risk) Q2->PathC No Condition1 Use Anhydrous Conditions (Ag2O / Dioxane) PathC->Condition1 Mandatory Optimization

Figure 2: Workflow for selecting the correct boron reagent form.

References

  • Cox, P. A., et al. (2014). "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." Journal of Organic Chemistry, 79(11), 5365–5368. Link

    • Key citation for the instability mechanism of 2,6-disubstituted boron
  • Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 131(20), 6961–6963. Link

    • Definitive guide on using MIDA boronates for unstable substr
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.[1] Link

    • Comprehensive review comparing Bpin, MIDA, and free acids.

Sources

Validation

The Definitive Guide to Isomeric Purity Analysis of (5-Fluoro-1,3-benzodioxol-4-yl)boronic Acid Derivatives

Introduction: The Analytical Challenge of Fluorinated Arylboronic Acids (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid is a highly specialized, electron-deficient building block predominantly utilized in Suzuki-Miyaura cros...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Fluorinated Arylboronic Acids

(5-Fluoro-1,3-benzodioxol-4-yl)boronic acid is a highly specialized, electron-deficient building block predominantly utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of advanced Active Pharmaceutical Ingredients (APIs). During its synthesis—typically via directed ortho-lithiation and subsequent borylation of 5-fluoro-1,3-benzodioxole—positional isomers (e.g., the 6-fluoro or 7-fluoro regioisomers) are frequently generated.

Because positional isomers can drastically alter the target API's binding affinity and pharmacokinetic profile, rigorous isomeric purity analysis is a critical quality control step. However, analyzing free boronic acids presents a notorious chromatographic challenge. The empty p-orbital on the boron atom acts as a strong Lewis acid, leading to severe peak tailing via interactions with residual silanols on silica-based stationary phases[1]. Furthermore, boronic acids exist in a dynamic, dehydration-driven equilibrium with their trimeric boroxine forms, which often manifest as ghost peaks or split peaks during High-Performance Liquid Chromatography (HPLC)[2].

Boroxine_Equilibrium A Monomeric Boronic Acid (Active Species) B Boroxine Trimer (Dehydrated Artifact) A->B -H2O (Heat/Vacuum) C Silanol Interactions (Stationary Phase) A->C Lewis Acid-Base D Peak Tailing & Poor Resolution B->D Multiple Peaks C->D HPLC Artifact

Fig 1: Mechanistic pathways leading to chromatographic artifacts in free boronic acids.

Objective Comparison of Analytical Modalities

To overcome these inherent molecular challenges, analytical scientists must choose between direct spectroscopic methods, standard chromatography, or derivatization-based approaches. Below is an objective performance comparison of the three primary methodologies used for (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid.

Table 1: Quantitative Comparison of Analytical Methods
Performance MetricRP-HPLC (Acidic Mobile Phase)¹⁹F NMR SpectroscopySFC / GC-MS (Pinacol Derivatization)
Isomer Resolution Poor to Moderate (Tailing masks minor isomers)Excellent (Distinct chemical shifts)Excellent (Baseline separation)
Limit of Detection (LOD) ~0.1% (Area/Area)~0.5% (Signal-to-Noise dependent)< 0.05% (Highly sensitive)
Analysis Time 15–30 minutes5–10 minutes45 mins (including sample prep)
Sample Preparation Minimal (Dissolve & Shoot)Minimal (Add Internal Standard)High (Derivatization & Workup)
Artifact Risk High (Boroxine formation)None (Analyzed in solution)Low (If derivatization is complete)
Quantitation Basis Relative Area (Requires standards)Absolute (Internal Standard)Relative Area (Requires standards)
Reverse-Phase HPLC (The Traditional, Flawed Approach)

While RP-HPLC is ubiquitous, it is fundamentally mismatched for free electron-deficient boronic acids. Even with acidic modifiers (e.g., 0.1% Formic Acid) to suppress silanol ionization, the (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid often exhibits a broad, asymmetric peak. This tailing can easily obscure minor positional isomers eluting closely to the main peak, leading to falsely inflated purity reports[2].

¹⁹F NMR Spectroscopy (The Direct Gold Standard)

For fluorinated derivatives, ¹⁹F Nuclear Magnetic Resonance (NMR) is the superior analytical choice. Because ¹⁹F has a 100% natural abundance, a massive chemical shift range (>400 ppm), and zero background interference from solvents, it provides unambiguous resolution of positional isomers[3]. The 5-fluoro isomer will exhibit a distinct chemical shift and F-H coupling pattern compared to a 6-fluoro isomer. Furthermore, by using an internal standard, ¹⁹F NMR allows for absolute quantitation without the need for highly pure reference standards of the impurities.

Pinacol Derivatization followed by SFC/GC-MS (The High-Resolution Chromatographic Approach)

When ultra-low Limits of Detection (LOD) are required, the boronic acid must be chromatographically separated. To prevent silanol interactions and boroxine formation, the empty p-orbital of the boron is masked by reacting the sample with pinacol to form a stable boronate ester (Bpin)[1]. Once derivatized, the isomers can be cleanly separated using Supercritical Fluid Chromatography (SFC) or GC-MS, yielding sharp, symmetrical peaks.

Experimental Workflows & Self-Validating Protocols

Workflow Start Isomeric Purity Analysis of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid Q1 Is absolute quantitation without standards needed? Start->Q1 NMR 19F NMR Spectroscopy (Direct Analysis) Q1->NMR Yes Q2 Is high-throughput chromatography required? Q1->Q2 No Deriv Pinacol Derivatization (Masks Boronic Acid) Q2->Deriv Yes (Avoid Tailing) HPLC RP-HPLC with Acidic Mobile Phase Q2->HPLC No (Standard QC) SFC SFC / GC-MS Analysis (Isomer Separation) Deriv->SFC

Fig 2: Decision matrix for selecting the optimal isomeric purity analysis workflow.

Protocol 1: Absolute Quantitation via ¹⁹F NMR (Separation-Free)

Causality Note: Boroxines can complicate NMR spectra by creating multiple chemical environments. Dissolving the sample in a strongly coordinating, hydrogen-bonding solvent like DMSO-d₆ breaks the boroxine trimers back into monomeric boronic acids, ensuring a single, sharp ¹⁹F signal for each isomer.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~15 mg of the (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid sample into a clean glass vial.

  • Internal Standard Addition: Add exactly 5.0 mg of

    
    -trifluorotoluene (Internal Standard, IS). Self-Validation: The IS peak must appear at approximately -63 ppm, far removed from the aromatic fluorine signals (~ -110 to -130 ppm), preventing signal overlap.
    
  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Critical): Acquire the ¹⁹F{¹H} (proton-decoupled) NMR spectrum.

    • Causality Note: Fluorine nuclei often have long longitudinal relaxation times (

      
      ). To ensure accurate integration, the relaxation delay (
      
      
      
      ) must be set to at least
      
      
      of the slowest relaxing nucleus (typically
      
      
      seconds)[3].
  • Data Analysis: Integrate the IS peak and the distinct peaks corresponding to the 5-fluoro main product and any regioisomeric impurities. Calculate the absolute mass percent based on the molar ratio and molecular weights.

Protocol 2: High-Resolution SFC Analysis via Pinacol Derivatization

Causality Note: Derivatization converts the highly polar, Lewis-acidic boronic acid into a lipophilic, sterically hindered pinacol ester. This eliminates interaction with the stationary phase, allowing for baseline resolution of closely related structural isomers[1].

Step-by-Step Methodology:

  • Derivatization Reaction: In a 4 mL vial, combine 10 mg of the boronic acid sample with 15 mg of pinacol (excess).

  • Water Scavenging: Add 1 mL of anhydrous Tetrahydrofuran (THF) and 50 mg of anhydrous Magnesium Sulfate (

    
    ). Causality Note: The esterification releases water. 
    
    
    
    drives the equilibrium forward by scavenging the water, ensuring 100% conversion.
  • Agitation: Stir at room temperature for 30 minutes.

  • Filtration & Dilution: Filter the suspension through a 0.22 µm PTFE syringe filter to remove the

    
    . Dilute 100 µL of the filtrate with 900 µL of Methanol.
    
  • Chromatographic Analysis: Inject 2 µL onto an SFC system equipped with a high-efficiency achiral column (e.g., TorqTep or BEH 2-EP).

    • Mobile Phase: Supercritical

      
       with a Methanol co-solvent gradient (5% to 30%).
      
    • Detection: UV at 254 nm or PDA (Photodiode Array).

  • Self-Validation Check: Ensure no broad peak corresponding to the underivatized free boronic acid is visible in the chromatogram. If present, the derivatization was incomplete, and the sample must be re-prepared.

Conclusion

For the rigorous isomeric purity analysis of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid derivatives, traditional RP-HPLC is often inadequate due to the inherent chemical instability and Lewis acidity of the boronic acid moiety.

Best Practice Recommendation: For rapid, absolute quantitation without the need for synthetic impurity standards, ¹⁹F NMR is the definitive gold standard. It bypasses all chromatographic artifacts and directly interrogates the structural environment of the fluorine atom. When ultra-low limits of detection are mandated by regulatory guidelines, pre-column pinacol derivatization followed by SFC or GC-MS provides the necessary chromatographic resolution while neutralizing the problematic boron p-orbital.

References

  • 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au (ACS Publications).[Link]

  • Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. ResearchGate. [Link]

Sources

Comparative

Comparative yield analysis of different catalytic systems for (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid

Comparative Yield Analysis of Catalytic Systems for the Synthesis of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid As drug development increasingly relies on highly functionalized, sterically hindered building blocks, the...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Yield Analysis of Catalytic Systems for the Synthesis of (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid

As drug development increasingly relies on highly functionalized, sterically hindered building blocks, the synthesis of precise regioisomers like (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid has become a critical benchmark for evaluating catalytic and synthetic borylation systems.

The C4-position of 5-fluoro-1,3-benzodioxole presents a unique synthetic challenge: it is sterically compressed between the dioxole oxygen and the C5-fluorine atom, yet it is electronically highly activated. As a Senior Application Scientist, I have evaluated the three primary methodologies for accessing this structural motif. This guide objectively compares these systems, detailing the causality behind the experimental outcomes and providing self-validating protocols for laboratory execution.

Mechanistic Rationale & System Comparison

To successfully borylate the C4-position, we must navigate the competing forces of steric hindrance and electronic activation. We compare three distinct approaches:

  • System A: Directed ortho-Metalation (DoM) (Lithiation/Boratation) Fluorine is one of the most potent Directed Metalation Groups (DMGs) on the Dir-Met potency scale[1]. In 5-fluoro-1,3-benzodioxole, the C4-proton is flanked by both the strongly electronegative fluorine and the dioxole oxygen. This creates a synergistic acidification effect, allowing strong bases like sec-BuLi to regioselectively deprotonate the C4-position despite the steric bulk[1][2].

  • System B: Palladium-Catalyzed Miyaura Borylation This system bypasses C-H activation by utilizing a pre-functionalized starting material (4-bromo-5-fluoro-1,3-benzodioxole). The success of this cross-coupling relies heavily on the choice of base. Potassium acetate (KOAc) is critical; it facilitates ligand exchange to form an (acetato)palladium(II) complex[3]. The high oxophilicity of boron drives transmetalation with this Pd–O bond, which is significantly more reactive than a Pd–Br bond, while preventing unwanted Suzuki over-coupling[3][4][5].

  • System C: Iridium-Catalyzed Direct C–H Borylation Ir-catalyzed borylation is highly sensitive to steric factors[6]. The bulky [Ir(OMe)(cod)]₂/dtbpy catalyst and B₂pin₂ reagent cannot physically access the sterically hindered C4-position, resulting in preferential borylation at the unhindered C6 or C7 positions[6]. Therefore, this system is fundamentally unsuited for this specific target.

Quantitative Yield & Performance Summary
Catalytic/Synthetic SystemStarting MaterialRegioselectivity (C4)Isolated Yield (%)ScalabilityKey Advantage
Directed ortho-Metalation 5-Fluoro-1,3-benzodioxole>95%78–85%ModerateHigh atom economy; no pre-halogenation required.
Pd-Miyaura Borylation 4-Bromo-5-fluoro-1,3-benzodioxole100% (Halogen-directed)88–92% (as Bpin)HighRobust, highly scalable; mild temperature profile.
Ir-Catalyzed C–H Borylation 5-Fluoro-1,3-benzodioxole<5% (Favors C6/C7)N/ALowExcellent for less hindered positions; fails at C4.

Pathway Visualizations

G Substrate 5-Fluoro-1,3-benzodioxole (Starting Material) DoM Directed ortho-Metalation (DoM) sec-BuLi, -78 °C Substrate->DoM Synergistic F/O Directing IrCat Ir-Catalyzed C-H Borylation [Ir(OMe)(cod)]2, dtbpy Substrate->IrCat Steric Control Pos4 C4-Position (Sterically Hindered, Electronically Activated) DoM->Pos4 Pos6 C6/C7-Position (Sterically Accessible) IrCat->Pos6 Prod4 (5-Fluoro-1,3-benzodioxol-4-yl) boronic acid Target Product Pos4->Prod4 B(OiPr)3 Quench Prod6 Off-Target Isomers (C6/C7 Borylated) Pos6->Prod6 B2pin2

Caption: Regioselectivity divergence between DoM and Ir-catalyzed C-H borylation pathways.

Miyaura Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd Ar-Br LigEx Ligand Exchange (KOAc activation) OxAdd->LigEx KOAc TransMet Transmetalation (B2pin2 transfer) LigEx->TransMet B2pin2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Ar-Bpin

Caption: Palladium-catalyzed Miyaura borylation mechanism highlighting the critical role of KOAc.

Experimental Methodologies

The following protocols are designed as self-validating systems. Causality for critical steps is embedded to ensure the operator understands the boundaries of the reaction.

Protocol A: Directed ortho-Metalation (DoM) Approach

Target: (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid

  • System Preparation: Flame-dry a Schlenk flask under argon. Add 5-fluoro-1,3-benzodioxole (1.0 equiv, 10 mmol) and anhydrous THF (30 mL). Cool the system to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add sec-butyllithium (1.4 M in cyclohexane, 1.1 equiv) over 15 minutes.

    • Causality Check:sec-BuLi is preferred over n-BuLi because the secondary carbanion is more basic and less nucleophilic, preventing unwanted ring-opening of the delicate benzodioxole moiety. Maintain internal temperature strictly below -70 °C to prevent aryne formation[2].

  • Lithiation Maturation: Stir at -78 °C for 1.5 hours to ensure complete metalation.

  • Electrophilic Quench: Rapidly add triisopropyl borate (B(OiPr)₃, 1.5 equiv) in one portion. Stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature over 2 hours.

  • Hydrolysis & Isolation (Self-Validation): Quench the reaction with 1M HCl (20 mL) and stir vigorously for 1 hour to hydrolyze the borate ester to the free boronic acid. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Triturate the crude residue with cold hexanes to precipitate the pure (5-fluoro-1,3-benzodioxol-4-yl)boronic acid as a white solid.

Protocol B: Palladium-Catalyzed Miyaura Borylation

Target: 2-(5-Fluoro-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)

  • Reagent Assembly: To an oven-dried Schlenk tube, add 4-bromo-5-fluoro-1,3-benzodioxole (1.0 equiv, 10 mmol), bis(pinacolato)diboron (B₂pin₂, 1.2 equiv), anhydrous potassium acetate (KOAc, 3.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

    • Causality Check: KOAc must be freshly dried. Its weak basicity is paramount; it activates the Pd complex for transmetalation without triggering the Suzuki-Miyaura coupling of the newly formed product with unreacted starting material[3][4].

  • Degassing: Add anhydrous 1,4-dioxane (40 mL). Sparge the mixture with argon for 15 minutes.

    • Causality Check: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligands on the palladium catalyst, which would prematurely terminate the catalytic cycle.

  • Catalytic Turnover: Seal the tube and heat to 80 °C for 12 hours. Monitor via TLC (Hexanes:EtOAc 9:1). The disappearance of the aryl bromide validates the completion of the oxidative addition cycle.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black and inorganic salts, and wash with EtOAc. Concentrate the filtrate and purify via flash column chromatography to yield the boronic acid pinacol ester. (Note: If the free boronic acid is required, a subsequent oxidative hydrolysis step using NaIO₄/HCl is necessary).

References

1.[3] Miyaura Borylation Reaction - Organic Chemistry Portal. Organic Chemistry Portal. 2.[4] Miyaura Borylation Reaction - Alfa Chemistry. Alfa Chemistry. 3.[5] Miyaura Borylation Reaction. Synfacts. 4.[2] Ultrafast Chemo- and Regioselective Transformations of Amides and Carbamates Mediated by Organolithium Reagents. Università degli Studi di Torino. 5.[1] Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate. 6.[6] Iridium-Catalysed Borylation of Heteroaromatic CH Bonds. Durham E-Theses.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid

Topic: Personal protective equipment for handling (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid Audience: Researchers, scientists, and drug development professionals.[1][2] [1][2] Executive Technical Summary (5-Fluoro-1,3-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid Audience: Researchers, scientists, and drug development professionals.[1][2]

[1][2]

Executive Technical Summary

(5-Fluoro-1,3-benzodioxol-4-yl)boronic acid is a specialized organoboron intermediate utilized primarily in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis.[1][2] As a fluorinated aryl boronic acid, it presents a dual hazard profile: the irritant properties typical of boronic acids and the thermal/metabolic stability concerns associated with fluorinated heterocycles.[2]

This guide moves beyond generic safety advice, providing a field-validated operational protocol designed to preserve the chemical integrity of the reagent (preventing protodeboronation and boroxine formation) while ensuring maximum operator safety against potential hydrogen fluoride (HF) evolution during decomposition.[1]

Risk Assessment & Hazard Identification

Before handling, the operator must acknowledge the specific chemical risks associated with the benzodioxole and boronic acid moieties.[2]

Hazard ClassGHS CodeOperational Implication
Skin Irritation H315 Boronic acids can complex with carbohydrates in the skin, causing contact dermatitis.[1][2]
Eye Irritation H319 Crystalline dust is highly abrasive and chemically reactive with mucous membranes.[2]
STOT-SE H335 Inhalation of dust triggers respiratory tract inflammation.[1][2]
Thermal Decomp. N/ACRITICAL: Fluorinated aromatics may release trace Hydrogen Fluoride (HF) if subjected to extreme heat (>200°C) or strong acidic conditions.[1][2]
Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient for fluorinated intermediates.[2] The following PPE matrix is mandatory for all manipulations.

Tier 1: Standard Handling (Weighing < 1g)
  • Hand Protection: Double-gloving is required.[1][2]

    • Inner Layer: 4 mil Nitrile (Standard).[2]

    • Outer Layer: 5-8 mil Nitrile (High dexterity).[1][2]

    • Rationale: Boronic acids can slowly permeate thin nitrile; the outer layer is sacrificial and should be changed immediately upon contamination.[2]

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1).[2] Safety glasses are insufficient due to the fine particle size of boronic acid dust.[1][2]

  • Body Protection: Standard cotton lab coat (buttoned to collar).[2]

Tier 2: Scale-Up & Reaction Setup (> 1g or Heating)
  • Respiratory Protection: If handling outside a fume hood (not recommended) or dealing with large spills, use a P100/N100 particulate respirator .[1][2]

  • Face Protection: Face shield worn over goggles when heating reaction mixtures, protecting against splashes of hot, fluorinated reaction media.[1][2]

Operational Handling Protocols
A. Storage & Stability
  • Temperature: Store at 2–8°C .

  • Atmosphere: Keep under inert gas (Argon or Nitrogen).[2]

  • Mechanism: Boronic acids are in equilibrium with their dehydrated trimeric form (boroxines).[2] Moisture promotes the acid form, while heat promotes the anhydride.[2] Fluctuations degrade stoichiometry.[2]

  • Container: Tightly sealed glass or Teflon.[2] Avoid metal containers.

B. Weighing & Transfer (The "Static" Risk)

Fluorinated solids are often fluffy and prone to static charge, making them "jump" during weighing.[2]

  • Environment: Weigh only inside a chemical fume hood or a powder containment enclosure.[2]

  • Tools: Use antistatic plastic spatulas or glass.[2]

    • Avoid: Metal spatulas.[2] Trace transition metals (Fe, Ni) from spatulas can catalyze unwanted side reactions or poison the Pd-catalyst in subsequent Suzuki couplings.[1]

  • Technique: Use an antistatic gun on the weighing boat before dispensing.

C. Reaction Setup (Suzuki Coupling Context)
  • Solvent Degassing: Oxygen promotes homocoupling of the boronic acid.[2] Sparge solvents with Argon for 15 minutes before adding the catalyst.[2]

  • Base Addition: Add base (e.g., K₂CO₃, Cs₂CO₃) last or as an aqueous solution to control exotherms.[2]

  • Temperature Ramp: Do not plunge the flask into a pre-heated oil bath. Ramp temperature slowly to prevent rapid outgassing or decomposition.[2]

Emergency Response & Spills
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspect boronic acid sensitization).

  • Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use alcohol-based sanitizers, as they may increase skin permeability to the boronic acid.[1][2]

  • Spill Cleanup:

    • Do not dry sweep. This generates dust.[2]

    • Wet Wipe Method: Cover spill with wet paper towels (water/surfactant) to dampen the powder.[2]

    • Scoop: Transfer damp material to a hazardous waste container.

    • Neutralize: Wipe surface with a dilute sodium bicarbonate solution.[2]

Waste Disposal

Strict Compliance Required: Fluorinated organic compounds must never be disposed of in general trash or down the drain.[2]

  • Solid Waste: Label as "Solid Hazardous Waste - Fluorinated Organic."[1][2]

  • Aqueous Waste: If an extraction was performed, the aqueous layer likely contains borate salts and fluoride ions.[1][2] Label as "Aqueous Waste - Toxic (F/B)."[2]

  • Silica Gel: Silica used for purification will retain the boronic acid.[2] Dispose of as solid hazardous waste.[2]

Visual Workflow: Safe Handling Lifecycle

SafeHandling cluster_hazards Critical Control Points Storage 1. Storage (2-8°C, Inert Gas) Weighing 2. Weighing (Fume Hood, Antistatic) Storage->Weighing Equilibrate to RT Reaction 3. Reaction Setup (Degas Solvents, No Metal Spatulas) Weighing->Reaction Add to Degassed Solvent Quench 4. Workup (Careful Phase Separation) Reaction->Quench Complete Conversion Disposal 5. Disposal (Fluorinated Waste Stream) Quench->Disposal Segregate Waste

Caption: Operational lifecycle for (5-Fluoro-1,3-benzodioxol-4-yl)boronic acid, highlighting critical control points for safety and chemical stability.

References
  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for Boronic Acids and Fluorinated Derivatives. PubChem.[2][3] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[2] [Link][1]

  • Hall, D. G. (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2] (Standard reference for boronic acid stability and handling).

Sources

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